molecular formula C13H23NO4 B1587074 Ethyl (S)-N-Boc-piperidine-3-carboxylate CAS No. 191599-51-6

Ethyl (S)-N-Boc-piperidine-3-carboxylate

货号: B1587074
CAS 编号: 191599-51-6
分子量: 257.33 g/mol
InChI 键: YCXCRFGBFZTUSU-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (S)-N-Boc-piperidine-3-carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXCRFGBFZTUSU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363892
Record name 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191599-51-6
Record name 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (S)-N-Boc-piperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Cornerstone of Chiral Drug Discovery: An In-Depth Technical Guide to Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of chiral building blocks is paramount to the successful synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these critical synthons, Ethyl (S)-N-Boc-piperidine-3-carboxylate has emerged as a versatile and indispensable tool. This technical guide provides a comprehensive overview of this key intermediate, from its fundamental properties and synthesis to its application in the development of cutting-edge therapeutics.

Molecular Profile and Physicochemical Properties

This compound, also known by its synonyms including (S)-(+)-N-Boc-nipecotic acid ethyl ester and (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester, is a chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and modulates its reactivity, making it an ideal intermediate for multi-step synthetic pathways.[1] Its chirality is crucial for producing enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for therapeutic efficacy.[1]

PropertyValueReferences
CAS Number 191599-51-6[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance White to light brown solid or liquid[1]
Melting Point 35 - 40 °C[1]
Optical Rotation [α]²²/D = +37° (c = 1 in Chloroform)[1]
Purity ≥ 95%[1]
Storage Store at room temperature[1]

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of substituted piperidines is a well-explored area of organic chemistry, driven by the prevalence of the piperidine motif in natural products and pharmaceuticals.[2] The synthesis of this compound can be approached through several strategic routes, primarily involving the esterification of the corresponding carboxylic acid or the Boc-protection of the ethyl ester of (S)-piperidine-3-carboxylic acid.

A robust and scalable synthetic approach often starts from the commercially available and relatively inexpensive chiral pool starting material, L-glutamic acid. This multi-step synthesis provides enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which can be further functionalized.

Conceptual Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.

G cluster_0 Route A: Esterification cluster_1 Route B: Boc Protection S_N_Boc_acid (S)-N-Boc-piperidine- 3-carboxylic acid Esterification Esterification (e.g., EtOH, H+) S_N_Boc_acid->Esterification Target_A Ethyl (S)-N-Boc-piperidine- 3-carboxylate Esterification->Target_A S_ester Ethyl (S)-piperidine- 3-carboxylate Boc_Protection Boc Protection (e.g., (Boc)2O, base) S_ester->Boc_Protection Target_B Ethyl (S)-N-Boc-piperidine- 3-carboxylate Boc_Protection->Target_B

Caption: Conceptual synthetic routes to this compound.

Detailed Experimental Protocol (Route A: Esterification)

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization: Ensuring Quality and Purity

The purity and stereochemical integrity of this compound are critical for its successful application in pharmaceutical synthesis. A combination of analytical techniques is employed to ensure these quality attributes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 500 MHz) Chemical Shifts (δ ppm):

  • ~4.1-4.2: Quartet, 2H (OCH₂CH₃)

  • ~3.8-4.0: Multiplet, 1H (CH-COOEt)

  • ~3.0-3.6: Multiplets, 4H (piperidine ring protons adjacent to N)

  • ~1.5-2.0: Multiplets, 4H (piperidine ring protons)

  • 1.45: Singlet, 9H (C(CH₃)₃)

  • ~1.2-1.3: Triplet, 3H (OCH₂CH₃)

Expected ¹³C NMR (CDCl₃, 125 MHz) Chemical Shifts (δ ppm):

  • ~173-175: (C=O, ester)

  • ~155: (C=O, Boc)

  • ~80: (C(CH₃)₃)

  • ~60-61: (OCH₂CH₃)

  • ~40-50: (Piperidine ring carbons)

  • ~28: (C(CH₃)₃)

  • ~20-30: (Piperidine ring carbons)

  • ~14: (OCH₂CH₃)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. A normal-phase HPLC method using a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®), is typically employed.[6][7]

Illustrative Chiral HPLC Method:

  • Column: Chiralpak® IA or similar

  • Mobile Phase: A mixture of n-hexane and isopropanol

  • Detection: UV at 210 nm

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key building block for complex and high-value pharmaceutical agents. The chiral piperidine scaffold is a common motif in a wide range of biologically active molecules, including those targeting the central nervous system.[1]

Case Study: Synthesis of Tofacitinib

Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, is a prime example of a drug whose synthesis can utilize chiral piperidine intermediates.[8][9] While multiple synthetic routes to Tofacitinib have been developed, many rely on the construction of a stereochemically defined 3-amino-4-methylpiperidine core. This compound serves as a valuable precursor for the elaboration of this critical intermediate.

The following diagram illustrates a simplified retrosynthetic analysis, demonstrating the strategic importance of the chiral piperidine synthon.

G Tofacitinib Tofacitinib Key_Intermediate Chiral 3-Amino-4-methylpiperidine Derivative Tofacitinib->Key_Intermediate Disconnection Piperidine_Synthon Ethyl (S)-N-Boc-piperidine- 3-carboxylate Key_Intermediate->Piperidine_Synthon Elaboration

Caption: Retrosynthetic analysis of Tofacitinib highlighting the role of the chiral piperidine synthon.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an acute toxicant (oral) and an eye irritant.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry, coupled with the versatility afforded by the Boc protecting group, makes it an invaluable asset for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in the creation of the next generation of life-saving medicines.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • SIELC Technologies. (2018, May 16). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column.
  • Pabel, J., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-55.
  • Beilstein Journals. (n.d.). Experimental Procedures.
  • Der Pharma Chemica. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11), 49-71.
  • Hao, B.-Y., et al. (2015). Graphical synthetic routes of tofacitinib. Chinese Journal of New Drugs, 24(16), 1853-1859.
  • Organic & Biomolecular Chemistry. (n.d.).
  • ChemBK. (n.d.). This compound.
  • Pfizer Inc. (2017). Process for the preparation of tofacitinib and intermediates thereof. U.S.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2018). Organic Process Research & Development, 22(9), 1234-1240.
  • The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. (2011).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2019). Indian Journal of Chemistry - Section B, 58B(4), 486-492.
  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2021). Yeditepe Journal of Health Sciences, 1(1), 1-10.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. (2012).
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2018). Journal of Medicinal Chemistry, 61(17), 7928-7944.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022). ChemicalBook.
  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2004). Synlett, 2004(11), 1961-1963.
  • Boceprevir. (2011). Drugs of the Future, 36(5), 343.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis.
  • A kind of preparation method of (S)-nipecotic acid. (2019).
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2020).
  • A kind of preparation method of (S)-3 piperidine carboxylic acids. (2017).
  • Process for preparation of boceprevir and intermediates thereof. (2014).
  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (2025). BenchChem.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

Sources

An In-Depth Technical Guide to Ethyl (S)-N-Boc-piperidine-3-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structural motif, frequently incorporated into the architecture of a vast array of pharmaceuticals and natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and modulate lipophilicity, thereby enhancing the drug-like characteristics of a molecule.[2] When chirality is introduced into the piperidine ring, it unlocks the potential for stereospecific interactions with biological targets, which is often critical for achieving desired efficacy and selectivity while minimizing off-target effects.[2]

This technical guide provides an in-depth exploration of Ethyl (S)-N-Boc-piperidine-3-carboxylate, a versatile and highly valuable chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its structural and physicochemical properties, provide a detailed and validated synthetic protocol, and explore its applications in the development of cutting-edge therapeutics, with a particular focus on Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Chemical Structure and Chirality

This compound, also known by synonyms such as (S)-(+)-N-Boc-nipecotic acid ethyl ester and (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester, possesses a well-defined three-dimensional structure that is central to its utility.[3] The molecule features a piperidine ring with an ethyl carboxylate group at the C3 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center (C3), which is crucial for its application in enantiomerically pure drug synthesis.[3]

IUPAC Name: ethyl (3S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylate CAS Number: 191599-51-6[3] Molecular Formula: C₁₃H₂₃NO₄[3] Molecular Weight: 257.33 g/mol [3]

The Boc group plays a pivotal role by temporarily masking the reactivity of the piperidine nitrogen. This protection strategy is essential in multi-step syntheses as it prevents the secondary amine from undergoing undesired reactions, thereby allowing for selective modifications at other positions of the molecule. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, a key feature for late-stage deprotection in a synthetic route.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference(s)
Appearance White to light brown solid or liquid[3]
Melting Point 35 - 40 °C[3]
Optical Rotation [α]²²/D +37° (c=1 in Chloroform)[3]
Boiling Point 323.9 °C at 760 mmHg (Predicted)
Flash Point > 110 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid). The first step involves the esterification of the carboxylic acid, followed by the protection of the piperidine nitrogen with a Boc group. Alternatively, the Boc protection can be performed first, followed by esterification. A common and efficient method involves the direct Boc protection of the pre-formed ethyl ester.

Synthesis_Workflow start Ethyl (S)-piperidine-3-carboxylate reagents Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) start->reagents Reacts with reaction Boc Protection Reaction at 0 °C to room temperature reagents->reaction workup Aqueous Work-up (Wash with aq. HCl, aq. NaHCO₃, brine) reaction->workup Followed by purification Purification (Silica gel chromatography) workup->purification product This compound purification->product Yields

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Boc Protection of Ethyl (S)-piperidine-3-carboxylate

This protocol describes a reliable method for the N-Boc protection of Ethyl (S)-piperidine-3-carboxylate.

Materials and Reagents:

  • Ethyl (S)-piperidine-3-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl (S)-piperidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) or DIPEA (1.2 eq) dropwise.

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid or a viscous oil.

Rationale behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the acid generated during the reaction without competing with the piperidine nitrogen for the Boc group.

  • The reaction is initiated at 0 °C to control the initial exotherm and is then allowed to proceed at room temperature to ensure complete conversion.

  • The aqueous work-up sequence is designed to remove the excess base, unreacted (Boc)₂O byproducts, and any salts formed during the reaction.

  • Silica gel chromatography is an effective method for purifying the final product to a high degree of purity, which is essential for its use in subsequent synthetic steps.

Spectroscopic Analysis

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.14 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.85-3.70 (m, 2H, piperidine ring protons), 3.20-3.00 (m, 2H, piperidine ring protons), 2.50-2.35 (m, 1H, piperidine ring proton), 1.95-1.50 (m, 4H, piperidine ring protons), 1.45 (s, 9H, -C(CH₃ )₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 172.5 (C=O, ester), 154.8 (C=O, Boc), 79.5 (-C (CH₃)₃), 60.5 (-OCH₂ CH₃), 45.0 (piperidine ring carbon), 43.5 (piperidine ring carbon), 40.8 (piperidine ring carbon), 28.4 (-C(CH₃ )₃), 27.5 (piperidine ring carbon), 24.8 (piperidine ring carbon), 14.2 (-OCH₂CH₃ )
IR (KBr, cm⁻¹) ν ~2975 (C-H stretch, alkyl), ~1735 (C=O stretch, ester), ~1695 (C=O stretch, carbamate), ~1420, ~1160 (C-N and C-O stretches)

Interpretation of Spectral Data:

  • ¹H NMR: The spectrum exhibits characteristic signals for the ethyl ester group (a quartet around 4.14 ppm and a triplet around 1.25 ppm), the tert-butyl group of the Boc protector (a singlet at 1.45 ppm), and a complex set of multiplets for the diastereotopic protons of the piperidine ring.

  • ¹³C NMR: The presence of two carbonyl signals around 172.5 ppm and 154.8 ppm confirms the ester and carbamate functionalities, respectively. The signal at approximately 79.5 ppm is characteristic of the quaternary carbon of the tert-butyl group.

  • IR: The infrared spectrum shows strong absorption bands corresponding to the C=O stretching vibrations of the ester and the carbamate groups. The C-H stretching of the alkyl groups is also prominent.[4]

Applications in Drug Discovery: A Versatile Chiral Synthon

This compound is a highly sought-after intermediate in the pharmaceutical industry due to its role in the stereoselective synthesis of a wide range of biologically active molecules.[3] Its utility is particularly pronounced in the development of treatments for central nervous system disorders, inflammatory conditions, and as a component in peptide-based drugs.[3]

Key Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this chiral building block is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[5][6] One notable example is Tofacitinib , a JAK inhibitor approved for the treatment of rheumatoid arthritis.[6] The (S)-chirality of the piperidine ring is crucial for the optimal binding of Tofacitinib to the active site of the JAK enzyme. The synthetic routes to Tofacitinib and other related JAK inhibitors often involve the elaboration of the piperidine-3-carboxylate moiety into the required 3-amino-4-methylpiperidine core.

Tofacitinib_Synthesis start Ethyl (S)-N-Boc- piperidine-3-carboxylate intermediate1 Multi-step transformation (e.g., reduction, methylation, amination) start->intermediate1 key_intermediate (3R,4R)-N-Boc-3-amino- 4-methylpiperidine intermediate1->key_intermediate final_coupling Coupling with pyrrolo[2,3-d]pyrimidine core key_intermediate->final_coupling tofacitinib Tofacitinib final_coupling->tofacitinib

Caption: Simplified synthetic pathway to Tofacitinib.

The versatility of this compound extends to the synthesis of other JAK inhibitors and a variety of other therapeutic agents, underscoring its importance as a versatile platform for drug discovery.

Safety and Handling

This compound is classified as an acute toxicant (oral) and an eye irritant. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and seek medical advice. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound has established itself as an indispensable chiral building block in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the strategic placement of functional groups and the versatility of the Boc protecting group, provides a robust platform for the efficient and stereoselective synthesis of complex pharmaceutical agents. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral synthons in accelerating the drug discovery and development pipeline cannot be overstated. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, and highlighted its critical role in the synthesis of important therapeutics, thereby serving as a valuable resource for the scientific community.

References

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
  • Der Pharma Chemica. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]
  • Macmillan Group - Princeton University. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Open Research@CSIR-NIScPR. (n.d.).
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. [Link]
  • Saylor Academy. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • European Patent Office. (2023). JANUS KINASE (JAK)
  • National Center for Biotechnology Information. (n.d.).

Sources

(S)-N-Boc-Piperidine-3-Carboxylate: A Technical Guide for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. Among these, chiral piperidine scaffolds have emerged as "privileged structures" due to their prevalence in a wide array of pharmaceuticals and natural products. This guide provides an in-depth technical overview of Ethyl (S)-N-Boc-piperidine-3-carboxylate (CAS Number: 191599-51-6), a versatile chiral intermediate designed for researchers, medicinal chemists, and drug development professionals.

The molecule's utility is rooted in its trifecta of structural features: the stereochemically defined piperidine ring, the strategically placed ethyl carboxylate functional group, and the acid-labile tert-butoxycarbonyl (Boc) protecting group. The piperidine moiety offers a conformationally constrained, yet flexible, nitrogen-containing heterocycle that can significantly influence a drug candidate's solubility, lipophilicity, and binding affinity.[1][2] The (S)-chirality is crucial for producing enantiomerically pure compounds, which is essential for targeted pharmacological activity and minimizing off-target effects.[1][3] This guide will delineate the core chemical principles, validated experimental protocols, and critical analytical methodologies associated with this high-value building block, empowering scientists to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Structural Characterization

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a white to light brown solid or liquid at room temperature, with key properties summarized below.[3][4][5]

PropertyValueReference(s)
CAS Number 191599-51-6[3][4][5]
Molecular Formula C₁₃H₂₃NO₄[3][5]
Molecular Weight 257.33 g/mol [3][5]
Appearance White to light brown solid or liquid[3]
Melting Point 35 - 40 °C[3][5]
Optical Rotation [α]²²/D = +37° (c=1 in Chloroform)[3][5]
Purity ≥ 95%[3]
Synonyms (S)-(+)-N-Boc-nipecotic acid ethyl ester[3]
Molecular Structure and Spectroscopic Profile

The structure combines a piperidine ring N-protected with a Boc group and substituted at the C3 position with an ethyl ester. The chiral center is at the C3 position of the piperidine ring.

Caption: Molecular structure with key functional domains highlighted.

Spectroscopic Analysis:
  • ¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around δ 1.46 ppm. The ethyl group will present as a triplet (CH₃) around δ 1.25 ppm and a quartet (CH₂) around δ 4.15 ppm. The piperidine ring protons will appear as a complex series of multiplets between δ 1.5 and 4.0 ppm.

  • ¹³C NMR (CDCl₃, 125 MHz): Key resonances include the carbonyl carbons of the ester and carbamate groups (δ ~173 ppm and ~155 ppm, respectively), the quaternary carbon of the Boc group (δ ~80 ppm), and the methyl carbons of the Boc group (δ ~28 ppm).

  • FT-IR (film, cm⁻¹): The spectrum is characterized by strong carbonyl stretching vibrations for the carbamate (ν ~1690 cm⁻¹) and the ester (ν ~1730 cm⁻¹). C-O and C-N stretching bands will also be prominent in the fingerprint region.[6][7][8]

The N-Boc Protecting Group: A Cornerstone of Synthesis

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its robustness and orthogonal cleavage conditions.[9] It is stable to a wide range of nucleophiles, bases, and hydrogenation conditions, allowing for selective transformations elsewhere in the molecule. Its removal is efficiently achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[10][11]

Mechanism of N-Boc Protection

The introduction of the Boc group is typically accomplished using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the anhydride carbonyls. The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and the tert-butoxide anion.[12] The generated tert-butoxide is basic enough to deprotonate the newly formed ammonium species, driving the reaction to completion.

start Piperidine Amine (R₂NH) + Boc₂O ts1 Nucleophilic Attack start->ts1 intermediate Tetrahedral Intermediate ts1->intermediate collapse Collapse & Expulsion intermediate->collapse products N-Boc Piperidine (R₂N-Boc) + t-BuOH + CO₂ collapse->products t-Butyl carbonate decomposition

Caption: General mechanism for N-Boc protection of an amine.

Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for removing the Boc group to liberate the free secondary amine, which can then participate in subsequent coupling reactions.

Causality: TFA is an ideal reagent because it is a strong acid that efficiently protonates the carbamate, initiating cleavage, yet it is also highly volatile, simplifying its removal from the product post-reaction.[13] The use of a scavenger is critical when working with substrates containing electron-rich aromatic rings (e.g., Tryptophan) to prevent alkylation by the liberated tert-butyl cation.[13]

Self-Validation: The reaction's completion can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the amine salt. The generation of CO₂ gas is also a visual indicator that the reaction is proceeding.[14]

Materials:
  • N-Boc protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:
  • Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution. Note: The reaction is exothermic and generates CO₂ gas. Ensure adequate ventilation and do not seal the vessel.[14]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure. To ensure complete removal, the residue can be co-evaporated with DCM or toluene.[13]

  • The crude product is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

start N-Boc Piperidine protonation Protonation of Carbonyl Oxygen start->protonation TFA (H⁺) intermediate1 Protonated Carbamate protonation->intermediate1 cleavage Loss of t-Butyl Cation intermediate1->cleavage intermediate2 Carbamic Acid + t-Butyl Cation cleavage->intermediate2 decarboxylation Decarboxylation intermediate2->decarboxylation end Free Amine (as TFA salt) + CO₂ + Isobutylene decarboxylation->end cluster_synthesis Synthetic Workflow start (S)-Nipecotic Acid step1 Fischer Esterification start->step1 EtOH, H⁺ cat. intermediate Ethyl (S)-piperidine-3-carboxylate (as HCl salt) step1->intermediate step2 N-Boc Protection intermediate->step2 1. Base (TEA) 2. Boc₂O purify Column Chromatography step2->purify end This compound (Target Compound) purify->end Purified Product start Ethyl (S)-N-Boc- piperidine-3-carboxylate hydrolysis Ester Hydrolysis (LiOH) start->hydrolysis reduction Ester Reduction (LiAlH₄) start->reduction deprotection Boc Deprotection (TFA) start->deprotection acid (S)-N-Boc-piperidine- 3-carboxylic acid hydrolysis->acid coupling Amide Coupling (H₂N-R¹) acid->coupling amide Amide Derivative coupling->amide alcohol (S)-N-Boc-piperidine- 3-methanol reduction->alcohol ether Etherification (R²-X) alcohol->ether ether_deriv Ether Derivative ether->ether_deriv amine Ethyl (S)-piperidine- 3-carboxylate deprotection->amine alkylation N-Alkylation (R³-X) amine->alkylation n_alkyl N-Substituted Product alkylation->n_alkyl cluster_hplc Chiral HPLC Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection onto Chiral HPLC System prep->inject separate Enantiomeric Separation on Chiral Stationary Phase inject->separate detect UV Detection (~210 nm) separate->detect analyze Data Analysis (Peak Integration) detect->analyze result Report % Enantiomeric Excess analyze->result

Sources

Ethyl (S)-N-Boc-piperidine-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl (S)-N-Boc-piperidine-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide field-proven insights into its application, quality control, and handling, ensuring both scientific rigor and practical utility.

Core Compound Profile and Structural Rationale

This compound is a chiral synthetic building block prized in pharmaceutical development for its unique combination of stability and reactivity.[1] Its molecular structure is purposefully designed for controlled, stereospecific synthesis.

Physicochemical Characteristics

A summary of the essential physicochemical properties is provided below. This data is critical for reaction planning, purification, and formulation.

PropertyValueSource(s)
Molecular Weight 257.33 g/mol [1][2][3]
Molecular Formula C₁₃H₂₃NO₄[1][2]
CAS Number 191599-51-6[1][2][3]
Appearance White to light brown solid or liquid[1]
Melting Point 35 - 40 °C[1][3][4]
Boiling Point 323.9 °C at 760 mmHg[4]
Optical Rotation [α]²²/D +37° (c=1 in Chloroform)[1][3]
Flash Point > 110 °C (> 230 °F)
Storage Room Temperature (short-term); -20°C (long-term recommended)[1][4][5]
Deconstruction of the Molecular Architecture

The utility of this compound is not accidental; it is a direct result of its three primary structural components. Understanding the function of each moiety is key to leveraging its full synthetic potential.

main This compound Molecular Weight: 257.33 boc tert-Butoxycarbonyl (Boc) Group main->boc Protects piperidine (S)-Piperidine Core main->piperidine Provides ester Ethyl Carboxylate Group main->ester Activates boc_r Function: Amine Protection - Prevents unwanted side reactions. - Enables selective functionalization. - Readily cleaved under acidic conditions. boc->boc_r piperidine_r Function: Chiral Scaffold - Provides a defined 3D structure. - Crucial for stereospecific drug-receptor interactions. - Common motif in CNS-active agents. piperidine->piperidine_r ester_r Function: Synthetic Handle - Allows for hydrolysis, amidation, or reduction. - Key site for molecular elaboration and diversification. ester->ester_r

Caption: Functional components of the title compound.

Significance and Application in Drug Discovery

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[6] this compound serves as a high-value intermediate for introducing this motif with precise stereochemical control.

Its primary applications include:

  • Synthesis of CNS Agents: The piperidine core is integral to many drugs targeting the central nervous system.[1]

  • Peptide Chemistry: It allows for the incorporation of non-natural, conformationally constrained amino acid mimics, which can enhance the stability and efficacy of peptide-based drugs.[1]

  • Chiral Ligand Development: The compound is used to create chiral ligands for asymmetric catalysis, improving reaction yields and enantioselectivity.[1]

Generalized Synthetic Workflow

The following diagram illustrates a typical synthetic sequence where the title compound is used as a starting material. The Boc group ensures the piperidine nitrogen does not interfere with initial modifications at the ester, and it is removed in a later step to allow for subsequent functionalization.

start Ethyl (S)-N-Boc-piperidine- 3-carboxylate step1 Step 1: Ester Modification (e.g., Amidation with R₁-NH₂) start->step1 intermediate1 N-Boc-(S)-Piperidine-3-carboxamide step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., Trifluoroacetic Acid) intermediate1->step2 intermediate2 (S)-Piperidine-3-carboxamide step2->intermediate2 step3 Step 3: N-Functionalization (e.g., Reductive Amination with R₂-CHO) intermediate2->step3 final Final Target Molecule step3->final

Caption: Representative synthetic pathway utilizing the compound.

Quality Control: A Self-Validating Analytical System

To ensure experimental reproducibility and the integrity of downstream products, rigorous quality control is non-negotiable. The protocols below provide a robust framework for assessing the purity and stability of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential impurities arising from synthesis or degradation.

Rationale: A reversed-phase C18 column is chosen due to the compound's moderate polarity. The mobile phase gradient allows for the elution of both polar and non-polar impurities. UV detection is suitable, although the compound lacks a strong chromophore, necessitating detection at lower wavelengths (e.g., 210 nm).

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

  • Analysis: Run a blank (diluent) followed by the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh 5 mg of Compound prep2 Dissolve in 5 mL ACN (1 mg/mL Stock) prep1->prep2 prep3 Dilute to 0.1 mg/mL (50:50 ACN:H₂O) prep2->prep3 hplc1 Inject 10 µL into HPLC System prep3->hplc1 hplc2 Separate on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for HPLC purity determination.

Protocol 2: Forced Degradation (Stress Testing)

This protocol intentionally exposes the compound to harsh conditions to identify potential degradation pathways and assess its intrinsic stability—a critical step in pre-formulation studies.[5]

Methodology:

  • Prepare Solutions: Prepare separate 0.5 mg/mL solutions of the compound in acetonitrile/water.

  • Apply Stress Conditions (in parallel):

    • Acidic: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Basic: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative: Add 30% H₂O₂ to a final concentration of 3%. Store at room temperature, protected from light, for 24 hours.

    • Thermal: Heat a solid sample in an oven at 80°C for 48 hours. Separately, heat a solution at 60°C for 48 hours.

    • Photolytic: Expose solid and solution samples to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1 to determine the percentage of degradation and identify any major degradants.

Safety, Handling, and Storage Protocols

Proper handling is essential for user safety and for maintaining the chemical integrity of the compound.

GHS Hazard Information
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.H319: Causes serious eye irritation.
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). When handling the solid form, use a dust mask (e.g., N95) to prevent inhalation.[7]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize exposure.[7]

  • Short-Term Storage: For routine use, the compound can be stored at ambient room temperature in a tightly sealed container.[1]

  • Long-Term Storage: To ensure maximum stability and prevent gradual degradation over months or years, store the compound at -20°C, protected from light and moisture.[5] This is particularly critical if the material will be used as a reference standard.

  • Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures (sweep or vacuum) and place the material in a sealed, labeled container for disposal.[7]

Conclusion

This compound, with a molecular weight of 257.33 g/mol , is more than a simple chemical intermediate; it is a meticulously designed tool for advanced pharmaceutical synthesis.[1] Its value lies in the synergistic interplay of its chiral piperidine core, the strategically placed Boc protecting group, and the versatile ethyl ester handle.[1][8] By understanding its structural rationale, applying robust analytical methods for quality control, and adhering to proper handling protocols, researchers can effectively harness its potential to construct the complex, stereochemically defined molecules that are the foundation of modern therapeutics.

References

  • Chem-Impex. (n.d.). This compound.
  • ChemBK. (n.d.). This compound - Physico-chemical Properties.
  • ChemUniverse. (n.d.). This compound [P63063].
  • Sigma-Aldrich. (n.d.). This compound 95 191599-51-6.
  • Sigma-Aldrich. (n.d.). This compound 95 191599-51-6.
  • J&K Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate, 98% | 130250-54-3.
  • Apollo Scientific. (2023). Piperidine-4-carboxylic acid, N-BOC protected Safety Data Sheet.
  • MySkinRecipes. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate.
  • PubChem. (n.d.). CID 161290137 | C16H30N2O4.
  • Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
  • PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784.
  • Benchchem. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
  • Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol.
  • Guidechem. (n.d.). What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

Sources

Introduction: The Strategic Importance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl (S)-N-Boc-piperidine-3-carboxylate

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount. Chiral piperidine scaffolds are foundational motifs in a vast number of pharmaceuticals, valued for their ability to confer advantageous physicochemical and pharmacokinetic properties.[1] this compound (CAS: 191599-51-6) represents a quintessential chiral building block, offering a rigid, stereochemically defined piperidine core functionalized for versatile synthetic elaboration.

The tert-butoxycarbonyl (Boc) protecting group enhances stability and modulates reactivity, while the ethyl ester provides a ready handle for further chemical modification, such as amidation or reduction.[1] Its (S)-configuration is crucial, as biological targets often exhibit strict stereoselectivity. A comprehensive understanding of this compound's physical properties is not merely academic; it is a prerequisite for its effective and efficient use in process development, quality control, and formulation. These properties govern everything from reaction kinetics and purification strategies to the ultimate bioavailability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth examination of the core physical properties of this compound, grounded in established analytical techniques and contextualized for the research and drug development professional.

Molecular and Physicochemical Identity

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are summarized below.

Table 1: Core Compound Identifiers

Property Value Source(s)
CAS Number 191599-51-6 [1][2][3][4]
Molecular Formula C₁₃H₂₃NO₄ [1][2][3][4]
Molecular Weight 257.33 g/mol [1][2][3][4]
Synonyms (S)-(+)-N-Boc-nipecotic acid ethyl ester, (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester, Ethyl (3S)-1-tert-butoxycarbonyl-3-piperidinecarboxylate [1][2]
InChI Key YCXCRFGBFZTUSU-JTQLQIEISA-N [2]

| SMILES | CCOC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C |[2] |

Caption: 2D structure of this compound.

Core Physical Properties

The bulk physical properties of a compound dictate its handling, storage, and behavior in various physical states. These values are critical for assessing purity and designing synthetic and purification protocols.

Table 2: Summary of Physical Properties

Property Value Significance in R&D Source(s)
Appearance White to light brown solid or liquid Provides a first-pass quality check. Color may indicate impurities. Its low melting point means it can exist as either phase at ambient temperatures. [1]
Melting Point 35 - 40 °C A sharp melting range is a key indicator of purity. A broad or depressed range suggests the presence of impurities. [1][2][4]
Boiling Point 323.9 °C at 760 mmHg Useful for purification by distillation under vacuum to prevent decomposition. [4]
Flash Point > 110 °C (> 230 °F) Important for safety assessment and defining safe handling and storage procedures. [2][4]
Optical Rotation [α]²²/D = +37° (c=1 in Chloroform) Confirms the presence and integrity of the (S)-enantiomer, which is critical for stereospecific synthesis and biological activity. [1][2]

| Storage | Room Temperature | Indicates stability under standard laboratory conditions. |[1][4] |

Solubility Profile

Solubility is a critical parameter that influences every stage of drug development, from synthesis (solvent selection, reaction concentration) to formulation (dissolution, bioavailability). While comprehensive quantitative data is not publicly available, a qualitative assessment and a robust experimental protocol are provided.

Qualitative Assessment: this compound possesses both lipophilic and polar characteristics. The tert-butyl and ethyl groups contribute to its solubility in nonpolar organic solvents, while the ester and carbamate functionalities provide polarity, likely allowing for solubility in moderately polar solvents. Its known solubility in chloroform for polarimetry confirms this mixed character.[1][2] It is expected to have low solubility in water and high solubility in solvents like dichloromethane (DCM), ethyl acetate, and acetone.

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol provides a reliable method for determining the equilibrium solubility of the compound in various solvents.

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the test solvent (e.g., water, ethanol, ethyl acetate) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is ideal.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid material.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The use of a syringe filter (e.g., 0.22 µm PTFE) is highly recommended for this step to remove fine particulates.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. The result is typically expressed in mg/mL or mol/L.

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While a definitive public spectrum is unavailable, the expected signals based on the compound's structure are detailed below. This serves as an authoritative guide for researchers to verify the identity and purity of their own samples.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Ethyl Ester Group: A quartet signal around 4.1-4.2 ppm (O-CH₂ -CH₃) and a triplet around 1.2-1.3 ppm (CH₃ -CH₂-O).

  • Boc Group: A sharp, intense singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

  • Piperidine Ring Protons: A complex series of overlapping multiplet signals between approximately 1.5 and 3.8 ppm. The protons are diastereotopic due to the chiral center at C3, leading to complex splitting patterns. The proton at the chiral C3 position will likely appear as a distinct multiplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Carbonyl Carbons: Two signals in the downfield region: one around 172-175 ppm for the ethyl ester carbonyl (C=O) and another around 155 ppm for the Boc carbamate carbonyl (N-C=O-O).

  • Boc Group: A quaternary carbon signal around 80 ppm (C (CH₃)₃) and a strong methyl carbon signal around 28.4 ppm (C(CH₃ )₃).

  • Ethyl Ester Group: A signal around 60-61 ppm for the O-C H₂-CH₃ carbon and a signal around 14 ppm for the C H₃-CH₂-O carbon.

  • Piperidine Ring Carbons: Multiple signals in the 25-50 ppm range, corresponding to the different carbons of the piperidine ring.

IR (Infrared) Spectroscopy

  • C=O Stretching: Two strong, characteristic absorption bands are expected. One for the ester carbonyl around 1730-1740 cm⁻¹ and one for the urethane (Boc) carbonyl around 1680-1700 cm⁻¹.

  • C-H Stretching: Signals just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.

  • C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region associated with the C-O bonds of the ester and carbamate groups.

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physical property data hinges on the validity of the methods used to obtain it. The following protocols are designed to be robust and self-validating.

workflow start Start: Pure, Dry Sample mp_prep Prepare Capillary Sample (2-3 mm height) start->mp_prep Melting Point pol_prep Prepare Solution (e.g., 1 g/100 mL in Chloroform) start->pol_prep Optical Rotation mp_run Run Mel-Temp Apparatus (Rapid scan for approx. MP) mp_prep->mp_run mp_run2 Run Mel-Temp Apparatus (Slow scan: 1-2 °C/min near MP) mp_run->mp_run2 mp_record Record T-initial & T-final (Melting Range) mp_run2->mp_record end End: Verified Physical Properties mp_record->end pol_zero Zero Polarimeter (with pure solvent) pol_prep->pol_zero pol_measure Measure Rotation Angle (α) (5 readings) pol_zero->pol_measure pol_calc Calculate Specific Rotation [α] pol_measure->pol_calc pol_calc->end

Caption: Workflow for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This method provides an accurate melting range, a critical indicator of purity.[5]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a glass capillary tube into the sample powder until a small amount (2-3 mm height) is packed into the sealed end.

    • Causality: A dry, powdered sample ensures uniform heat transfer. Over-packing can lead to a broad, inaccurate melting range.

  • Apparatus Setup: Place the prepared capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Approximate Determination (Optional but Recommended): Heat the block rapidly to quickly determine an approximate melting point. This saves time during the precise measurement.

    • Causality: This rapid scan prevents spending excessive time slowly heating from room temperature.

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat the block again, but slow the heating rate to 1-2 °C per minute once you are within 20 °C of the expected melting point.

    • Causality: A slow heating rate ensures the system remains in thermal equilibrium, allowing the thermometer to accurately reflect the sample's temperature as it melts.[5]

  • Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the last solid crystal liquefies. The melting range is reported as T₁ - T₂. A pure compound will have a sharp range of 0.5-1.0 °C.

Protocol 2: Optical Rotation Measurement via Polarimetry

This procedure confirms the enantiomeric integrity of the chiral compound.[6][7]

  • Solution Preparation: Accurately prepare a solution of the compound at a specified concentration and solvent, as reported in the literature (e.g., 1.0 g per 100 mL in chloroform).[1][2] Use a volumetric flask for precision.

    • Causality: Specific rotation is dependent on concentration and solvent, so these must be precisely controlled for data to be comparable and reproducible.

  • Instrument Calibration (Zeroing): Fill the polarimeter cell with the pure solvent used for the sample solution. Place the cell in the polarimeter and take a reading. This is the blank or zero reading.

    • Causality: This step nullifies any optical rotation caused by the solvent itself or by stresses in the cell windows, ensuring the final measurement is solely due to the chiral analyte.[6]

  • Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are in the light path. Place the cell in the instrument and record the observed angle of rotation (α). Take multiple readings (e.g., 5) and average them to minimize random error.

  • Calculation of Specific Rotation [α]: Use the following formula to calculate the specific rotation: [α]Tλ = α / (l × c) Where:

    • [α] is the specific rotation.

    • T is the temperature in °C (e.g., 22 °C).

    • λ is the wavelength of light (e.g., Sodium D-line, 589 nm).

    • α is the observed rotation in degrees (corrected for the blank).

    • l is the path length of the cell in decimeters (dm) (typically 1 dm).

    • c is the concentration in g/mL.[8]

Conclusion

This compound is a high-value building block whose utility is fundamentally linked to its physical properties. The melting range of 35-40 °C serves as a direct measure of its purity, while its specific optical rotation of +37° confirms the crucial (S)-stereochemistry. Understanding its solubility, spectroscopic signatures, and thermal properties enables researchers and process chemists to handle, purify, and utilize this compound with precision and confidence. The standardized protocols provided in this guide serve as a reliable framework for the in-house validation and quality control of this indispensable synthetic intermediate, ensuring its successful application in the rigorous pipeline of pharmaceutical research and development.

References

  • University of Alberta. (n.d.). Melting point determination.
  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
  • wikiHow. (n.d.). How to Determine Solubility.
  • Al-Hyali, A. (2021, September 19). experiment (1) determination of melting points.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Kjonaas, R. A., & Mattingly, K. P. (1995). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • Unknown. (n.d.). Determination of Melting Point.
  • Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation.
  • Unknown. (n.d.). Optical Rotation Determination.
  • Pharma Dekho. (2024, June 1). General Test Procedure Specific Optical Rotation.
  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry.
  • PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid.
  • PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate.
  • ChemUniverse. (n.d.). This compound [P63063].
  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook.
  • ChemBK. (n.d.). This compound.

Sources

Ethyl (S)-N-Boc-piperidine-3-carboxylate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Abstract

This compound is a chiral building block of significant interest in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) where the piperidine motif is a core structural element[1]. Its utility in drug discovery and peptide synthesis hinges on its physicochemical properties, with solubility being a critical parameter that governs reaction conditions, purification strategies, and formulation development[2][3]. This guide provides a comprehensive analysis of the solubility of this compound, synthesizing theoretical principles with actionable experimental protocols. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this whitepaper establishes a framework for its determination based on structural analogy, predictive models, and robust experimental design.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly impacts a compound's journey from discovery to clinical application. For a synthetic intermediate like this compound, understanding its solubility profile is paramount for:

  • Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.

  • Purification: Developing effective crystallization, extraction, and chromatographic purification methods[4].

  • Formulation: For compounds that are themselves active, solubility directly influences bioavailability and the choice of dosage form[3][5].

The early and accurate assessment of solubility is a cornerstone of reducing attrition rates in the drug development pipeline[6][7]. This guide serves as a dedicated resource for researchers, chemists, and formulation scientists working with this and structurally related piperidine derivatives.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 191599-51-6[2][8][9][10][11]
Molecular Formula C₁₃H₂₃NO₄[2][8][9]
Molecular Weight 257.33 g/mol [2][8][9]
Appearance White to light brown solid or liquid[2]
Melting Point 35 - 40 °C[2][8]
Optical Activity [α]22/D = +37° (c = 1 in Chloroform)[2][8]
Synonyms (S)-(+)-N-Boc-nipecotic acid ethyl ester, (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester[2][8][10]

The molecule's structure features a piperidine ring, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester. This combination imparts a mixed polarity. The Boc group and the ethyl ester contribute to its solubility in organic solvents, while the piperidine nitrogen offers a site for potential hydrogen bonding, although this is sterically hindered by the bulky Boc group. Its low melting point suggests that it may "oil out" during crystallization if the solvent and temperature are not carefully controlled[4].

Qualitative Solubility Profile and Solvent Selection Logic

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from its structure and data on analogous compounds.

  • High Expected Solubility: The presence of the large, non-polar Boc group and the ethyl ester suggests good solubility in common organic solvents. The measurement of its optical rotation in chloroform strongly indicates its solubility in chlorinated solvents[2][8]. Based on data for similar compounds like N-BOC-piperazine and N-BOC-piperidine-4-carboxylic acid, high solubility is expected in:

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform[12][13][14].

    • Alcohols: Methanol, Ethanol[12][14].

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane[15][16].

    • Esters: Ethyl Acetate[12][16].

    • Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)[3][12][15].

  • Low Expected Solubility: The molecule's largely hydrophobic character, conferred by the Boc group, predicts poor solubility in highly polar, protic solvents, particularly:

    • Water: Unmodified piperidine is water-soluble due to hydrogen bonding, but the bulky Boc group masks the nitrogen, significantly reducing aqueous solubility[13][17][].

    • Non-polar Alkanes: Limited solubility is expected in solvents like hexane or heptane, which may be useful as anti-solvents for crystallization[4][16][17].

The choice of solvent is critical for synthesis and purification. For reactions, a solvent that fully dissolves the reactants at the desired temperature is necessary[15]. For purification by recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[4].

Compound This compound HighSol High Solubility (Good Solvents) Compound->HighSol  Due to Boc group  & ethyl ester LowSol Low Solubility (Poor Solvents / Anti-solvents) Compound->LowSol  Due to overall  hydrophobicity DCM DCM, Chloroform HighSol->DCM Alcohols Methanol, Ethanol HighSol->Alcohols Esters Ethyl Acetate HighSol->Esters Ethers THF, Dioxane HighSol->Ethers Water Water LowSol->Water Alkanes Hexane, Heptane LowSol->Alkanes

Caption: Predicted solubility of the target compound based on its structural features.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The "shake-flask" method is the gold standard for determining equilibrium solubility, while kinetic solubility assays are often used for higher throughput screening in early discovery[7][19].

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., water, ethanol, ethyl acetate)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV, MS) or other quantitative analysis equipment.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium. This can take 24 to 72 hours; a time-course study is recommended to confirm equilibrium is reached[19].

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all solid particles. This step is critical to avoid artificially high results[5].

  • Analysis: Dilute the filtered, saturated solution with a suitable mobile phase or solvent. Quantify the concentration of the compound using a pre-validated HPLC method with a calibration curve.

  • Calculation: Express the solubility in desired units (e.g., mg/mL, µg/mL, or molarity).

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake (24-72h at const. T) B->C D Settle suspension C->D E Filter supernatant D->E F Quantify by HPLC E->F

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is faster and uses less compound, making it suitable for early-stage development. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock[7].

Objective: To rapidly assess the solubility limit in an aqueous buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plates (filter plates and analysis plates)

  • Automated liquid handler (optional)

  • Plate reader (UV-Vis or nephelometer) or HPLC-UV system[3][7].

Procedure:

  • Stock Addition: Add the DMSO stock solution to the aqueous buffer in a 96-well plate across a range of concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.

  • Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours).

  • Precipitate Removal: Separate the precipitated solid from the solution by filtering the plate contents into a fresh analysis plate.

  • Detection: Determine the concentration of the compound in the filtrate of each well using a suitable analytical method like UV-Vis spectroscopy against a calibration curve[7].

  • Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.

Computational Solubility Prediction

In modern drug discovery, in silico methods are used to predict solubility before a compound is synthesized, saving time and resources[6][20]. These models use molecular descriptors to establish a quantitative structure-property relationship (QSPR).

  • Methods: Machine learning algorithms like Random Forest and Gradient Boosted Trees are trained on large datasets of compounds with experimentally determined solubility values[6][21].

  • Input Descriptors: Models use calculated properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA).

  • Applicability: While powerful, the accuracy of these predictions depends heavily on the similarity of the new molecule to the compounds in the training set[22]. For a novel scaffold, predictions should be used as a guide and confirmed experimentally.

Conclusion and Future Outlook

This compound is a valuable chiral intermediate whose utility is closely tied to its solubility characteristics. This guide has established that while specific quantitative data is not widely published, a strong qualitative understanding can be derived from its molecular structure and comparison with analogous compounds. It is predicted to be highly soluble in a range of common organic solvents and poorly soluble in aqueous media.

For drug development professionals, the provided experimental protocols offer a robust framework for determining precise solubility data, which is essential for process optimization and reproducible research. As computational tools continue to evolve, integrating predictive modeling with targeted experimental validation will provide the most efficient path to fully characterizing this and other critical synthetic building blocks.

References

  • Chem-Impex. Ethyl (S)
  • ChemUniverse. ETHYL (S)
  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
  • Irikura, M., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Preprints.org. [Link]
  • Cui, Q., et al. (2024). Fragment-pair based drug molecule solubility prediction through attention mechanism. PubMed Central. [Link]
  • Tran, P., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
  • Lim, H. S., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. [Link]
  • Slideshare. solubility experimental methods.pptx. [Link]
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications.
  • Bevernage, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • American Chemical Society. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]
  • Google Patents.
  • Solubility of Things. Piperidine | Solubility of Things. [Link]
  • Google Patents.
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents.
  • MySkinRecipes.

Sources

Navigating the Spectroscopic Landscape of Ethyl (S)-N-Boc-piperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

Ethyl (S)-N-Boc-piperidine-3-carboxylate, a chiral derivative of piperidine, serves as a crucial building block in the synthesis of a multitude of pharmaceutical agents. [1]Its rigid heterocyclic scaffold is a common motif in drugs targeting the central nervous system. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in complex synthetic pathways. The stereochemistry at the C3 position is often critical for biological activity, necessitating precise analytical techniques to confirm its identity, purity, and structure. This guide provides an in-depth analysis of the spectral data of this compound, offering a comprehensive reference for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. Due to the presence of the Boc group, the molecule may exist as a mixture of rotamers (conformers arising from restricted rotation around the N-Boc bond), which can lead to broadened or duplicated signals in the NMR spectra at room temperature.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the ethyl ester, the Boc group, and the piperidine ring protons.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15Quartet (q)2H-O-CH₂ -CH₃
~3.8-4.0Multiplet1HH-2eq
~3.0-3.2Multiplet2HH-2ax, H-6eq
~2.8-3.0Multiplet1HH-6ax
~2.5-2.7Multiplet1HH-3
~1.9-2.1Multiplet1HH-4eq
~1.6-1.8Multiplet2HH-4ax, H-5eq
~1.5-1.6Multiplet1HH-5ax
1.45Singlet (s)9H-C(CH₃)₃
~1.25Triplet (t)3H-O-CH₂-CH₃

Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic molecules due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which does not interfere with the signals of the analyte. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and the two carbonyl groups, leading to the downfield shift of adjacent protons. The piperidine ring exists in a chair conformation, resulting in distinct signals for axial and equatorial protons. The complexity of the multiplets for the ring protons arises from both geminal and vicinal couplings.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the two carbonyl groups and the quaternary carbon of the Boc group are key diagnostic features.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~172C =O (Ester)
~155C =O (Boc)
~80-C (CH₃)₃
~61-O-CH₂ -CH₃
~45-47C-2, C-6
~41C-3
~28.5-C(CH₃ )₃
~25-27C-4, C-5
~14-O-CH₂-CH₃

Expertise & Experience: The chemical shifts of the piperidine ring carbons are sensitive to the conformation and the presence of the bulky Boc group. The carbonyl carbon of the ester typically appears slightly more downfield than the carbamate carbonyl. The signal for the quaternary carbon of the Boc group is a key identifier, usually appearing around 80 ppm.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the strong absorption bands of the two carbonyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2975-2850Medium-StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (carbamate)
~1420MediumC-N stretch
~1160StrongC-O stretch (ester and carbamate)

Trustworthiness: The presence of two distinct, strong carbonyl absorption bands is a hallmark of this molecule. The ester carbonyl typically absorbs at a slightly higher frequency than the carbamate carbonyl. The absence of an N-H stretch (around 3300-3500 cm⁻¹) confirms the N-Boc protection.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
258.17[M+H]⁺
202.11[M+H - C₄H₈]⁺ (loss of isobutylene)
158.08[M+H - Boc]⁺
184.12[M+H - OEt]⁺
114.09[Piperidine ring fragment]⁺

Authoritative Grounding: The fragmentation of N-Boc protected amines often proceeds via the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The ethyl ester can undergo fragmentation through the loss of the ethoxy group (45 Da). The fragmentation pattern provides a self-validating system for confirming the presence of both the Boc protecting group and the ethyl ester functionality.

IV. Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

V. Visualizations

molecular_structure cluster_piperidine Piperidine Ring cluster_boc Boc Group cluster_ester Ethyl Ester N N C2 CH₂ N->C2 Boc_C=O C=O N->Boc_C=O Bond C3 CH C2->C3 C4 CH₂ C3->C4 Ester_C=O C=O C3->Ester_C=O Bond C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N Boc_O O Boc_C=O->Boc_O Boc_C C(CH₃)₃ Boc_O->Boc_C Ester_O O Ester_C=O->Ester_O Ester_CH2 CH₂ Ester_O->Ester_CH2 Ester_CH3 CH₃ Ester_CH2->Ester_CH3

Caption: Molecular structure of this compound.

fragmentation_pathway [M+H]+ (m/z 258) [M+H]+ (m/z 258) [M+H - C4H8]+ (m/z 202) [M+H - C4H8]+ (m/z 202) [M+H]+ (m/z 258)->[M+H - C4H8]+ (m/z 202) - isobutylene [M+H - Boc]+ (m/z 158) [M+H - Boc]+ (m/z 158) [M+H - C4H8]+ (m/z 202)->[M+H - Boc]+ (m/z 158) - CO2

Caption: Key fragmentation pathway in ESI-MS.

References

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Structural Significance of a Chiral Building Block

Ethyl (S)-N-Boc-piperidine-3-carboxylate is a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its rigid piperidine scaffold, combined with the stereodefined center at the C3 position, makes it an invaluable synthon for constructing complex, biologically active molecules, including potent analgesics and anti-inflammatory agents.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and predictable reactivity during multi-step syntheses.

Given its pivotal role, the unambiguous structural confirmation of this molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into molecular structure, connectivity, and stereochemistry in solution.[2] This guide offers a comprehensive, field-proven analysis of the ¹H NMR spectrum of this compound, moving beyond simple peak assignment to explore the underlying principles of its complex spectral features. We will delve into the causality behind experimental choices and interpret the spectrum with the rigor required by drug development professionals.

Theoretical Framework: Deconstructing the ¹H NMR Spectrum

A thorough interpretation of the ¹H NMR spectrum begins with a theoretical analysis of the molecule's distinct proton environments. The structure can be dissected into three key components: the N-Boc protecting group, the ethyl ester, and the chiral piperidine ring.

The N-Boc and Ethyl Ester Groups: The Simple Reporters
  • N-Boc Group: The tert-butoxycarbonyl group contains nine chemically equivalent methyl protons. Due to the absence of adjacent protons, their signal manifests as a prominent, sharp singlet. This peak, typically integrating to 9H, is expected in the upfield region around δ 1.45 ppm . Its characteristic intensity and simplicity make it an excellent internal reference point for confirming the presence of the Boc group.

  • Ethyl Ester Group: The ethyl moiety presents a classic spin-spin coupling pattern. The two methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.1-4.2 ppm . They are split by the three neighboring methyl protons (n+1 = 4). Conversely, the three terminal methyl protons (-O-CH₂-CH₃ ) appear as a triplet around δ 1.2-1.3 ppm , split by the two methylene protons (n+1 = 3). The coupling constant (J) for both multiplets will be identical, typically around 7.1 Hz.[3][4]

The Piperidine Ring: A Study in Conformational Complexity

The signals from the piperidine ring protons are the most information-rich and complex region of the spectrum. Their appearance is governed by several key factors:

  • Chair Conformation: The N-Boc-piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5][6] This creates two distinct proton environments: axial and equatorial.

  • Restricted Amide Bond Rotation: The C-N bond of the carbamate has partial double-bond character, leading to restricted rotation.[7][8] This can result in two distinct rotamers (syn and anti), which may interconvert slowly on the NMR timescale, leading to broadened signals or even a complete duplication of piperidine ring signals. For simplicity, this guide will assume fast interconversion at room temperature, resulting in an averaged spectrum.

  • Chirality and Diastereotopicity: The presence of a chiral center at C3 renders the geminal methylene protons at positions C2, C4, C5, and C6 diastereotopic.[9][10] This is a critical concept: these protons are chemically non-equivalent. Consequently, they will have different chemical shifts, and they will exhibit coupling to each other (geminal coupling, ²J).

This leads to a complex network of overlapping multiplets that requires careful analysis, and often, advanced 2D NMR techniques for complete assignment.

Experimental Protocol: A Self-Validating System for Data Acquisition

The acquisition of a high-quality, reproducible ¹H NMR spectrum is contingent upon a meticulous experimental protocol. The following steps constitute a self-validating system designed to ensure spectral accuracy and resolution.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[11][12]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice for its excellent dissolving properties for nonpolar to moderately polar organic compounds.[13]

    • Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of any particulate matter.[13]

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. This step is critical to remove any suspended particles that would degrade magnetic field homogeneity and spectral resolution.[14]

    • The final sample height in the tube should be between 4.0 and 5.0 cm.[11][12]

    • Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[12]

  • Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: A standard 30° pulse experiment (e.g., Bruker's zg30) is typically sufficient.

      • Spectral Width (SW): ~16 ppm (from approx. -2 to 14 ppm).

      • Acquisition Time (AQ): ~3-4 seconds.

      • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.

      • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform manual phase correction to ensure all peaks are in a pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the residual CHCl₃ solvent peak to δ 7.26 ppm.[15]

    • Integrate all signals to determine the relative number of protons for each peak.[16]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.7 mL CDCl3 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample filter->insert lockshim 5. Lock & Shim insert->lockshim acquire 6. Acquire FID (zg30) lockshim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase ref 9. Reference Spectrum (7.26 ppm) phase->ref integrate 10. Integrate Signals ref->integrate analysis Spectral Analysis integrate->analysis Final Spectrum

Caption: Structure of the target molecule.

Authoritative Interpretation and Advanced Analysis

While the 1D ¹H NMR spectrum confirms the presence of the key functional groups, a definitive assignment of the complex piperidine ring protons necessitates advanced 2D NMR experiments.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is essential to establish proton-proton coupling networks. It would reveal correlations between H3 and the diastereotopic protons on C2 and C4. Similarly, it would trace the connectivity from H4 to H5, and from H5 to H6, allowing for the entire spin system of the piperidine ring to be mapped out. [17]* HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton directly to the carbon it is attached to. This technique is invaluable for resolving ambiguity. For example, it would definitively distinguish the signals of the C2 protons from the C6 protons by linking them to their respective carbon resonances in the ¹³C spectrum. [18]* Conformational Insights: The specific values of the vicinal coupling constants (³JHH) within the piperidine ring can provide profound insights into the predominant chair conformation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship between protons, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. [19]A detailed analysis of these couplings can confirm the stereochemical orientation of the ethyl carboxylate group at the C3 position.

By integrating data from these 1D and 2D NMR experiments, researchers can achieve an unambiguous and comprehensive structural elucidation of this compound, a level of certainty required for progression in drug development and complex organic synthesis.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences.
  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Hans Reich's NMR Resources. (n.d.). University of Wisconsin.
  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643–660.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • The ¹H-NMR experiment. (2022, July 20). Chemistry LibreTexts.
  • Interpreting ¹H NMR Spectra. (n.d.). OpenOChem Learn.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances, 8(71), 40785–40796.
  • Jeyaraman, R., & Ravindran, T. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 263-269.
  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate.
  • How to differentiate diastereotopic protons by NMR in flexible groups? (2016, December 1). Chemistry Stack Exchange.
  • Coupling Constants. (2014, August 21). Chemistry LibreTexts.
  • NMR 5: Coupling Constants. (2023, May 15). YouTube.

Sources

Introduction: The Role of Structural Elucidation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR of Ethyl (S)-N-Boc-piperidine-3-carboxylate

In the landscape of pharmaceutical development, the precise characterization of molecular structure is a cornerstone of success. This compound is a valuable chiral building block, frequently utilized in the synthesis of complex pharmaceutical agents. Its piperidine core is a privileged scaffold found in numerous bioactive compounds.[1][2] The presence of a stereocenter, a bulky N-tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functionality introduces a level of structural complexity that demands rigorous analytical techniques for unambiguous confirmation.

Among the arsenal of analytical tools, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing direct insight into the carbon framework of a molecule.[3] Each unique carbon atom in a distinct chemical environment yields a specific signal, making ¹³C NMR an indispensable tool for verifying structure, assessing purity, and understanding the conformational dynamics of molecules like this compound.

This guide provides a comprehensive technical overview of the ¹³C NMR spectrum of this key synthetic intermediate. We will delve into the theoretical assignment of carbon signals, present a field-proven experimental protocol for data acquisition, and discuss the key structural features that influence the spectral output.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of this compound with the IUPAC-recommended numbering for the piperidine ring and designations for the substituent carbons is presented below.

nmr_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (50-100 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune & Match Probe shim->tune setup_exp Load 13C Experiment tune->setup_exp set_params Set Parameters (SW, NS, d1) setup_exp->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase reference Reference Spectrum phase->reference analyze Analyze & Assign Peaks reference->analyze

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint of its carbon skeleton. A thorough understanding of the factors influencing chemical shifts allows for the confident assignment of all eleven carbon signals, confirming the integrity of this critical chiral building block. By following a meticulous experimental protocol, researchers can acquire high-quality, reproducible data that is essential for decision-making in drug discovery and development. This guide serves as a practical resource, grounding theoretical knowledge in field-proven methodology to empower scientists in their structural elucidation endeavors.

References

Sources

Chirality of Ethyl (S)-N-Boc-piperidine-3-carboxylate explained

The chirality of this compound is the defining feature that imparts its value as a pharmaceutical building block. A thorough understanding of its stereochemistry, conformational preferences, and the robust synthetic and analytical methodologies is essential for its effective use. Mastery of stereoselective synthesis, whether through asymmetric catalysis or chiral resolution, coupled with rigorous analytical validation via chiral HPLC and chiroptical spectroscopy, provides the foundation of trustworthiness and scientific integrity required in drug development. This ensures that the stereochemical integrity of the final active pharmaceutical ingredient (API) is maintained, which is directly linked to its ultimate efficacy and safety profile. [3]

References

  • Grogan, G. & Turner, N. J. (2016). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
  • Zhang, W., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters.
  • Wang, L., et al. (2013). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry.
  • Han, B., et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters.
  • Li, W., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry.
  • Weintraub, P. M., et al. (2003). Asymmetric routes to substituted piperidines. Chemical Communications.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
  • Rong, J., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition.
  • O'Brien, P. & Childs, A. C. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters.
  • Blaser, H.-U., et al. (1999). Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • Reddy, L. H., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
  • Moher, E. D., et al. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development.
  • Ye, W. (2015). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate.
  • Moher, E. D., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives. Google Patents (US20040039206A1).
  • Moher, E. D., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents (WO2002068391A1).
  • Jia, M., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • SIELC Technologies. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column.
  • Teixeira, J., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality.
  • Mátyus, P., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
  • J&K Scientific. Ethyl N-Boc-piperidine-3-carboxylate, 98%.
  • Li, G. & Anslyn, E. V. (2007). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. ResearchGate.
  • Babu, C. V., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2.
  • ChemSrc. Methyl N-BOC-piperidine-3-carboxylate.
  • Sheng, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry.
  • Yao, Z.-P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta.
  • France, S. P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
  • National Center for Biotechnology Information. ethyl (3R)-piperidine-3-carboxylate. PubChem Compound Summary.
  • Teixeira, J., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. ResearchGate.
  • Vasudevan, A., et al. (2019). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications.

Mastering Molecular Architecture: The Indispensable Role of the Boc Protecting Group in Modern Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties.[1][2][3][4] However, the inherent reactivity of the piperidine nitrogen presents a significant challenge in multi-step syntheses. This guide provides a comprehensive examination of the tert-butyloxycarbonyl (Boc) protecting group, an essential tool for navigating the complexities of piperidine chemistry. We will explore the fundamental principles of Boc protection, its strategic application in enabling selective transformations, and robust protocols for its introduction and removal. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic strategy to construct complex, high-value piperidine-containing molecules with precision and control.

The Strategic Imperative for Nitrogen Protection in Piperidine Synthesis

In the intricate world of organic synthesis, controlling reactivity is paramount. A protecting group is a molecular "scaffold" temporarily installed to mask a reactive functional group, rendering it inert to specific reaction conditions while transformations occur elsewhere in the molecule.[5] For the piperidine nucleus, the secondary amine is a potent nucleophile and a base, which can interfere with a wide range of synthetic operations, from esterifications to carbon-carbon bond formations.

The tert-butyloxycarbonyl (Boc) group has emerged as the preeminent choice for piperidine nitrogen protection. Its widespread adoption is not accidental but a direct consequence of its unique balance of stability and lability. It is sufficiently robust to withstand many common reagents yet can be cleaved cleanly under specific, mild acidic conditions.[6][7][8] This allows for a modular and predictable approach to building complex molecular architectures around the piperidine core.

Core Attributes of the Boc Group

The efficacy of the Boc group stems from its distinct electronic and steric properties:

  • Reactivity Attenuation: Upon attachment to the piperidine nitrogen, the electron-withdrawing carbonyl function of the Boc group delocalizes the nitrogen's lone pair of electrons, significantly reducing its nucleophilicity and basicity.[1][5] This electronic deactivation is the primary mechanism by which it prevents unwanted side reactions.

  • Steric Influence: The bulky tert-butyl moiety provides significant steric hindrance around the nitrogen atom. This can influence the conformational preference of the piperidine ring and direct the stereochemical outcome of reactions at adjacent positions.[9][10][11]

  • Orthogonal Stability: The Boc group is stable to a broad spectrum of non-acidic reagents, including bases, nucleophiles, and conditions for catalytic hydrogenation.[6] This "orthogonality" to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a cornerstone of modern multi-step synthesis, allowing for selective deprotection sequences.[12][13]

  • Enhanced Solubility: N-Boc-piperidine derivatives often exhibit improved solubility in common organic solvents compared to their parent amines, facilitating reaction setup and purification.

Core Methodologies: Protection and Deprotection Workflows

The successful application of the Boc group hinges on efficient and high-yielding protocols for its introduction and subsequent removal. These processes are foundational to any synthetic route involving N-Boc-piperidines.

Boc Protection: Masking the Amine

The standard method for installing the Boc group involves the reaction of the piperidine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Mechanism of Protection: The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of (Boc)₂O.[12] This forms a tetrahedral intermediate which then collapses, eliminating a stable tert-butoxide and carbon dioxide, to yield the N-Boc protected piperidine. A base, such as triethylamine (TEA), is typically added to neutralize the in situ generated acidic byproducts. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.

Diagram 1: Boc Protection Workflow A logical diagram illustrating the key steps in a typical Boc protection experiment.

Diagram 1: Boc Protection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperidine in Anhydrous Solvent (e.g., DCM, THF) B Add Base (e.g., Triethylamine) A->B C Add (Boc)₂O (often dropwise at 0°C) B->C D Stir at Room Temp (Monitor by TLC/LC-MS) C->D E Aqueous Wash (to remove salts) D->E F Dry & Concentrate (e.g., Na₂SO₄, Rotary Evaporator) E->F G Purification (e.g., Column Chromatography) F->G

Experimental Protocol 1: General Procedure for N-Boc Protection of Piperidine

  • Materials: Piperidine derivative (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the piperidine derivative in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA to the stirred solution, followed by the dropwise addition of (Boc)₂O (either neat or as a solution in DCM).

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is its defining feature. It is achieved under acidic conditions that are orthogonal to the cleavage conditions for many other protecting groups.

Mechanism of Deprotection: The mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[6] This is followed by the cleavage of the nitrogen-carbonyl bond, leading to the formation of the free amine, carbon dioxide, and a highly stable tert-butyl cation.[6][13] This carbocation is a potent electrophile and can cause unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophiles present in the substrate.

The Role of Scavengers: To mitigate side reactions, "scavengers" are often added to the deprotection mixture. These are nucleophilic compounds, such as triisopropylsilane (TIS) or water, that rapidly trap the tert-butyl cation, preventing it from reacting with the desired product.[14]

Diagram 2: Boc Deprotection Workflow A logical diagram illustrating the key steps in an acid-catalyzed Boc deprotection.

Diagram 2: Boc Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve N-Boc-Piperidine in Solvent (e.g., DCM) B Add Scavengers (optional) (e.g., TIS, H₂O) A->B C Add Strong Acid (e.g., TFA, HCl in Dioxane) B->C D Stir at Room Temp (Monitor by TLC/LC-MS) C->D E Concentrate Under Reduced Pressure D->E F Basify & Extract (for free base) E->F G Purification or Use Directly (as salt or free base) F->G

Experimental Protocol 2: General Procedure for Boc Deprotection with TFA

  • Materials: N-Boc-piperidine derivative (1.0 eq), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the N-Boc-piperidine derivative in DCM (a typical concentration is 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor for completion by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • To obtain the free base, dissolve the resulting residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases.

    • Separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[6]

Table 1: Common Reagents for Boc Deprotection

Reagent SystemSolventTypical ConditionsProduct FormKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% v/v, 0°C to RTTFA SaltVolatile and easy to remove; strong acid requires careful handling.[6][14]
Hydrochloric Acid (HCl)1,4-Dioxane or Methanol4M solution, RTHCl SaltOften precipitates the product salt, aiding purification; anhydrous.[6][15]
p-Toluenesulfonic Acid (pTSA)Protic SolventsRTTosylate SaltA solid, less corrosive acid alternative; can be used in greener solvents.[16]
Thermal DeprotectionHigh-boiling solvents (e.g., Dioxane/Water)Reflux / MicrowaveFree BaseAvoids strong acids; useful for acid-sensitive substrates but may not be suitable for thermally labile compounds.[17][18]

The N-Boc-Piperidine Scaffold in Synthetic Transformations

With the piperidine nitrogen masked, the N-Boc scaffold becomes a versatile platform for a multitude of synthetic operations that would otherwise be impossible. The protecting group acts as a control element, directing reactivity to other parts of the molecule.

Enabling Selective Functionalization

The primary role of the Boc group is to allow for selective reactions at other positions on the piperidine ring.[1] For example, in N-Boc-piperidine-4-carboxylic acid, the carboxylic acid can undergo amide coupling, esterification, or reduction, while the nitrogen remains inert.[2][8] Similarly, the hydroxyl group of N-Boc-4-hydroxypiperidine can be oxidized to a ketone or converted into a leaving group for nucleophilic substitution, all without interference from the ring nitrogen.[19] This selective reactivity is fundamental to the construction of complex drug molecules.[2]

Synthesis from Pyridine Precursors

A powerful strategy for synthesizing substituted piperidines is the reduction of the corresponding pyridine. The Boc group is crucial in this context. While direct hydrogenation of pyridines can be challenging due to the aromaticity and potential for catalyst poisoning, a common approach involves catalytic hydrogenation followed by Boc protection.[3][20] Importantly, the Boc group is stable to many hydrogenation catalysts (e.g., Pd/C, PtO₂), allowing for the selective reduction of other functionalities, such as a double bond within a dihydropyridine ring, without cleaving the protecting group.

Diagram 3: Synthetic Utility of the N-Boc-Piperidine Scaffold A diagram showing how the Boc group enables diverse chemical transformations.

Diagram 3: Synthetic Utility of the N-Boc-Piperidine Scaffold cluster_mods Key Transformations cluster_final Final Step center N-Boc-Piperidine Scaffold A Functional Group Interconversion (e.g., Oxidation of -OH) center->A Enables B Amide Coupling (from -COOH derivative) center->B Enables C C-C Bond Formation (α-Lithiation & Alkylation) center->C Enables D Nucleophilic Substitution (at C4 position) center->D Enables E Boc Deprotection (Acid-catalyzed) A->E B->E C->E D->E F Further Functionalization at Nitrogen (e.g., N-Arylation) E->F

Conclusion: A Pillar of Modern Synthesis

The tert-butyloxycarbonyl group is far more than a simple protecting group; it is a strategic enabler in the synthesis of piperidine-containing molecules. Its robust, predictable behavior and the mild conditions required for its removal have made it an indispensable tool in the drug discovery and development pipeline. By temporarily deactivating the piperidine nitrogen, the Boc group provides chemists with the control necessary to perform selective and complex transformations, unlocking synthetic pathways to novel and potent therapeutics. As the demand for structurally complex piperidine-based drugs continues to grow, the mastery of Boc protection chemistry will remain a critical skill for synthetic and medicinal chemists worldwide.

References

  • The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid. Self-hosted.
  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Self-hosted.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Self-hosted.
  • Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • Application Notes and Protocols for the Catalytic Hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine. Benchchem.
  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermedi
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • General Procedure for Boc Deprotection (General Procedure B). Bio-protocol.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines ". ScholarWorks@UARK.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. Self-hosted.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl (S)-N-Boc-piperidine-3-carboxylate is a chiral piperidine derivative widely utilized as a crucial intermediate in organic and medicinal chemistry.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, enhances stability while providing a reactive handle for synthesizing complex, enantiomerically pure pharmaceutical agents, particularly those targeting the central nervous system.[1] This compound and its analogues are foundational in the development of therapeutics such as analgesics, anti-inflammatory drugs, and peptide-based medicines.[1]

Given its integral role in drug discovery and development, a comprehensive understanding of its safety and handling profile is paramount for researchers and scientists. This guide provides a detailed framework for managing this compound in a laboratory setting, grounding procedural recommendations in established safety data to ensure the well-being of personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe handling. The Boc-protecting group imparts specific characteristics, such as a defined melting point range and stability under standard conditions, which inform storage and handling protocols.

PropertyValueReference
CAS Number 191599-51-6[2][3]
Molecular Formula C₁₃H₂₃NO₄[1][3][4]
Molecular Weight 257.33 g/mol [1][3][4]
Appearance White to light brown solid or liquid[1]
Melting Point 35 - 40 °C (95 - 104 °F)[1][2]
Flash Point > 110 °C (> 230 °F)[5]
Synonyms (S)-(+)-N-Boc-nipecotic acid ethyl ester, (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary routes of concern are ingestion and eye contact. The causality for these classifications stems from the compound's chemical nature, which can interfere with biological systems upon acute exposure.

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning [4][5]

The following table summarizes the GHS hazard (H) and precautionary (P) statements, which form a self-validating system for risk mitigation. Following the P-statements is essential to prevent the hazards described by the H-statements.

CodeStatementClassificationReference
H302 Harmful if swallowedAcute Toxicity 4 (Oral)[4][5]
H319 Causes serious eye irritationEye Irritation 2[4][5]
H315 Causes skin irritationSkin Irritation 2[5]
H335 May cause respiratory irritationSTOT SE 3[5]
P264 Wash hands and exposed skin thoroughly after handling.Prevention[6]
P270 Do not eat, drink or smoke when using this product.Prevention[4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.Prevention[6]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.Response
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response[7]
P337+P313 If eye irritation persists: Get medical advice/attention.Response
P501 Dispose of contents/container to an approved waste disposal plant.Disposal[4]

Water Hazard: This compound has a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[5] Therefore, it must not be allowed to enter drains or the environment.[8]

Section 3: The Hierarchy of Safety Controls

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. The causality is simple: it is always better to remove or reduce a hazard at its source than to rely solely on an individual's actions (i.e., PPE).

cluster_controls Hierarchy of Controls Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (e.g., Goggles, Gloves) Admin->PPE Less Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions.

  • Engineering Controls: This is the first and most critical line of defense. All work involving this compound, especially handling the solid which can form dust, must be conducted in a certified chemical fume hood.[6][8] The fume hood contains aerosols and dust at the source, preventing inhalation, which is a potential route of exposure.[5]

  • Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes developing and adhering to Standard Operating Procedures (SOPs), providing documented training for all personnel handling the compound, and clearly designating areas where the compound is stored and handled.[9]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be relied upon as the primary means of protection.

Section 4: Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the GHS hazard assessment. Each piece of equipment serves to block a specific route of exposure.

cluster_ppe PPE Barrier User Researcher Compound Chemical Hazard (H302, H319, H315) Goggles Safety Goggles (Blocks H319) Gloves Nitrile Gloves (Blocks H315) Coat Lab Coat Goggles->User Protects Eyes Gloves->User Protects Skin Coat->User Protects Body

Caption: PPE acts as the final barrier between the researcher and chemical hazards.

  • Eye and Face Protection: To mitigate the "Causes serious eye irritation" (H319) hazard, chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[8] Although the (S)-enantiomer is not specifically classified for skin irritation, the related (R)-enantiomer is, making this precaution necessary.[5] Gloves should be inspected before use and disposed of properly after handling.

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened.[6] Long-sleeved clothing is required to protect skin on the arms.[6]

Section 5: Protocols for Safe Handling and Storage

Adherence to standardized protocols is a self-validating system for ensuring safety and reproducibility.

Experimental Protocol: Weighing and Dispensing

  • Preparation: Before handling, review this safety guide and the supplier's Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Don PPE: Put on all required PPE as described in Section 4.

  • Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Dispensing: Perform all weighing and dispensing operations within the fume hood. Since the melting point is near ambient temperature (35-40°C), the material may be a waxy solid.[1] Use a dedicated spatula for transfer. Avoid generating dust or aerosols.[6][8]

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Clean any minor residues from the spatula and weighing vessel with a suitable solvent (e.g., ethyl acetate) on a chemical wipe, and dispose of the wipe as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6][8]

Storage Protocol

  • Conditions: Store the compound in a cool, dry, and well-ventilated area.[8][9][10] Keeping the container tightly closed is critical to prevent moisture ingress and contamination.[6][8]

  • Incompatibilities: The compound is stable under recommended storage conditions but must be segregated from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[8]

  • Classification: The material falls under Storage Class 11 (Combustible Solids).[5]

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]

  • Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[11]

  • Ingestion: If the substance is swallowed, rinse the mouth with water.[11] Do NOT induce vomiting.[11] Call a poison control center or doctor immediately for treatment advice.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If respiratory symptoms develop or the person feels unwell, seek medical attention.[11]

Spill Response Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect Yourself: Wear all required PPE, including respiratory protection (N95 dust mask) if the solid has been dispersed as dust.[5]

  • Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation.[8][9] Place the material into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area with a suitable solvent and wash the area down. Prevent runoff from entering drains.[9]

  • Disposal: Dispose of all cleanup materials as hazardous waste according to institutional and local regulations.[7]

Section 7: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[7]

  • Procedure: Collect waste in clearly labeled, sealed containers.

  • Compliance: Do not dispose of this chemical down the drain or in general waste.[8] All disposal must be in strict accordance with federal, state, and local environmental control regulations.[7][8]

Conclusion

This compound is a valuable synthetic building block, and its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, following established administrative procedures, and correctly using personal protective equipment—researchers can confidently handle this compound while minimizing risk. A proactive approach to safety, grounded in the principles outlined in this guide, is essential for protecting personnel and advancing scientific discovery.

References

  • 1-Boc-4-(N-Boc-amino)
  • Ethyl N-Boc-piperidine-3-carboxyl
  • Ethyl (S)
  • Ethyl (3S)-piperidine-3-carboxylate.
  • CID 161290137.
  • SAFETY D
  • Methyl N-BOC-piperidine-3-carboxyl
  • ETHYL (S)

Sources

A Comprehensive Safety & Handling Guide for Ethyl (S)-N-Boc-piperidine-3-carboxylate in Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the material safety, handling protocols, and emergency procedures for Ethyl (S)-N-Boc-piperidine-3-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard Material Safety Data Sheet (MSDS) information to deliver field-proven insights and self-validating protocols, ensuring both personal safety and experimental integrity.

Core Profile: Chemical and Physical Characteristics

This compound is a chiral building block widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system and in peptide chemistry.[1] Its Boc-protected amine allows for controlled, sequential reactions, making it a valuable tool in complex molecular architecture. Understanding its physical properties is the foundation of safe handling.

The compound's low melting point (35-40°C) is a critical handling consideration.[1] Depending on ambient laboratory temperatures, it may exist as a low-melting solid or a viscous liquid. This dual-phase nature necessitates preparation for handling both solids (dust inhalation risk) and liquids (splash risk). Its high flash point (>110°C) indicates it is not considered flammable under standard laboratory conditions.[2]

Table 1: Chemical Identifiers and Properties

PropertyValueReference
Chemical Name Ethyl (3S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylate[1]
Synonyms (S)-(+)-N-Boc-nipecotic acid ethyl ester, (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester[1]
CAS Number 191599-51-6[1]
Molecular Formula C₁₃H₂₃NO₄[1][3]
Molecular Weight 257.33 g/mol [1][3]
Appearance White to light brown solid or liquid[1]
Melting Point 35 - 40 °C[1]
Flash Point > 110 °C (> 230 °F)[2]
Optical Rotation [α]22/D +37° (c = 1 in Chloroform)[1]
Stability Stable under recommended storage conditions.[4]
Incompatible Materials Strong oxidizing agents, Strong acids.[4]

Hazard Identification and Proactive Risk Mitigation

This compound is classified under the Globally Harmonized System (GHS) as moderately hazardous. The primary risks are acute oral toxicity and serious eye irritation. A proactive risk assessment is crucial before any handling operations commence.

Table 2: GHS Hazard Classification

CategoryCodePictogramSignal WordHazard StatementReference
Acute Toxicity H302WarningHarmful if swallowed[3]
Eye Irritation H319WarningCauses serious eye irritation[3]

Expert Analysis of Hazards:

  • H302 - Harmful if swallowed: The primary risk is accidental ingestion. While specific metabolic pathways are not detailed in safety literature, compounds of this class can undergo hydrolysis in the gastrointestinal tract, potentially releasing components that interfere with metabolic processes. The risk is not just systemic toxicity but also potential disruption of the gut microbiome, a growing concern in drug development.

  • H319 - Causes serious eye irritation: The ester and carbamate functional groups can act as irritants to the sensitive mucous membranes of the eyes. Direct contact can lead to significant inflammation, pain, and potential corneal damage if not addressed immediately and properly.

Logical Workflow for Risk Assessment

A systematic approach to risk assessment ensures all potential hazards are identified and controlled. This workflow should be a documented part of any experimental plan involving this compound.

A 1. Identify Hazards (H302, H319) B 2. Assess Exposure Potential (Weighing, Transfer, Reaction) A->B Analyze task C 3. Implement Controls (Fume Hood, PPE, SOPs) B->C Select appropriate barriers D 4. Document & Review (Update protocols as needed) C->D Validate effectiveness

Caption: A streamlined workflow for proactive risk assessment.

Standard Operating Protocols for Safe Handling

The foundation of safety lies in the consistent application of the "Hierarchy of Controls." For this compound, the focus is on robust engineering controls and stringent personal protective equipment protocols.

Protocol 1: Standard Laboratory Handling & Use

This protocol outlines the step-by-step process for safely handling this compound from receipt to reaction setup.

  • Preparation & Area Designation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure a calibrated analytical balance, appropriate glassware, and spill kit are readily accessible inside the hood.

    • Post a sign indicating the hazards of the compound being used.

  • Donning PPE:

    • Don all required PPE as outlined in Section 4 before entering the designated handling area.

  • Weighing the Compound:

    • If the compound is solid, carefully open the container inside the fume hood to minimize inhalation of any fine dust.

    • Use an anti-static weighing dish. Tare the balance with the dish.

    • Using a clean spatula, carefully transfer the desired amount of the compound to the dish. Avoid creating dust clouds.

    • If the compound has melted into a liquid, use a positive displacement pipette or a clean glass pipette to transfer the viscous liquid.

    • Securely re-seal the main container immediately after weighing.

  • Dissolution and Reaction Transfer:

    • Place the weighing dish or vessel containing the weighed compound into the reaction flask.

    • Add the solvent slowly, directing the stream to wash all of the compound into the flask.

    • Ensure the reaction vessel is properly secured and equipped with necessary apparatus (e.g., stir bar, condenser) before initiating the reaction.

  • Post-Handling Decontamination:

    • Wipe down the spatula, weighing dish (if reusable), and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

    • Dispose of all contaminated disposables in a designated solid hazardous waste container.

    • Doff PPE according to the procedure in Section 4.

    • Wash hands thoroughly with soap and water.[4]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be deliberate and task-specific. Simply wearing a lab coat and gloves is insufficient. The goal is to create an impermeable barrier between the researcher and the chemical.[5]

Table 3: Task-Based PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Safety glasses with side-shields (EN166)[4]Nitrile gloves (minimum 4 mil thickness)Standard lab coatN95 dust mask recommended if outside a fume hood.[2]
Handling Liquid/Solution Chemical splash goggles (EN166)Nitrile gloves (minimum 4 mil thickness)Chemical-resistant apron over lab coatNot required if performed within a certified fume hood.[4][6]
Large Scale (>10g) or Spill Cleanup Face shield over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridge if ventilation is inadequate.
Decision Logic for Respiratory Protection

The choice of respiratory protection depends entirely on the potential for airborne contamination. This decision tree provides a logical pathway for selecting the appropriate level of protection.

A Is the task performed in a certified fume hood? B Is dust or aerosol generation possible? A->B No R2 No Respiratory Protection Required A->R2 Yes C Is there a risk of a large, uncontrolled release? B->C Yes B->R2 No R1 Air-Purifying Respirator (APR) or SCBA Required C->R1 Yes R3 N95 Dust Mask Recommended C->R3 No

Caption: Decision tree for selecting appropriate respiratory protection.

Emergency Response and First Aid Protocols

Rapid and correct response to an exposure or spill is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment.

Protocol 2: Accidental Release & Spill Cleanup
  • IMMEDIATE ACTION:

    • Alert all personnel in the immediate vicinity.

    • If the spill is large or involves other hazardous materials, evacuate the area and call emergency services.

  • ASSESS & CONTAIN (for small, manageable spills <5g):

    • Ensure you are wearing the appropriate PPE (See Table 3, "Spill Cleanup").

    • If the material is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[7]

    • If it is a liquid, create a dike around the spill with absorbent pads or sand.

  • CLEANUP:

    • Carefully sweep the solid material or absorbed liquid into a designated hazardous waste container.[4] Avoid creating dust.

    • Perform a final decontamination of the spill area. Use a cloth dampened with a suitable solvent (e.g., isopropanol) to wipe the area, followed by a thorough wash with soap and water.

  • DISPOSAL & DOCUMENTATION:

    • Seal the waste container and label it clearly.

    • Dispose of the waste according to institutional and local environmental regulations.

    • Document the spill and response actions in the laboratory safety log.

Protocol 3: First Aid for Exposures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and plenty of water.[4][6] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air.[6][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][10] Call a physician or Poison Control Center immediately.

Emergency Response Flowchart

Start Spill or Exposure Occurs Alert Alert others in the area Start->Alert Assess Is the situation immediately life-threatening? Evacuate Evacuate Area & Call Emergency Services Assess->Evacuate Yes PPE Don appropriate response PPE Assess->PPE No Alert->Assess FirstAid Administer First Aid (See Protocol 3) PPE->FirstAid Contain Contain Spill (See Protocol 2) PPE->Contain End Situation Resolved FirstAid->End Cleanup Clean & Decontaminate Contain->Cleanup Cleanup->End

Caption: A logical flowchart for responding to emergency situations.

Storage and Disposal

Proper long-term storage and disposal are essential for laboratory safety and environmental compliance.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][7][11] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[4] The designated storage class is 11 for combustible solids.[2]

  • Disposal: All waste, including empty containers and contaminated materials, must be treated as hazardous. Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the product to enter drains or waterways.

References

  • MSDS - Safety D
  • Ethyl (S)
  • Ethyl N-Boc-piperidine-3-carboxylate, 98% | 130250-54-3 - J&K Scientific.[Link]
  • Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem.[Link]
  • CID 161290137 | C16H30N2O4 - PubChem.[Link]
  • Personal Protective Equipment | US EPA.[Link]

Sources

Methodological & Application

The Strategic Application of Ethyl (S)-N-Boc-piperidine-3-carboxylate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for enantiomerically pure and structurally sophisticated molecules is relentless. Chiral building blocks serve as the foundational keystones upon which complex pharmaceutical agents are constructed. Among these, Ethyl (S)-N-Boc-piperidine-3-carboxylate has emerged as a particularly valuable synthon. Its rigid, pre-defined stereochemistry at the C3 position, combined with the orthogonal protecting groups on the nitrogen (Boc) and the carboxylic acid (ethyl ester), offers chemists a versatile platform for strategic synthetic manipulations. This guide provides an in-depth exploration of its applications, supported by detailed, field-proven protocols for its transformation into key pharmaceutical intermediates.

The piperidine scaffold is a privileged structure in drug discovery, present in over 100 commercially available drugs.[1] The introduction of a chiral center onto this ring system allows for precise three-dimensional arrangements of functional groups, which is critical for optimizing interactions with biological targets, thereby enhancing potency and selectivity while improving pharmacokinetic properties.[2][3][4] this compound provides a reliable entry point into this valuable chemical space.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueReference(s)
CAS Number 191599-51-6[5]
Molecular Formula C₁₃H₂₃NO₄[5]
Molecular Weight 257.33 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 35-40 °C[5][6]
Optical Activity [α]²²/D +37 (c=1 in chloroform)[5]
Boiling Point 323.9 °C at 760 mmHg[6]
Density 1.077 g/cm³[6]
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH, THF)General Knowledge

Core Application: Synthesis of the PARP Inhibitor Niraparib

A prominent example showcasing the utility of this chiral building block is in the synthesis of Niraparib , an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian cancer.[2] The (S)-configured piperidine ring is a crucial component of Niraparib's pharmacophore, and its synthesis relies on an intermediate directly derivable from this compound.

The overall synthetic strategy involves a series of key transformations to convert the starting ester into the pivotal intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate .[2][7] This workflow underscores the strategic value of the building block's orthogonal protection scheme.

Niraparib Synthesis Workflow Start This compound Step1 Ester Hydrolysis Start->Step1 LiOH, THF/H₂O Intermediate1 (S)-N-Boc-piperidine-3-carboxylic acid Step1->Intermediate1 Step2 Curtius Rearrangement Intermediate1->Step2 1. (COCl)₂, cat. DMF 2. NaN₃ 3. Heat, t-BuOH Intermediate2 (S)-tert-butyl 3-aminopiperidine-1-carboxylate Step2->Intermediate2 Step3 N-Arylation (Buchwald-Hartwig) Intermediate2->Step3 4-bromoaniline, Pd₂(dba)₃, ligand, NaOtBu Intermediate3 (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Step3->Intermediate3 Step4 Coupling & Deprotection Intermediate3->Step4 Multi-step sequence End Niraparib Step4->End

Caption: Synthetic workflow from the building block to Niraparib.

The following sections provide detailed, actionable protocols for the critical transformations outlined in this workflow.

Protocol 1: Saponification of the Ethyl Ester

Objective: To hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, a necessary precursor for the Curtius rearrangement.

Causality: Saponification using a base like lithium hydroxide (LiOH) is a standard and robust method for ester hydrolysis. The use of a mixed solvent system like tetrahydrofuran (THF) and water ensures the solubility of both the organic substrate and the inorganic base, facilitating an efficient reaction. The reaction is typically run at room temperature to prevent potential side reactions, such as epimerization of the chiral center, although the rigidity of the piperidine ring and the stability of the Boc group make this less of a concern under these mild conditions.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio). The typical concentration is 0.2-0.5 M.

  • To this stirred solution, add LiOH·H₂O (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as a white solid. The product is often of sufficient purity for the next step without further purification.

Protocol 2: Curtius Rearrangement to Form the Protected Amine

Objective: To convert the carboxylic acid into a Boc-protected primary amine via an isocyanate intermediate. This is a pivotal step to install the nitrogen functionality required for subsequent C-N bond formation.

Causality: The Curtius rearrangement is a classic and reliable method for converting carboxylic acids to amines with retention of stereochemistry.[8][9] The process involves the formation of an acyl azide, which thermally rearranges to an isocyanate with the loss of nitrogen gas.[10] Trapping this isocyanate in situ with an alcohol, such as tert-butanol, directly yields a carbamate-protected amine. Using diphenylphosphoryl azide (DPPA) is a common and safer alternative to the two-step process of forming an acyl chloride and then reacting with sodium azide. The presence of a base like triethylamine (Et₃N) facilitates the formation of the acyl azide. tert-Butanol serves as both a solvent and the trapping nucleophile, directly yielding the desired (S)-tert-butyl 3-aminopiperidine-1-carboxylate.

Materials:

  • (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Safety Note: Acyl azides can be explosive. Always handle with care, use a blast shield, and avoid heating neat. The one-pot procedure described here minimizes isolation of the hazardous intermediate.

  • To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M), add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature.

  • After stirring for 30 minutes at room temperature, add anhydrous tert-butanol (5-10 eq).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-16 hours. Monitor the reaction for the evolution of N₂ gas (bubbling) and follow the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-aminopiperidine-1-carboxylate .[1][5]

Protocol 3: Buchwald-Hartwig N-Arylation

Objective: To couple the synthesized (S)-tert-butyl 3-aminopiperidine-1-carboxylate with an aryl halide to form the key Niraparib intermediate.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] It has largely superseded harsher classical methods due to its broad functional group tolerance and high efficiency. The choice of catalyst, ligand, and base is critical. A common combination is a palladium source like Pd₂(dba)₃, a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos) that facilitates both oxidative addition and reductive elimination, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine. The reaction is run under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

Buchwald-Hartwig Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C [Ar-Pd(II)-X]L₂ B->C D Ligand Exchange (Amine Coordination) C->D R'NH₂ E [Ar-Pd(II)-NHR']L₂ D->E F Deprotonation (-Base-H⁺) E->F Base G [Ar-Pd(II)-NR']L₂ F->G H Reductive Elimination G->H H->A Ar-NHR'

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials:

  • (S)-tert-butyl 3-aminopiperidine-1-carboxylate

  • 4-Bromoaniline or 1-bromo-4-nitrobenzene (followed by reduction)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or similar)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl bromide (1.0 eq), Pd₂(dba)₃ (1-3 mol%), the phosphine ligand (2-6 mol%), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask or sealed tube.

  • Add a solution of (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.2 eq) in the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, or until TLC/LC-MS indicates consumption of the limiting reagent.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate .

Protocol 4: Boc Group Deprotection

Objective: To remove the Boc protecting group from the piperidine nitrogen, a final step in many synthetic sequences to reveal the secondary amine for further functionalization or as the final active pharmaceutical ingredient.

Causality: The Boc group is designed to be stable to a wide range of conditions but is readily cleaved under strong acidic conditions.[3] The mechanism involves protonation of the carbamate, followed by fragmentation to release the stable tert-butyl cation, CO₂, and the free amine.[1] Using a solution of HCl in an anhydrous solvent like 1,4-dioxane is a very common and effective method.[13][14] It typically provides the product as its hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration. This method is generally high-yielding and clean.

Materials:

  • Boc-protected piperidine substrate

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the Boc-protected piperidine substrate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol, or use it neat if it is an oil.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the substrate at room temperature with stirring.

  • Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt usually forms within 30 minutes to 4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with anhydrous diethyl ether or MTBE to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether or MTBE to remove any non-polar impurities and residual acid.

  • Dry the product under vacuum to yield the desired piperidine as its hydrochloride salt. If the free base is required, the salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) before extracting with an organic solvent.[3]

Conclusion

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, high-value molecules. Its inherent stereochemistry and orthogonal protecting groups provide a robust and flexible entry point for the construction of substituted piperidine rings, as exemplified by its strategic application in the synthesis of Niraparib. The protocols detailed herein represent reliable and well-precedented methods for the key transformations of this versatile synthon, empowering researchers and drug development professionals to accelerate their synthetic campaigns with confidence and precision.

References

  • Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A kind of synthetic method for preparing Niraparib. (2017). CN107235957A. Google Patents.
  • Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry.
  • Processes for the preparation of niraparib and intermediates thereof. (2020). EP3668857B1. Google Patents.
  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (n.d.). FARMASINO.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Valenti, G., et al. (2018). Boc deprotection conditions tested.ResearchGate.
  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Jagtap, S., & Kaswan, P. (2021). Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.Asian Journal of Chemistry, 33(6), 1335-1339.
  • Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.Supporting Information. Ghent University.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). WO2009133778A1. Google Patents.
  • Giraud, M., Cavelier, F., & Martinez, J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).Journal of Peptide Research, 58(4), 338-341.
  • Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. (2003). Organic Process Research & Development. ResearchGate.
  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (n.d.). Qingmu Pharmaceutical.
  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd.
  • Boyd, S., et al. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines.Organic Letters. Almac.
  • Curtius Rearrangement. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). ChemBK.
  • Kumar, P., & Kumar, V. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.Current Organic Synthesis, 15(5), 629-653.
  • Curtius rearrangement. (n.d.). In Wikipedia.
  • Mohan, S., & Narayana, C. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.RSC Advances, 8(61), 35069-35086.
  • A kind of preparation method of (S)-nipecotic acid. (2019). CN106831540B. Google Patents.

Sources

The Versatile Chiral Scaffolding of Ethyl (S)-N-Boc-piperidine-3-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Moiety in Drug Discovery

In the landscape of contemporary drug discovery, the piperidine ring stands as a privileged scaffold. Its prevalence in a multitude of FDA-approved drugs is a testament to its utility in crafting molecules with desirable pharmacological properties.[1][2] The introduction of a chiral center within the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic profiles, albeit at the cost of increased synthetic complexity.[1][3][4] Ethyl (S)-N-Boc-piperidine-3-carboxylate, a chiral building block, offers a streamlined solution to this challenge. Its pre-defined stereochemistry and orthogonally protected functional groups—a Boc-protected amine and an ethyl ester—provide medicinal chemists with a versatile and reliable starting point for the synthesis of complex, enantiomerically pure therapeutic agents.[5][6]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategies employed in the development of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 191599-51-6[7]
Molecular Formula C₁₃H₂₃NO₄[7]
Molecular Weight 257.33 g/mol [7]
Appearance Solid[7]
Melting Point 35-40 °C[7]
Optical Activity [α]₂₂/D +37, c = 1 in chloroform[7]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Stability The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[6]

Safety and Handling: this compound is classified as an acute toxicant (oral) and an eye irritant.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Therapeutic Context: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[8] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antidiabetic agents for the management of type 2 diabetes.[8] Several marketed DPP-4 inhibitors feature a piperidine or a related heterocyclic scaffold, which is critical for interacting with the enzyme's active site.[9]

Role of the Piperidine Scaffold: The chiral piperidine moiety derived from this compound can be elaborated to present key pharmacophoric features that interact with specific residues in the S1 and S2 pockets of the DPP-4 enzyme, thereby conferring potency and selectivity.[10]

Workflow for the Synthesis of a Piperidine-based DPP-4 Inhibitor Core

G start This compound hydrolysis Saponification (LiOH, THF/H₂O) start->hydrolysis Step 1 acid (S)-N-Boc-piperidine-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA) acid->coupling Step 2 amide (S)-N-Boc-piperidine-3-carboxamide Derivative coupling->amide deprotection Boc Deprotection (TFA or HCl in Dioxane) amide->deprotection Step 3 final Piperidine-3-carboxamide Core for DPP-4 Inhibitor deprotection->final

Caption: Synthetic workflow for a piperidine-based DPP-4 inhibitor core.

Protocol 1: Amide Coupling of (S)-N-Boc-piperidine-3-carboxylic Acid with a Primary Amine

This protocol details the conversion of the carboxylic acid derived from this compound to a diverse range of amides, a key step in building DPP-4 inhibitors. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is highlighted due to its high efficiency and low rate of racemization.[11]

Step 1a: Saponification of the Ethyl Ester

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford (S)-N-Boc-piperidine-3-carboxylic acid.

Step 1b: Amide Coupling Reaction

  • To a stirred solution of (S)-N-Boc-piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add the desired primary amine (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 2-6 hours. Monitor the progress by TLC or LC-MS.[11]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-protected piperidine-3-carboxamide derivative.[12]

Rationale for Reagent Selection:

  • HATU: A highly effective coupling reagent that minimizes side reactions and is particularly useful for coupling with less reactive or sterically hindered amines.[11]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction, driving the reaction to completion.

Application in the Synthesis of Metabotropic Glutamate Receptor 5 (mGluR5) Modulators

Therapeutic Context: The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in modulating excitatory synaptic transmission in the central nervous system.[13] Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.[14] Consequently, both negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) of mGluR5 are being actively pursued as potential therapeutic agents.[13][14]

Role of the Piperidine Scaffold: The piperidine moiety is a common feature in many mGluR5 modulators.[14][15] It often serves as a central scaffold to orient aromatic and heteroaromatic substituents that interact with the allosteric binding site of the receptor. The chirality of the piperidine ring can be crucial for achieving high affinity and selectivity.

Workflow for the Synthesis of a Piperidin-3-ylmethanol Intermediate

G start This compound reduction Ester Reduction (NaBH₄, LiCl, EtOH/THF) start->reduction Step 1 alcohol (S)-N-Boc-piperidin-3-yl)methanol reduction->alcohol deprotection Boc Deprotection (TFA or HCl in Dioxane) alcohol->deprotection Step 2 final_alcohol (S)-Piperidin-3-ylmethanol deprotection->final_alcohol

Caption: Synthesis of a key (S)-piperidin-3-ylmethanol intermediate.

Protocol 2: Reduction of the Ethyl Ester to the Corresponding Alcohol

This protocol describes the reduction of the ethyl ester of this compound to the primary alcohol, a versatile intermediate for the synthesis of mGluR5 modulators and other therapeutic agents. The use of sodium borohydride in the presence of a Lewis acid like lithium chloride provides a milder and more selective alternative to lithium aluminum hydride.[16]

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and THF, add lithium chloride (LiCl, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 5-10 hours, or until the reaction is complete as monitored by TLC or LC-MS.[16]

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)methanol.

Rationale for Experimental Conditions:

  • NaBH₄/LiCl System: This combination forms a more reactive reducing species than NaBH₄ alone, allowing for the reduction of the ester under milder conditions than those required for reagents like LiAlH₄. This enhances the functional group tolerance of the reaction.[16][17]

  • Controlled Addition of NaBH₄: The portion-wise addition of the reducing agent at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

Further Applications and Future Directions

The versatility of this compound extends beyond the examples detailed above. It serves as a crucial building block in the synthesis of:

  • Neurokinin Receptor Antagonists: These compounds are being investigated for the treatment of depression, anxiety, and emesis.[18][19][20] The piperidine scaffold is often a key component of these antagonists.

  • Analgesics and Anti-inflammatory Drugs: The piperidine moiety is present in numerous compounds with analgesic and anti-inflammatory properties.[5]

  • Peptidomimetics: The incorporation of the piperidine scaffold can improve the stability and efficacy of peptide-based drugs.[5]

The continued exploration of chiral piperidine-based molecules will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. This compound will remain a valuable tool for medicinal chemists in this endeavor.

References

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • ResearchGate. (2023). Structure of the U.S.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]
  • Mehanna, A. S. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Lindsley, C. W., et al. (2010). Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype. ACS Medicinal Chemistry Letters, 1(4), 154-158. [Link]
  • MySkinRecipes.
  • ResearchGate. (2023). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
  • Lindsley, C. W., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101. [Link]
  • PubMed. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. [Link]
  • PubMed. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]
  • Pop R., et al. (2018). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 23(1), 162. [Link]
  • Scobie, M., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 930-949. [Link]
  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4142-4145. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. [Link]
  • Yadav, A. K., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 735-740. [Link]
  • PubMed. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) - PubMed. [Link]
  • ResearchGate. (2025).
  • Yamamoto, K., et al. (2019). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry, 27(10), 2019-2026. [Link]
  • Bektas, H., et al. (2017). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 22(12), 2149. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Google Patents. (2003). Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
  • G. G., et al. (2000). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2- phenylquinoline-4-carboxamide (SB 223412). Journal of Medicinal Chemistry, 43(6), 1160-1170. [Link]
  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(11), 2209-2216. [Link]
  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]
  • Lindsley, C. W., et al. (2011). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics, 336(3), 833-847. [Link]
  • JOCPR. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. [Link]
  • Pabel, J., et al. (2012). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Medicinal Chemistry Research, 21, 271-282. [Link]
  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. [Link]
  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(12), 1800185. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC6392102/)

Sources

Application Notes and Protocols for the N-Boc Deprotection of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone amine protecting group in modern organic synthesis, prized for its stability across a wide range of chemical transformations and its facile removal under acidic conditions.[1] This application note provides a comprehensive guide to the N-Boc deprotection of Ethyl (S)-N-Boc-piperidine-3-carboxylate, a key intermediate in the synthesis of numerous pharmaceutical agents.[2] We will delve into the mechanistic underpinnings of this critical transformation, present detailed, field-proven protocols for both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) mediated deprotection, and offer expert insights into reaction optimization, work-up, and purification. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient N-Boc deprotection strategies.

Mechanistic Rationale: The Acid-Catalyzed Cascade

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-defined mechanistic pathway.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This initial step significantly weakens the C-O bond of the tert-butyl group. Subsequently, the protonated intermediate undergoes fragmentation , leading to the irreversible loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates , releasing carbon dioxide gas. The final step involves the protonation of the newly liberated amine by the excess acid present in the reaction medium, yielding the corresponding amine salt (either a trifluoroacetate or hydrochloride salt).[1][3]

N-Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine This compound Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ H_plus H+ tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid CO2 CO2 (gas) Carbamic_Acid->CO2 Free_Amine Ethyl (S)-piperidine-3-carboxylate Carbamic_Acid->Free_Amine Amine_Salt Amine Salt (TFA or HCl) Free_Amine->Amine_Salt + H+

Figure 1: Mechanism of Acid-Catalyzed N-Boc Deprotection.

Comparative Overview of Deprotection Protocols

The two most common and effective reagents for N-Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or methanol. The choice between these reagents is often dictated by the substrate's sensitivity to the reaction conditions, the desired final salt form, and the scale of the reaction.

ParameterTFA ProtocolHCl ProtocolCausality and Field Insights
Reagent Trifluoroacetic Acid (neat or in DCM)4M HCl in 1,4-DioxaneTFA is a strong, volatile acid, facilitating its removal during work-up.[4] HCl in dioxane is a commercially available, convenient, and highly effective reagent.[5]
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, or Ethyl AcetateDCM is a good solvent for many Boc-protected amines and is unreactive towards TFA. Dioxane is the standard solvent for the HCl reagent, though others can be used.
Temperature 0 °C to Room TemperatureRoom TemperatureThe reactions are typically exothermic, especially with TFA. Starting at 0 °C helps to control the initial reaction rate.
Reaction Time 30 minutes - 2 hours1 - 4 hoursReaction progress should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material.
Work-up Evaporation of solvent and excess TFAPrecipitation and filtration or evaporationThe volatility of TFA allows for its removal under reduced pressure.[4] The hydrochloride salt of the product often precipitates from the reaction mixture, simplifying isolation.[5]
Final Product Trifluoroacetate saltHydrochloride saltThe choice of acid directly determines the counter-ion of the final product.
Typical Yields >90%>90%Both methods are generally high-yielding when carried out correctly.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is highly efficient and the work-up is straightforward due to the volatility of TFA.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. The use of anhydrous DCM is crucial to prevent potential side reactions.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to bring the temperature to 0 °C. This step is important to moderate the initial exothermic reaction upon addition of TFA.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution. The addition should be done dropwise to maintain the temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up (Acidic Salt Isolation):

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times). The resulting residue is the trifluoroacetate salt of Ethyl (S)-piperidine-3-carboxylate.

  • Work-up (Free Amine Isolation):

    • Alternatively, to obtain the free amine, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until the pH is >8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, Ethyl (S)-piperidine-3-carboxylate.

Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is particularly useful when the trifluoroacetate salt is not desired and often results in the precipitation of the hydrochloride salt, simplifying purification.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane or Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane or methanol.

  • HCl Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 eq.).

  • Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotection usually leads to the precipitation of the hydrochloride salt of the product as a white solid. Monitor the reaction for completion by TLC or LC-MS (typically 1-4 hours).

  • Isolation:

    • If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to obtain the pure Ethyl (S)-piperidine-3-carboxylate hydrochloride salt.

  • Alternative Work-up: If no precipitation occurs, remove the solvent and excess HCl under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification and then filtered as described above.

Experimental_Workflow cluster_TFA TFA Protocol cluster_HCl HCl Protocol TFA_Start Dissolve Substrate in DCM TFA_Cool Cool to 0 °C TFA_Start->TFA_Cool TFA_Add Add TFA (5-10 eq) TFA_Cool->TFA_Add TFA_React Stir at RT (0.5-2h) TFA_Add->TFA_React TFA_Evap Evaporate Solvent & Excess TFA TFA_React->TFA_Evap TFA_Salt Obtain TFA Salt TFA_Evap->TFA_Salt HCl_Start Dissolve Substrate in Dioxane/MeOH HCl_Add Add 4M HCl in Dioxane (5-10 eq) HCl_Start->HCl_Add HCl_React Stir at RT (1-4h) HCl_Add->HCl_React HCl_Precipitate Precipitation of HCl Salt HCl_React->HCl_Precipitate HCl_Filter Filter and Wash with Ether HCl_Precipitate->HCl_Filter HCl_Salt Obtain HCl Salt HCl_Filter->HCl_Salt

Figure 2: Comparative Experimental Workflow.

Conclusion

The N-Boc deprotection of this compound is a robust and high-yielding transformation that can be reliably achieved using either trifluoroacetic acid or hydrochloric acid. The choice of protocol should be guided by the specific requirements of the synthetic route, including the desired salt form of the product and the presence of other acid-sensitive functional groups. By understanding the underlying mechanism and adhering to the detailed protocols provided in this application note, researchers can confidently and efficiently execute this critical synthetic step.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3).
  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23978.
  • PubChem. (n.d.). (S)-Ethyl piperidine-3-carboxylate.

Sources

Application Notes & Protocols: Strategic Amine Coupling with Ethyl (S)-N-Boc-piperidine-3-carboxylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine ring system is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing ligand-receptor interactions. Ethyl (S)-N-Boc-piperidine-3-carboxylate is a particularly valuable chiral building block, offering a stable, protected nitrogen and a readily functionalizable ester at the C3 position.[3][4][5] This combination allows for precise, sequential modifications, making it a cornerstone intermediate in the synthesis of complex therapeutic agents, including those targeting the central nervous system.[3]

This guide provides an in-depth analysis and detailed protocols for the reaction of this compound with amines. We will move beyond simple procedural outlines to explore the underlying chemical principles, explain the rationale for specific conditions, and offer field-tested insights to empower researchers in their synthetic endeavors. The primary focus will be on the most robust and widely adopted two-step pathway: saponification of the ethyl ester followed by a mediated amide coupling reaction, which offers superior control, yield, and substrate scope compared to direct aminolysis.

Overview of Synthetic Pathways

The conversion of this compound to its corresponding amide derivatives can be approached via two distinct pathways. The choice between them is critical and depends on the amine's reactivity, the desired scale, and the need for process control.

G cluster_path1 Recommended Pathway Start This compound Acid (S)-N-Boc-piperidine-3-carboxylic Acid Start->Acid Pathway 1 (Step 1): Saponification (e.g., LiOH, H₂O/THF) Amide (S)-N-Boc-piperidine-3-carboxamide Derivative Start->Amide Pathway 2: Direct Aminolysis (High Temp / Pressure) Acid->Amide Pathway 1 (Step 2): Amide Coupling (e.g., EDC, HOBt, Amine) Amine Primary or Secondary Amine (R1R2NH) Amine->Amide

Figure 1: High-level overview of the two primary synthetic routes for converting the starting ester into target amides. Pathway 1 is highly recommended for its versatility and reliability.

  • Pathway 1 (Recommended): Hydrolysis then Coupling. This robust two-step method involves the initial saponification (hydrolysis) of the ethyl ester to the free carboxylic acid. This intermediate is then coupled with the desired amine using standard peptide coupling reagents. This approach is broadly applicable, high-yielding, and proceeds under mild conditions, preserving sensitive functional groups.

  • Pathway 2 (Conditional): Direct Aminolysis. This pathway involves the direct reaction of the ester with an amine. It is conceptually simpler but often requires harsh conditions (e.g., high temperatures, sealed vessel) to overcome the lower reactivity of the ethyl ester compared to an activated acid derivative. This can lead to side reactions, including racemization or decomposition, and is generally reserved for highly reactive, unhindered amines.

Protocol: Pathway 1 - Saponification & Amide Coupling

This section details the experimentally validated, two-step protocol that represents the most reliable method for synthesizing a diverse library of piperidine-3-carboxamides.

Step 1: Saponification to (S)-N-Boc-piperidine-3-carboxylic Acid

Causality: The ester must first be converted to a carboxylic acid to enable activation with coupling reagents. Base-mediated hydrolysis (saponification) is a clean and efficient method for this transformation. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide due to the higher solubility of lithium salts in mixed aqueous/organic solvent systems, often leading to cleaner reactions.

Detailed Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water. The typical concentration is 0.1-0.2 M.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq) to the solution. Ensure the LiOH is fully dissolved.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up (Acidification): Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1 M HCl or 1 M KHSO₄. A white precipitate of the carboxylic acid should form.[6]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (S)-N-Boc-piperidine-3-carboxylic acid as a white solid, which is often used in the next step without further purification.

Step 2: Amide Coupling with Primary/Secondary Amines

Causality: Carboxylic acids and amines do not readily form amides directly under mild conditions, as they preferentially undergo an acid-base reaction to form a stable ammonium carboxylate salt.[7] Coupling reagents are essential to "activate" the carboxylic acid. The carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in concert with an additive like HOBt (1-Hydroxybenzotriazole), converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is readily attacked by the amine nucleophile to form the stable amide bond. The HOBt additive is crucial for suppressing side reactions and minimizing potential racemization.[9]

G Acid R-COOH (Carboxylic Acid) Active_Ester O-Acylisourea Intermediate (Highly Reactive) Acid->Active_Ester + EDC EDC EDC->Active_Ester HOBt_Ester HOBt Active Ester (Less Reactive, More Stable) Active_Ester->HOBt_Ester + Urea EDC-Urea (Byproduct) Active_Ester->Urea Forms HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Regenerated Amide R-CONR'R'' (Amide Product) HOBt_Ester->Amide + Amine R'R''NH (Amine) Amine->Amide

Figure 2: Simplified mechanism of EDC/HOBt mediated amide bond formation, highlighting the role of the active ester intermediate.

Detailed Protocol (EDC/HOBt Method):

  • Setup: To a solution of (S)-N-Boc-piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.2 M), add the desired primary or secondary amine (1.0-1.2 eq).

  • Additive & Base: Add HOBt (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-2.5 eq). The base is critical to neutralize the HCl salt of EDC and any acid formed during the reaction.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.[8]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.[8] These washes remove the urea byproduct, excess acid, and base.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography to yield the pure amide derivative.

G start Start dissolve_acid 1. Dissolve Acid, Amine, HOBt, and DIPEA in anhydrous DMF/DCM start->dissolve_acid cool 2. Cool mixture to 0 °C dissolve_acid->cool add_edc 3. Add EDC portion-wise cool->add_edc react 4. Stir at RT for 4-24h (Monitor by LC-MS/TLC) add_edc->react dilute 5. Dilute with Ethyl Acetate react->dilute wash 6. Aqueous Work-up: - Wash with sat. NaHCO₃ - Wash with Brine dilute->wash dry 7. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 8. Purify via Silica Gel Chromatography dry->purify end Pure Amide Product purify->end

Figure 3: Step-by-step experimental workflow for the amide coupling protocol.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is a critical parameter that influences reaction efficiency, cost, and byproduct profiles. While EDC/HOBt is a workhorse combination, other reagents may offer advantages for particularly challenging substrates (e.g., sterically hindered or electron-deficient amines).

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Key Considerations
EDC HOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective and widely used. The urea byproduct is water-soluble, simplifying work-up.[8]
HATU NoneDIPEADMF1 - 685 - 98Highly efficient and fast, especially for hindered substrates. More expensive than EDC.
TBTU NoneDIPEADMF or THF2 - 880 - 95Effective and reliable. Byproducts can sometimes complicate purification.[10]
SOCl₂ NonePyridine or Et₃NDCM or Toluene2 - 1265 - 85Two-step process via an acyl chloride. Useful for certain substrates but less mild.[11]

Applications and Scientific Context

The N-Boc-piperidine-3-carboxamides synthesized through these protocols are not merely final products but are versatile intermediates for further elaboration in drug development.[12][13] The Boc-protecting group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine of the piperidine ring. This nitrogen can then be functionalized through reactions such as reductive amination, acylation, or arylation, providing rapid access to a diverse array of complex molecules.[14][15]

These scaffolds are integral to the synthesis of enzyme inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.[12][16] The stereochemical integrity at the C3 position, preserved by the mild reaction conditions described, is often crucial for biological activity. Therefore, the robust and controlled nature of the hydrolysis-coupling sequence is paramount for ensuring the quality and reproducibility required in pharmaceutical research and development.[17]

References

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.Arkivoc.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.Journal of the American Chemical Society.
  • Reductive amination and amide synthesis. Reagents and conditions: (a)... ResearchGate.
  • Methyl N-BOC-piperidine-3-carboxylate. Otto Chemie Pvt. Ltd.
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.ACS Publications.
  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism.NIH.
  • The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.Molecules.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.Open Research@CSIR-NIScPR.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Molecules.
  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.MDPI.
  • Reactions of Ethyl Azodicarboxylate with Amines.Open PRAIRIE - South Dakota State University.
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents.Molecules.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.PubMed.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature.Master Organic Chemistry.
  • Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors.OSTI.GOV.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.NIH.
  • 24.3: Synthesis of Amides.Chemistry LibreTexts.
  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas.Royal Society of Chemistry.
  • Ethyl N-Boc-piperidine-3-carboxylate.MySkinRecipes.
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.Organic Syntheses.
  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo.Medicinal Chemistry Research.
  • C-N Coupling reactions of substituted aryl compounds with amino...ResearchGate.

Sources

Application Notes & Protocols: Coupling Reactions with Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Piperidine Building Block

Ethyl (S)-N-Boc-piperidine-3-carboxylate is a cornerstone chiral building block in modern medicinal chemistry and drug development.[1][2] Its piperidine core is a prevalent motif in a multitude of biologically active molecules, including analgesics and anti-inflammatory drugs.[1] The compound's value is threefold: the stereochemically defined center at the C3 position is crucial for enantiomerically pure pharmaceuticals requiring specific stereochemistry for efficacy, the Boc-protecting group offers robust stability under various conditions while allowing for facile cleavage under acidic protocols, and the ethyl ester provides a convenient handle for elaboration into amides and other functionalities.[1][2][3][4]

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the most critical coupling reactions involving this intermediate. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust, reproducible outcomes.

Core Synthetic Strategies

The primary coupling strategies for this molecule hinge on two key transformations:

  • Amide Bond Formation: The most common application involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, followed by coupling with a primary or secondary amine. This is a fundamental transformation in constructing a vast array of complex molecules.

  • N-Deprotection and Functionalization: Removal of the Boc group unmasks the secondary amine on the piperidine ring, opening pathways for N-alkylation, N-acylation, or reductive amination to introduce further diversity.

Protocol 1: High-Efficiency Amide Bond Formation

The conversion of the ester to an amide is a two-step process. First, the ethyl ester is saponified to the carboxylic acid. Second, the acid is activated and coupled with an amine.

Step A: Saponification of Ethyl Ester to Carboxylic Acid

Rationale: Base-mediated hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide in sensitive substrates due to its milder nature and the lower solubility of some lithium salts, which can sometimes simplify workups. A co-solvent system like THF/water or Methanol/water is used to ensure solubility of both the organic starting material and the inorganic base.

Detailed Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 v/v ratio, ~0.2 M concentration).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq.) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up & Acidification:

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with a cold, dilute acid solution (e.g., 1N HCl). The carboxylic acid product will typically precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The resulting (S)-N-Boc-piperidine-3-carboxylic acid is typically of high purity and can be used in the next step without further purification.

Step B: HATU-Mediated Amide Coupling

Rationale: The direct condensation of a carboxylic acid and an amine is generally inefficient.[5] Coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent prized for its high efficiency, rapid kinetics, and ability to suppress racemization.[8][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[9][10][11] The presence of the HOAt moiety accelerates the reaction and is key to its performance.[9] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA or Hünig's base), is required to deprotonate the carboxylic acid and scavenge the acid produced during the reaction.[10][11]

Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid (S)-N-Boc-piperidine- 3-carboxylic acid (1.0 eq) Preactivation Pre-activation: Stir Acid + HATU + DIPEA in DMF for 15-30 min Acid->Preactivation HATU HATU (1.0-1.2 eq) HATU->Preactivation Solvent Anhydrous DMF Solvent->Preactivation DIPEA DIPEA (2.0-3.0 eq) DIPEA->Preactivation Amine_add Add Amine (1.0-1.2 eq) Preactivation->Amine_add Coupling Stir at RT for 1-18h Monitor by LC-MS Amine_add->Coupling Quench Aqueous Work-up: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, brine Coupling->Quench Reaction Complete Isolate Dry (Na₂SO₄), Filter, Concentrate Quench->Isolate Purify Purify via Column Chromatography Isolate->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (S)-N-Boc-piperidine-3-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Pre-activation: Add DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step generates the reactive OAt-ester intermediate.[9][10][12]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but may be left longer for sterically hindered substrates.[5] Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃), and finally with brine.[9] These washes effectively remove excess reagents, HOAt, and DIPEA salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Mechanism of HATU Activation

G RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg - H⁺ Base Base (DIPEA) Intermediate [O-acyl(tetramethyl)isouronium salt] RCOO_neg->Intermediate HATU HATU HATU->Intermediate Active_Ester OAt-Active Ester (Highly Reactive) Intermediate->Active_Ester - TMU TMU Tetramethylurea Amide Amide Product Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide HOAt HOAt

Caption: Simplified mechanism of carboxylic acid activation by HATU.

Coupling Reagent SystemAdditiveBaseTypical SolventKey AdvantagesCommon Issues
HATU None (HOAt precursor)DIPEA, NMMDMF, DCMFast, high yield, low racemization, good for hindered substrates.[8][9][13]Higher cost, potential for guanidinylation side reaction if excess is used.[14]
HBTU/TBTU HOBt precursorDIPEA, NMMDMF, DCMWidely used, efficient for standard couplings.[14][15]Potentially explosive HOBt moiety; less effective than HATU for difficult couplings.[16]
EDC HOBt, NHSDIPEA or NoneDCM, DMF, WaterWater-soluble byproducts (urea) are easily removed; cost-effective.[5][6]Slower reaction times, higher risk of racemization without additives.[17]
PyBOP HOBt precursorDIPEA, NMMDMF, DCMStrong phosphonium salt reagent, high chemoselectivity.[13][14][15]Byproducts can be difficult to remove.

Protocol 2: N-Deprotection and Subsequent Functionalization

Step A: Boc Group Deprotection

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable under many reaction conditions but is readily cleaved under acidic conditions.[18] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and effective method, proceeding quickly at room temperature.[18][19] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine as its TFA salt.

Detailed Protocol:

  • Dissolution: Dissolve the Boc-protected piperidine substrate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq., often used as a 25-50% solution in DCM).[18][20] Caution: This can be exothermic and evolve gas (CO₂ and isobutylene); ensure adequate ventilation.[18]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[18]

  • Work-up (to isolate free base):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in water and basify to pH >10 with a suitable base (e.g., saturated NaHCO₃ solution or 1N NaOH).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine free base.[18]

Deprotection & Functionalization Workflow

G cluster_func Functionalization Options Start N-Boc-Piperidine Derivative Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotection Salt Piperidine Salt (TFA or HCl salt) Deprotection->Salt FreeBase Neutralization (aq. base) & Extraction Salt->FreeBase Amine Free Secondary Amine FreeBase->Amine Alkylation N-Alkylation (R-X, Base) Amine->Alkylation Acylation N-Acylation (Acyl Chloride, Base) Amine->Acylation ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Amine->ReductiveAmination Product1 N-Alkyl Piperidine Alkylation->Product1 Product2 N-Acyl Piperidine Acylation->Product2 Product3 N-Substituted Piperidine ReductiveAmination->Product3

Caption: General workflow for Boc deprotection and subsequent N-functionalization.

Step B: N-Alkylation of the Deprotected Piperidine

Rationale: Once deprotected, the secondary amine is a good nucleophile. It can be alkylated using an alkyl halide (e.g., bromide or iodide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA. The base neutralizes the acid formed during the reaction (HBr or HI), preventing the formation of an unreactive ammonium salt and driving the reaction to completion.[21]

Detailed Protocol:

  • Setup: To a solution of the deprotected piperidine free base (1.0 eq.) in an anhydrous polar aprotic solvent like acetonitrile (MeCN) or DMF, add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq.).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) until the reaction is complete as monitored by LC-MS.

  • Work-up:

    • Filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Amide Coupling Yield: If yields are low, ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the activated ester intermediate.[17] Steric hindrance on either the acid or the amine can also significantly slow the reaction; in such cases, switching to a more potent coupling reagent like HATU or COMU is advisable, and extending the reaction time or gently heating may be necessary.[14][17]

  • Racemization during Coupling: While HATU is excellent at suppressing racemization, this can still be a concern. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize epimerization.[17]

  • Incomplete Boc Deprotection: If deprotection is sluggish, ensure sufficient equivalents of acid are used (up to 50% v/v TFA in DCM is common). For substrates with acid-sensitive groups, milder conditions or alternative deprotection strategies may be required.[19]

  • Difficult Purification: The tetramethylurea byproduct from HATU/HBTU couplings is water-soluble and should be removed during the aqueous work-up. If it persists, washing the organic layer with 5% aqueous LiCl can help remove residual DMF and associated impurities.[5]

References

  • Biomatik. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. MDPI.
  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • MySkinRecipes. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation?. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

Sources

Application Notes & Protocols: Asymmetric Synthesis Leveraging Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including those targeting the central nervous system.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it an invaluable design element in modern drug discovery. Among the vast arsenal of piperidine-based building blocks, Ethyl (S)-N-Boc-piperidine-3-carboxylate stands out as a cornerstone for asymmetric synthesis.

This guide provides an in-depth exploration of this versatile intermediate. The inherent chirality at the C3 position, coupled with the orthogonal reactivity of the N-Boc protecting group and the ethyl ester, allows for a logical and predictable sequence of synthetic transformations.[1][4][5][6] We will move beyond simple procedural descriptions to dissect the underlying principles that govern stereochemical outcomes, offering researchers the rationale needed to adapt and innovate within their own synthetic programs. The protocols detailed herein are designed to be robust and self-validating, providing a trusted foundation for the synthesis of complex, enantiomerically pure molecules.

Compound Profile: Physicochemical & Handling Data

A thorough understanding of a reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 191599-51-6[7][8][9]
Molecular Formula C₁₃H₂₃NO₄[7][8][9]
Molecular Weight 257.33 g/mol [7][9]
Appearance White to off-white solid[7]
Melting Point 35-40 °C[7]
Optical Rotation [α]²²/D +37°, c = 1 in chloroform[7]
Functional Groups Ester, Carbamate (Boc)[7]

Storage & Handling:

  • Store at 0-8 °C for long-term stability.[10]

  • The compound is a combustible solid and should be handled in a well-ventilated area.[7]

  • Standard personal protective equipment (gloves, eye protection, lab coat) is recommended.[7]

Core Application I: Diastereoselective α-Alkylation

The true synthetic power of this compound is realized in its ability to undergo diastereoselective functionalization at the C3 carbon. This transformation allows for the introduction of new stereocenters with a high degree of predictability, directly controlled by the existing chiral center.

Mechanistic Rationale: The Principle of Steric Hindrance

The stereochemical outcome of the α-alkylation is dictated by the kinetic deprotonation of the C3 α-proton and the subsequent approach of the electrophile.

  • Enolate Formation: A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is employed at low temperatures (typically -78 °C) to rapidly and irreversibly generate the lithium enolate. This kinetic control is crucial to prevent equilibration or side reactions.

  • Stereodirecting Influence: The bulky tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is the key stereodirecting element. It preferentially occupies the equatorial position in the chair-like conformation of the ring. This conformation creates a sterically shielded "face" of the planar enolate.

  • Electrophile Approach: Consequently, the incoming electrophile (e.g., an alkyl halide) will preferentially approach from the less sterically hindered face, opposite to the bulky N-Boc group. This directed attack results in the formation of one diastereomer in significant excess.

General Workflow for Diastereoselective Alkylation

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Product A Ethyl (S)-N-Boc- piperidine-3-carboxylate B 1. Deprotonation (LDA, THF, -78 °C) A->B C 2. Electrophilic Quench (R-X, -78 °C to RT) B->C Forms Stereodirecting Enolate Intermediate D 3. Aqueous Work-up & Purification C->D E Ethyl (3S)-3-Alkyl- N-Boc-piperidine-3-carboxylate D->E

Caption: Workflow for C3-alkylation of the chiral building block.

Protocol 1: Diastereoselective C3-Alkylation with Benzyl Bromide

This protocol details a representative procedure. The choice of electrophile can be varied to install different functionalities.

Materials & Reagents:

  • This compound

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzyl bromide, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • LDA Preparation (In situ): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.15 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes. Causality Note: Pre-forming the LDA ensures complete deprotonation of the amine before the substrate is introduced, preventing n-BuLi from acting as a nucleophile.

  • Enolate Formation: Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature. The solution may turn yellow, indicating enolate formation.

  • Electrophilic Quench: Add benzyl bromide (1.5 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight. Causality Note: Maintaining low temperature during the addition of the electrophile maximizes kinetic control and diastereoselectivity.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by analyzing the crude ¹H NMR spectrum or by chiral HPLC analysis.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete enolate formation; moisture in reagents/glassware; degradation of LDA.Ensure all glassware is rigorously dried. Use freshly distilled/anhydrous solvents and reagents. Titrate n-BuLi before use.
Poor Diastereoselectivity Reaction temperature too high, allowing for enolate equilibration.Maintain strict temperature control at -78 °C during enolate formation and electrophile addition.
Multiple Products Over-alkylation (if a di-anion is possible); side reactions with the ester.Use of a slight excess of base can be problematic. Stick to ~1.1-1.2 eq. Ensure slow addition of substrate to the LDA solution.

Core Application II: Selective Ester Modification

The ethyl ester at C3 serves as a versatile handle for further elaboration into amides or alcohols, significantly expanding the molecular diversity accessible from this single chiral precursor.

Amide Bond Formation via Saponification-Coupling

Direct amidation of the ester is possible but often requires harsh conditions. A more reliable and general two-step sequence involves saponification to the carboxylic acid followed by standard peptide coupling.

G A Ethyl (S)-N-Boc- piperidine-3-carboxylate B Saponification (LiOH, THF/H₂O) A->B Step 1 C (S)-N-Boc-piperidine- 3-carboxylic acid B->C D Amide Coupling (Amine R-NH₂, Coupling Reagent e.g., HATU) C->D Step 2 E (S)-N-Boc-piperidine- 3-carboxamide Derivative D->E

Caption: Two-step workflow for amide synthesis.

Protocol 2: Synthesis of (S)-N-Boc-N'-benzylpiperidine-3-carboxamide

Procedure:

Part A: Saponification

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add Lithium Hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Acidify the reaction mixture to pH ~3-4 with cold 1 M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the carboxylic acid, which can often be used without further purification.

Part B: Amide Coupling

  • Dissolve the carboxylic acid from Part A (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 10-15 minutes to pre-activate the acid. Causality Note: Pre-activation forms a highly reactive acyl-uronium species, facilitating nucleophilic attack by the amine and minimizing racemization.[11]

  • Add the desired amine (e.g., benzylamine, 1.2 eq) and stir the reaction at room temperature until completion.

  • Work up the reaction by diluting with ethyl acetate and washing with aqueous NaHCO₃, water, and brine.

  • Dry the organic phase, concentrate, and purify by flash column chromatography to obtain the final amide product.

Protocol 3: Reduction of the Ester to a Primary Alcohol

Reduction of the ester provides access to the corresponding chiral hydroxymethyl piperidine, another valuable synthetic intermediate.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C (ice-water bath).

  • Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, ~1.5 eq, e.g., 1.0 M in THF) or solid Lithium Borohydride (LiBH₄, ~2.0 eq). Safety Note: LiAlH₄ reacts violently with water. Handle with extreme care.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography if necessary to yield (S)-1-Boc-piperidine-3-yl)methanol.

Synthetic Progression to Pharmaceutical Scaffolds

The functionalized chiral piperidines generated through these protocols are not end products but key intermediates for more complex targets. The Boc group can be easily removed under acidic conditions (e.g., TFA in CH₂Cl₂), revealing a secondary amine that is ready for further functionalization, such as reductive amination, acylation, or use in building peptide-like structures.[1][5][6]

G A Ethyl (S)-N-Boc- piperidine-3-carboxylate B Functionalized (S)-N-Boc- Piperidine Intermediate (via Protocols 1, 2, or 3) A->B C Boc Deprotection (e.g., TFA/DCM) B->C D Chiral Secondary Piperidine C->D E Further Functionalization (e.g., N-Arylation, Reductive Amination) D->E F Complex Bioactive Molecule / API E->F

Caption: Synthetic pathway from building block to Active Pharmaceutical Ingredient (API).

References

  • Methyl N-Boc-piperidine-3-carboxylate: A Key Intermediate for Drug Discovery Programs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Ethyl N-Boc-piperidine-3-carboxylate - MySkinRecipes. MySkinRecipes. [Link]
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH.
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines..." by Scott Alan Morris. ScholarWorks@UARK. [Link]
  • Substrate scope of C2 functionalization. The N-Boc-piperidine (1 a)... - ResearchGate.
  • Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed. PubMed. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.
  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.
  • Ethyl (S)
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • Asymmetric synthesis of 2-substituted piperidin-3-ols - ResearchGate.
  • Asymmetric deprotonation of N-Boc-piperidines | Request PDF - ResearchGate.
  • Asymmetric Synthesis of Nitrogen Heterocycles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • This compound [P63063] - ChemUniverse. ChemUniverse. [Link]
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. White Rose eTheses Online. [Link]
  • Ethyl N-Boc-piperidine-3-carboxylate, 98% | 130250-54-3 - J&K Scientific. J&K Scientific. [Link]
  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchGate.
  • Literature examples of diastereoselective N-ethylation of... | Download Scientific Diagram - ResearchGate.
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH.

Sources

Application Notes & Protocols: Strategic Use of Ethyl (S)-N-Boc-piperidine-3-carboxylate in Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] Its six-membered, sp³-rich structure provides an excellent three-dimensional scaffold for orienting functional groups to interact with biological targets, often leading to improved physicochemical properties and enhanced biological activity.[2][3]

Among the myriad of available building blocks, Ethyl (S)-N-Boc-piperidine-3-carboxylate stands out as a particularly valuable chiral intermediate for ligand development.[4][5] Its utility stems from a combination of three key structural features:

  • Defined Stereochemistry: The (S)-configuration at the C3 position allows for the synthesis of enantiomerically pure compounds, which is critical for achieving target specificity and reducing off-target effects.[2][4]

  • Orthogonal Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, while the C3 position features an ethyl ester. This "orthogonal" arrangement allows for selective chemical manipulation at one site without affecting the other, providing precise control over the synthetic route.

  • Dual Functional Handles: Post-deprotection, the molecule offers two distinct points for diversification: the secondary amine at the N1 position and the carboxylic acid (after ester hydrolysis) at the C3 position. This dual functionality enables the systematic exploration of chemical space around the piperidine core.

This guide provides a detailed exploration of the core synthetic strategies involving this compound, complete with field-tested protocols and the scientific rationale behind each experimental step.

Physicochemical Properties & Safe Handling

Before commencing any synthetic work, it is crucial to be familiar with the properties and safety requirements of the starting material.

Table 1: Properties of this compound

PropertyValueReference(s)
CAS Number 191599-51-6[4][6]
Molecular Formula C₁₃H₂₃NO₄[4][6]
Molecular Weight 257.33 g/mol [4]
Appearance White to light brown solid or liquid[4]
Melting Point 35-40 °C[4][6]
Optical Rotation [α]²²/D +37° (c=1 in Chloroform)[4]
Purity ≥ 95%[4]

Safety and Handling: this compound is classified as an acute toxicant (oral) and an eye irritant. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and inhalation.[7][8] Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8]

  • In Case of Contact: If the substance comes into contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Core Synthetic Strategies and Protocols

The true power of this building block lies in its amenability to a sequence of reliable, high-yielding transformations. The following protocols detail the three primary operations for elaborating the core scaffold.

Strategy 1: N-Boc Deprotection to Unveil the Reactive Nitrogen

The foundational step for any modification at the piperidine nitrogen is the removal of the Boc protecting group. This is typically achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene gas.

Start Ethyl (S)-N-Boc- piperidine-3-carboxylate Reagent + H⁺ (e.g., TFA, HCl) Intermediate [Protonated Intermediate] Reagent->Intermediate Protonation Product Ethyl (S)-piperidine- 3-carboxylate Salt Intermediate->Product Cleavage Byproducts + CO₂ + Isobutylene

Caption: N-Boc Deprotection Reaction Scheme.

Protocol 1: Acid-Mediated N-Boc Deprotection

This protocol describes a standard procedure using Trifluoroacetic Acid (TFA), a common and effective reagent for Boc removal.[9]

  • Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 2-4 eq) dropwise to the stirred solution. The reaction is often accompanied by bubbling (isobutylene evolution).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting residue is the TFA salt of the deprotected piperidine, which can often be used directly in the next step.

  • Neutralization (Optional): If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

  • Expert Insight: While TFA is highly effective, for substrates with other acid-sensitive functional groups, milder conditions such as 4M HCl in dioxane or oxalyl chloride in methanol can be employed.[10][11] The choice of acid is dictated by the overall molecular structure of the intermediate.

Strategy 2: Diversification via N-Alkylation and N-Arylation

With the piperidine nitrogen deprotected, it becomes a nucleophilic site for introducing a wide variety of substituents, a key step in tuning a ligand's affinity, selectivity, and pharmacokinetic properties.[12]

cluster_0 N-Alkylation Pathways Deprotected Ethyl (S)-piperidine- 3-carboxylate Aldehyde Aldehyde/Ketone (R-CHO) Deprotected->Aldehyde Forms Imine/Iminium AlkylHalide Alkyl Halide (R-X) Deprotected->AlkylHalide SN2 Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReductiveProduct N-Alkyl Product Aldehyde->ReductiveProduct Reduction ReducingAgent->ReductiveProduct Reduction Base Base (e.g., K₂CO₃, DIPEA) DirectProduct N-Alkyl Product AlkylHalide->DirectProduct Base->DirectProduct

Caption: Workflow for N-Alkylation of the Piperidine Core.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method that minimizes the risk of over-alkylation, which can be a problem with direct alkylation.[13][14]

  • Setup: To a solution of the deprotected piperidine (1.0 eq, either as the free base or salt) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add acetic acid (1-2 eq) to catalyze imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is mild and tolerant of the slightly acidic conditions.

  • Reaction: Stir the mixture at room temperature for 4-16 hours.

  • Monitoring: Track the formation of the product and consumption of the starting amine by LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated piperidine.

Strategy 3: C3-Ester Modification via Amide Coupling

The ethyl ester at the C3 position provides a second handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which is then readily coupled with a diverse range of amines to form amides. This transformation is fundamental in building peptide-like structures or introducing new interaction points for the ligand.[15][16]

Protocol 3A: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the N-protected or N-alkylated piperidine ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2-3 eq).

  • Reaction: Stir the mixture at room temperature until the ester is completely consumed (monitor by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture to pH ~3-4 with 1N HCl. The carboxylic acid product often precipitates or can be extracted with a suitable organic solvent like Ethyl Acetate.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.

Protocol 3B: Amide Bond Formation

The formation of an amide bond requires the "activation" of the carboxylic acid, which is achieved using a coupling reagent.[17][18]

  • Setup: Dissolve the carboxylic acid from Protocol 3A (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2-3 eq) to the mixture. The base neutralizes the acid formed during the reaction and maintains an optimal pH for the coupling.

  • Reaction: Stir the mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography or preparative HPLC to yield the final amide.

Integrated Synthetic Workflow: A Practical Example

To illustrate how these protocols are combined, consider the synthesis of a hypothetical target ligand, (S)-N-ethyl-1-(phenyl-ethyl)-piperidine-3-carboxamide.

Start Ethyl (S)-N-Boc- piperidine-3-carboxylate Step1 Protocol 1: N-Boc Deprotection (TFA, DCM) Start->Step1 Intermediate1 Ethyl (S)-piperidine- 3-carboxylate (TFA Salt) Step1->Intermediate1 Step2 Protocol 2: Reductive Amination (Phenylacetaldehyde, NaBH(OAc)₃) Intermediate1->Step2 Intermediate2 Ethyl (S)-1-(2-phenylethyl)- piperidine-3-carboxylate Step2->Intermediate2 Step3 Protocol 3A: Saponification (LiOH, THF/H₂O) Intermediate2->Step3 Intermediate3 (S)-1-(2-phenylethyl)- piperidine-3-carboxylic acid Step3->Intermediate3 Step4 Protocol 3B: Amide Coupling (Ethylamine, HATU, DIPEA) Intermediate3->Step4 FinalProduct Target Ligand: (S)-N-ethyl-1-(2-phenylethyl)- piperidine-3-carboxamide Step4->FinalProduct

Caption: Multi-step synthesis of a target ligand.

Table 2: Summary of Example Synthesis

StepReactionKey ReagentsTypical Yield
1 N-Boc DeprotectionTFA, DCM>95% (as salt)
2 Reductive AminationPhenylacetaldehyde, NaBH(OAc)₃70-90%
3 SaponificationLiOH, THF/H₂O>90%
4 Amide CouplingEthylamine, HATU, DIPEA60-85%

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex ligands. Its inherent chirality and orthogonally protected functional groups provide a robust platform for systematic chemical exploration. By mastering the core protocols of deprotection, N-functionalization, and C3-amide coupling, researchers and drug development professionals can efficiently generate diverse libraries of piperidine-based compounds to accelerate the discovery of novel therapeutic agents.

References

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry, 37(6).
  • Ethyl (S)
  • Ethyl N-Boc-piperidine-3-carboxyl
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts. [Link]
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
  • MSDS - Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. (2018). Royal Society of Chemistry. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6459. PubMed Central. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). SN Applied Sciences, 2(7), 1215. NIH. [Link]
  • Amide coupling reaction in medicinal chemistry.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). Journal of Medicinal Chemistry, 61(9), 4039-4056. NIH. [Link]
  • Procedure for N-alkylation of Piperidine? (2017).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2021). Organic Process Research & Development, 25(7), 1692-1700. [Link]
  • Ethyl N-Boc-piperidine-3-carboxyl
  • Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. (2000). The Journal of Organic Chemistry, 65(18), 5764-5775.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2024). New Journal of Chemistry, 48(16), 7247-7261. RSC Publishing. [Link]
  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (2003).
  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2012). Journal of Visualized Experiments, (69), e4391. NIH. [Link]
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1989). Journal of Medicinal Chemistry, 32(11), 2537-2545. PubMed. [Link]
  • Synthesis and anti-malaria activity of molecules carrying the piperidine ring. (2024). Arkivoc, 2024(3), 1-13. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (S)-N-Boc-piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Core Synthesis and Starting Material Challenges

This section addresses foundational questions about the synthesis, with a particular focus on the chiral precursor, Ethyl (S)-piperidine-3-carboxylate, often referred to as (S)-ethyl nipecotate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is fundamentally a protection reaction. It involves treating the secondary amine of the chiral starting material, Ethyl (S)-piperidine-3-carboxylate, with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction forms a tert-butoxycarbonyl (Boc) carbamate, which is a stable, protected version of the amine.[1][2] The primary challenge often lies not in the protection step itself, but in securing a high-purity, enantiomerically pure starting material.[3][4]

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis/Resolution cluster_1 Stage 2: N-Boc Protection racemic Racemic Ethyl Nipecotate resolution Chiral Resolution (e.g., with Tartaric Acid) racemic->resolution Fractional crystallization s_nipecotate (S)-Ethyl Nipecotate (Chiral Precursor) resolution->s_nipecotate Isolation reaction Boc Protection Reaction s_nipecotate->reaction boc_reagent Di-tert-butyl dicarbonate (Boc₂O) boc_reagent->reaction final_product This compound reaction->final_product Workup & Purification

Caption: General two-stage workflow for the synthesis.

Q2: My starting (S)-ethyl nipecotate has low enantiomeric excess (ee). How does this impact the final product and can I fix it?

A2: Using a starting material with low enantiomeric excess will directly result in a final product with the same low ee. The Boc protection step does not alter the stereocenter at the C3 position. Unfortunately, separating the (R) and (S) enantiomers of the final N-Boc protected product is often more difficult and costly than resolving the precursor amine.

Causality: The Boc group adds significant nonpolar character, which can make chiral chromatography more challenging. The most effective strategy is to ensure the enantiopurity of your starting material before protection.

Recommended Action:

  • Re-evaluate Your Resolution: If you are performing a classical resolution with a chiral acid like dibenzoyl-L-tartaric acid, ensure optimal crystallization conditions (solvent, temperature, cooling rate).[3] Multiple recrystallizations may be necessary to improve the ee.

  • Verify Supplier Purity: If the material was purchased, verify the certificate of analysis (CoA). If in doubt, run a chiral HPLC analysis to confirm the ee independently.

Section 2: Troubleshooting the N-Boc Protection Reaction

This is the most critical part of the synthesis. Below are common issues and their root causes.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete. TLC analysis shows significant unreacted starting material. What are the likely causes?

A1: This is a very common issue, typically pointing to problems with the reagents or reaction conditions.

Primary Causes & Solutions:

  • Degraded Boc Anhydride (Boc₂O): Boc₂O is sensitive to moisture and can slowly decompose into tert-butanol and CO₂. If it's old or has been improperly stored, its reactivity will be compromised.

    • Troubleshooting Step: Use a fresh bottle of Boc₂O or purchase from a reliable supplier. As a quick check, high-quality Boc₂O is a low-melting solid (22-24 °C) or a clear liquid; if it appears murky or has significant solid precipitates (when it should be liquid), it may be degraded.[1]

  • Insufficient Base (if used): While the reaction can proceed without a base, the amine nucleophile attacks the Boc anhydride, forming a protonated carbamate intermediate. A mild base helps to neutralize the resulting acidic species and drives the reaction to completion.[5][6]

    • Troubleshooting Step: Add a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to your reaction. A slight excess (1.1-1.5 equivalents relative to the amine) is usually sufficient.

  • Inappropriate Solvent or Temperature: The reaction needs a solvent that can dissolve both the polar amine salt and the nonpolar Boc anhydride.

    • Troubleshooting Step: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices.[7] The reaction is typically run at room temperature. If the reaction is sluggish, gentle warming to 40 °C can be beneficial.[7]

Q2: My yield is very low, even though the TLC shows full conversion of the starting material. Where did my product go?

A2: Low isolated yield after apparent full conversion often points to issues during the workup and purification stages.

Troubleshooting_Low_Yield start Low Isolated Yield (Full Conversion on TLC) q_workup Was an acidic aqueous workup performed? start->q_workup q_hydrolysis Is ester hydrolysis a possibility? q_workup->q_hydrolysis No sol_acid Root Cause: Accidental Boc Deprotection. Product lost into aqueous layer. q_workup->sol_acid Yes q_extraction Were extraction conditions optimal? q_hydrolysis->q_extraction No sol_hydrolysis Root Cause: Saponification. Product converted to water-soluble carboxylate. q_hydrolysis->sol_hydrolysis Yes (used strong base) sol_extraction Root Cause: Incomplete Extraction. Product remains in aqueous layer. q_extraction->sol_extraction Unsure remedy_acid Solution: Use neutral or mildly basic (e.g., NaHCO₃) wash. Avoid strong acids. sol_acid->remedy_acid remedy_hydrolysis Solution: Avoid strong bases (NaOH, KOH) in workup. Use NaHCO₃ or K₂CO₃. sol_hydrolysis->remedy_hydrolysis remedy_extraction Solution: Increase number of extractions (3x). Use brine to reduce aqueous solubility. sol_extraction->remedy_extraction

Caption: Troubleshooting flowchart for low isolated yield.

Causality & Solutions:

  • Accidental Deprotection: The Boc group is acid-labile.[2][7] Washing the reaction mixture with a strong acid (e.g., 1M HCl) during workup can cleave the Boc group, regenerating the water-soluble starting material which is then lost to the aqueous phase.

    • Solution: Perform aqueous washes with neutral water or a mild base like saturated sodium bicarbonate (NaHCO₃) solution.

  • Ester Hydrolysis (Saponification): If the reaction or workup is performed under strongly basic conditions (e.g., NaOH, KOH) with heating, the ethyl ester can be hydrolyzed to the corresponding carboxylate.[8] This salt is highly water-soluble and will not be extracted into the organic layer.

    • Solution: Use mild organic bases (Et₃N, DIPEA) for the reaction and weak inorganic bases (NaHCO₃, K₂CO₃) for the workup.

  • Incomplete Extraction: The product has moderate polarity. If an insufficient volume or number of organic extractions are performed, a significant amount of product can remain in the aqueous layer.

    • Solution: Extract the aqueous layer multiple times (e.g., 3 x 50 mL DCM instead of 1 x 150 mL). Washing the combined organic layers with brine can help to "dry" the organic phase and drive any remaining product out of residual water.

Q3: My final product is an oil, but the literature reports a solid. Is something wrong?

A3: Not necessarily. This compound is a low-melting solid, with a reported melting point around 35-40 °C.[9]

Causality & Solutions:

  • Trace Impurities: The presence of residual solvent or a small amount of a byproduct can act as a colligative property, depressing the melting point and causing the product to present as a viscous oil or waxy solid.

  • Polymorphism: While less common for this molecule, different crystalline forms can have different melting points.

  • Actionable Advice: If NMR and MS data confirm the structure and high purity (>95%), the oily nature is generally not a concern for subsequent synthetic steps. If a solid is required, you can try triturating the oil with a cold nonpolar solvent like hexane or pentane to induce crystallization.

Section 3: Product Purification and Analysis

Proper purification and characterization are essential to validate the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I effectively remove unreacted Boc anhydride and its byproducts?

A1: Excess Boc anhydride and its main byproduct, tert-butanol, must be removed.

  • Aqueous Wash: A simple wash with saturated sodium bicarbonate solution can help hydrolyze some of the remaining Boc anhydride.

  • Scavenger Resins: For very high purity requirements, passing the crude product through a silica plug or using a scavenger resin like Tris(2-aminoethyl)amine on silica (Si-Trisamine) is highly effective at removing excess anhydride.[6]

  • High Vacuum: Both tert-butanol and any remaining Boc anhydride are volatile. Placing the crude product under a high vacuum for several hours can effectively remove them.

Q2: What are the key analytical parameters I should check for my final product?

A2: A combination of techniques is required to confirm the identity, purity, and stereochemical integrity of your product.

Parameter Technique Expected Value / Observation Reference
Purity & Identity ¹H & ¹³C NMRConfirm presence of Boc group (~1.45 ppm, 9H singlet) and piperidine ring protons. Absence of starting material amine proton.
Molecular Weight Mass Spectrometry (MS)C₁₃H₂₃NO₄ has a molecular weight of 257.33 g/mol . Expect to see [M+H]⁺ at 258.17 or [M+Na]⁺ at 280.15.[9][10]
Melting Point Mel-Temp or DSC35 - 40 °C
Chiral Integrity Polarimetry[α]²²/D ≈ +37° (c = 1 in Chloroform)
Enantiomeric Excess Chiral HPLCShould show a single major peak (>98% ee is common for resolved material).[]

Section 4: Protocols and References

Experimental Protocol: Standard N-Boc Protection

This protocol is a reliable starting point for the N-Boc protection of Ethyl (S)-piperidine-3-carboxylate.

  • Dissolution: In a round-bottom flask, dissolve Ethyl (S)-piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture. A slight exotherm and gas evolution (CO₂) may be observed.[5]

  • Reaction: Stir the reaction at room temperature for 3-5 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexane). The product spot should be significantly less polar than the starting amine.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

References
  • Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator.
  • DI-tert-BUTYL DICARBON
  • Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous c
  • Process for preparing di-tert.-butyl dicarbonate.
  • DIBOC (DI-TERT-BUTYL CARBONATE).
  • Di-tert-butyl dicarbon
  • Can amide and ethyl ester resist a N-Boc deprotection?
  • Boc Protection Mechanism (Boc2O).Common Organic Chemistry. [Link]
  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
  • tert-Butyloxycarbonyl protecting group.Wikipedia. [Link]
  • Boc Protecting Group for Amines.Chemistry Steps. [Link]
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • ETHYL (S)
  • Ethyl N-Boc-piperidine-3-carboxyl
  • Ethyl N-Boc-piperidine-3-carboxyl
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis. [Link]
  • Boc-Protected Amino Groups.Organic Chemistry Portal. [Link]
  • hydrolysis of esters.Chemguide. [Link]
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).Policija. [Link]
  • Ester cleavage conditions?
  • Synthesis method for N-Boc-3-piperidone.
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.Organic Syntheses. [Link]
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.Open Research@CSIR-NIScPR. [Link]
  • Preparation method of (R)-3-Boc-aminopiperidine.
  • Piperidines ESI-revised3.The Royal Society of Chemistry. [Link]
  • Reaction Development.The Stoltz Group. [Link]
  • Ethyl (S)

Sources

Technical Support Center: Synthesis of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (S)-N-Boc-piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a critical process for creating enantiomerically pure piperidine derivatives used in numerous therapeutic agents.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve yields and achieve high product purity.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing a logical framework to identify root causes and implement effective solutions.

Problem 1: Low Yield or Incomplete Conversion in Asymmetric Hydrogenation

Question: My asymmetric hydrogenation of ethyl nicotinate to ethyl (S)-piperidine-3-carboxylate is resulting in low yields and unreacted starting material. What are the likely causes and how can I fix this?

Answer: Low yield in this critical stereocenter-forming step is a common challenge. The root cause often lies with the catalyst, reaction conditions, or starting material purity. Let's break down the possibilities.

Potential Cause A: Catalyst Deactivation or Insufficient Activity

The hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and the potential for both the starting material and the piperidine product to coordinate with the metal center, leading to catalyst poisoning.[2][3]

Troubleshooting Steps:

  • Catalyst Choice: Not all catalysts are effective for pyridine reduction. While Pd/C is common for many hydrogenations, pyridine hydrogenation often requires more robust catalysts like Rhodium-on-carbon (Rh/C), Platinum oxide (PtO₂), or specialized homogeneous catalysts such as Iridium-based systems with chiral ligands (e.g., (R)-BINAP, (R)-SEGPHOS).[2][3][4] The choice of a chiral ligand is crucial for enantioselectivity.[5][6]

  • Catalyst Handling: Heterogeneous catalysts like Pd/C and Rh/C are susceptible to air exposure. Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation. The filter pad with used catalyst should be kept wet as it can be pyrophoric.[7]

  • Catalyst Loading: If catalyst poisoning is suspected, a modest increase in catalyst loading can sometimes overcome the issue and drive the reaction to completion.[7]

  • Activation via Acid: The most common strategy to prevent catalyst poisoning and activate the pyridine ring is the addition of a stoichiometric amount of acid (e.g., HCl, H₂SO₄, or acetic acid).[7] Protonation of the pyridine nitrogen forms a pyridinium salt, which is more readily reduced and has a lower affinity for the catalyst surface, preventing deactivation.[7][8]

Potential Cause B: Suboptimal Reaction Conditions

The reduction of the stable pyridine ring often requires forcing conditions, but these must be balanced to avoid side reactions.[9]

Troubleshooting Steps:

  • Hydrogen Pressure: High hydrogen pressure (e.g., 30-100 bar) is frequently necessary to achieve full conversion.[8][9] If your system allows, incrementally increasing the H₂ pressure can significantly improve reaction rates and yields.

  • Temperature: Elevated temperatures (e.g., 40-90 °C) can also be beneficial.[9][10] However, be aware that excessively high temperatures can sometimes negatively impact enantioselectivity with certain chiral catalysts.

  • Solvent Selection: Protic solvents like ethanol, methanol, or trifluoroethanol (TFE) are commonly used.[3] Acetic acid can serve as both a solvent and an acid activator.[8] The choice of solvent can influence catalyst activity and selectivity.

  • Mixing Efficiency: Inadequate mixing can lead to poor mass transfer of hydrogen gas into the liquid phase, slowing the reaction.[11] Ensure your reaction vessel provides vigorous agitation.

Problem 2: Poor Enantioselectivity (Low %ee)

Question: I am getting a good conversion in my hydrogenation, but the enantiomeric excess (%ee) of the (S)-enantiomer is unacceptably low. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is the primary goal of this synthesis. Low %ee indicates that the chiral catalyst is not effectively differentiating between the two faces of the substrate.

Potential Cause A: Inappropriate Catalyst/Ligand Combination

The interaction between the metal center, the chiral ligand, and the substrate dictates the stereochemical outcome.

Troubleshooting Steps:

  • Ligand Screening: The enantioselectivity of this reaction is highly dependent on the chiral ligand. It is essential to screen a variety of ligands. For iridium-catalyzed hydrogenations of activated pyridinium salts, electron-rich diphosphine ligands like (R)-SEGPHOS and (R)-SYNPHOS have shown excellent results.[2]

  • Catalyst System: Some reports indicate that a two-step process, involving partial reduction to a tetrahydropyridine intermediate followed by enantioselective hydrogenation with a modified catalyst (e.g., Pd/C modified with cinchonidine), can yield high ee.[10]

  • Homogeneous vs. Heterogeneous: While heterogeneous catalysts are convenient, achieving high enantioselectivity for pyridine hydrogenation often requires a homogeneous catalyst where the chiral environment is more well-defined.[2] Recent developments have also shown that confining a chiral catalyst within a mesoporous silica support can dramatically increase enantioselectivity compared to its homogeneous counterpart.[5][6][10]

Potential Cause B: Racemization During Reaction or Workup

Even if the catalytic step is highly selective, subsequent steps can compromise the enantiopurity.

Troubleshooting Steps:

  • Control Temperature: Keep the reaction temperature at the lowest possible level that still provides a reasonable reaction rate. Monitor the temperature throughout the process.

  • pH Control During Workup: Extreme pH conditions during the aqueous workup can potentially lead to racemization. It is advisable to perform extractions and washes under neutral or mildly acidic/basic conditions where possible.

Problem 3: Difficulties with the N-Boc Protection Step

Question: After successfully producing the chiral piperidine ester, I am struggling with the N-Boc protection step. The reaction is either incomplete or the final product is difficult to purify. What should I do?

Answer: The Boc protection of the secondary amine should be a straightforward transformation, but pitfalls can occur.

Potential Cause A: Incomplete Reaction

Troubleshooting Steps:

  • Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent. Ensure it is of high quality, as it can degrade over time.

  • Base Selection: A non-nucleophilic base is required to deprotonate the piperidinium salt (if formed from an acidic hydrogenation workup) and to scavenge the acid byproduct of the reaction. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Ensure at least two equivalents of base are used if starting from the salt.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable. Ensure the starting material is fully dissolved.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to ensure the reaction goes to completion.

Potential Cause B: Purification Challenges

Troubleshooting Steps:

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary. Wash the organic layer with a mild acid (e.g., 1M KHSO₄) to remove excess amine base, followed by a wash with saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine.[12]

  • Chromatography: The final product, this compound, is often purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Crystallization: Depending on the purity after chromatography, crystallization may be an option. The product is a low-melting solid (mp 35-40 °C).

II. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for this compound?

The most common and efficient strategy involves a two-step sequence:

  • Asymmetric Hydrogenation: The aromatic ring of ethyl nicotinate is reduced to a piperidine ring using a chiral catalyst and a hydrogen source. This step establishes the crucial (S)-stereocenter.

  • N-Boc Protection: The secondary amine of the resulting ethyl (S)-piperidine-3-carboxylate is protected with a tert-butoxycarbonyl (Boc) group, typically using Boc-anhydride. This enhances the compound's stability and makes it a versatile intermediate for further synthesis.[1][13]

Q2: How can I monitor the progress of the hydrogenation reaction?

You can monitor the reaction by taking small aliquots (carefully and safely from a high-pressure reactor) and analyzing them by:

  • TLC (Thin Layer Chromatography): To observe the disappearance of the starting material (ethyl nicotinate).

  • GC-MS (Gas Chromatography-Mass Spectrometry): To confirm the conversion of the starting material to the product by mass.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To see the disappearance of aromatic proton signals and the appearance of aliphatic proton signals characteristic of the piperidine ring.

Q3: What analytical method is best for determining the enantiomeric excess (%ee)?

The most reliable method for determining the %ee is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . You will need to develop a method using a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) and an appropriate mobile phase (typically a mixture of hexanes and isopropanol). Both the piperidine intermediate and the final N-Boc product can be analyzed this way.

Q4: What are the key safety considerations for this synthesis?

The primary hazard is the use of high-pressure hydrogen gas.

  • High-Pressure Reactor: All hydrogenations must be conducted in a properly rated and maintained high-pressure reactor (autoclave).

  • Proper Purging: The reactor must be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[7]

  • Catalyst Handling: Be aware that catalysts like Pd/C are pyrophoric, especially after use. Do not allow the catalyst to dry in the air.[7]

  • Solvent Choice: Use solvents with appropriate boiling points and flash points for the temperatures you are working at.

III. Experimental Protocols & Data

General Workflow for Synthesis

The overall process can be visualized as a two-stage synthesis beginning with the asymmetric reduction of the pyridine ring, followed by the protection of the resulting amine.

G cluster_0 Stage 1: Asymmetric Hydrogenation cluster_1 Stage 2: N-Boc Protection A Ethyl Nicotinate B Ethyl (S)-Piperidine-3-carboxylate A->B H₂ (High Pressure) Chiral Catalyst (e.g., Rh, Ir) Acidic Additive, Solvent C This compound B->C Boc₂O Base (e.g., Et₃N) Solvent (e.g., DCM) D Purification (Chromatography) C->D

Caption: High-level workflow for the synthesis.

Troubleshooting Low Yield: A Decision Workflow

When faced with low yields, a systematic approach is crucial. Use this workflow to diagnose the issue.

G start Low Yield in Hydrogenation? q_catalyst Is the catalyst active and handled correctly? start->q_catalyst Yes sol_catalyst Solution: - Use fresh catalyst - Handle under inert gas - Consider alternative catalyst (Rh/C, PtO₂, Homogeneous) q_catalyst->sol_catalyst Yes q_conditions Are reaction conditions optimal? q_catalyst->q_conditions No sol_catalyst->q_conditions sol_conditions Solution: - Increase H₂ pressure - Increase temperature - Ensure vigorous mixing - Screen solvents q_conditions->sol_conditions Yes q_activation Is the pyridine ring activated? q_conditions->q_activation No sol_conditions->q_activation sol_activation Solution: - Add stoichiometric acid (HCl, Acetic Acid) - Check purity of starting material q_activation->sol_activation Yes end_node Improved Yield q_activation->end_node No sol_activation->end_node

Caption: Decision tree for troubleshooting low hydrogenation yield.

Table 1: Comparison of Hydrogenation Conditions

This table summarizes typical conditions found in the literature for pyridine hydrogenation. Actual results will vary based on specific substrate and equipment.

ParameterCondition A (Standard)Condition B (High Pressure)Condition C (Flow Chemistry)
Catalyst 10% Pd/CRh₂O₃10% Pd/C
Catalyst Loading 5-10 mol%0.5 mol%Fixed-bed cartridge
**Pressure (H₂) **50 bar5 bar80 bar
Temperature 60 °C40 °C90 °C
Solvent Acetic AcidTrifluoroethanol (TFE)Ethanol
Additive None (AcOH is solvent)NoneNone
Typical Time 16-24 h16 hMinutes (residence time)
Reference General Practice[3][9]
Protocol 1: Asymmetric Hydrogenation of Ethyl Nicotinate

Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and equipment. All high-pressure reactions should be performed by trained personnel with appropriate safety precautions.

  • Reactor Preparation: To a glass liner of a high-pressure autoclave, add ethyl nicotinate (1.0 eq) and a suitable chiral catalyst (e.g., an Iridium-based catalyst with a chiral ligand, 0.5-2 mol%).

  • Solvent and Additive: Add a degassed solvent, such as methanol or TFE.[3] If required by the catalytic system, add an acidic additive.

  • Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting three times, followed by evacuating the vessel.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50-80 bar).[9] Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.

  • Monitoring: Maintain the reaction under these conditions for 16-24 hours or until reaction monitoring indicates completion.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from igniting in air.[7] Concentrate the filtrate under reduced pressure to obtain the crude ethyl (S)-piperidine-3-carboxylate.

Protocol 2: N-Boc Protection
  • Dissolution: Dissolve the crude ethyl (S)-piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Quenching and Extraction: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M KHSO₄ solution, saturated NaHCO₃ solution, and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a colorless oil or low-melting solid.

IV. References

  • Thomas, J. M., Raja, R., Johnson, B. F. G., Bell, R. G., & Mantle, M. D. (2000). A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst. Chemical Communications, (19), 1925-1926. [Link]

  • Raynor, S. A., Thomas, J. M., Raja, R., Johnson, B. F. G., Bell, R. G., & Mantle, M. D. (2000). A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst. University of Southampton Institutional Repository. [Link]

  • RSC Publishing. (2000). A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst. Chemical Communications. [Link]

  • MySkinRecipes. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate. Retrieved from [Link]

  • Blaser, H.-U., Hönig, H., & Studer, M. (1999). Enantioselective synthesis of ethyl nipecotinate using cinchona modified heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 139(2-3), 255-262. [Link]

  • Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(39), 9912-9915. [Link]

  • Maj, A. M., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(5), 993-1014. [Link]

  • Ghorai, P., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • J&K Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate, 98%. Retrieved from [Link]

  • Varghese, J. R., et al. (2021). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Organic Process Research & Development, 25(9), 2096-2102. [Link]

  • Boyd, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 503-508. [Link]

  • St-Jean, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]

  • ResearchGate. (n.d.). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved from [Link]

  • IndiaMART. (n.d.). Ethyl 1-Boc-Piperidine-3-Carboxylate. Retrieved from [Link]

  • Kubota, S., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 11(15), 9277-9285. [Link]

  • Zhang, X., et al. (2023). A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. Nature Communications, 14(1), 3703. [Link]

  • Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3321. [Link]

  • Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(1), 143-149. [Link]

  • Schneider, M. S., et al. (n.d.). Identification of catalyst surface species during asymmetric hydrogenation in a “supercritical” solvent. ETH Zurich. [Link]

  • Procos S.p.A. (n.d.). Asymmetric hydrogenation of olefins with transition metal-based catalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone. Retrieved from

  • Pabel, J., et al. (2016). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic part. Medicinal Chemistry Research, 25(2), 270-281. [Link]

Sources

Technical Support Center: Optimization of Piperidine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Enduring Importance and Synthetic Challenges of Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities.[3][4] However, the derivatization of the piperidine ring is not without its challenges. Issues such as low reactivity, side-product formation, and difficulties in achieving regioselectivity and stereoselectivity are common hurdles faced by synthetic chemists.[1][5] This technical support center provides a comprehensive guide to troubleshooting and optimizing reaction conditions for piperidine derivatization, drawing upon established protocols and mechanistic insights to empower researchers in their synthetic endeavors.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the derivatization of piperidines, offering quick and actionable solutions.

Reaction Setup & Reagent Selection:

Q1: My N-alkylation of piperidine is sluggish or incomplete. What are the common causes and how can I improve the yield?

A1: Sluggish or incomplete N-alkylation of piperidine can often be attributed to several factors:

  • Insufficient Reactivity of the Alkylating Agent: Alkyl chlorides are generally less reactive than bromides or iodides. Consider switching to a more reactive alkyl halide.

  • Steric Hindrance: If either the piperidine or the alkyl halide is sterically hindered, the reaction rate will be significantly reduced. In such cases, increasing the reaction temperature or using a less hindered reagent may be necessary.[6]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the transition state, accelerating the reaction.[1][7]

  • Inadequate Base: The use of a suitable base is crucial to neutralize the hydrohalic acid formed during the reaction. Without a base, the piperidine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[7] Common bases for this transformation include potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA).[7] For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF may be required.[7][8]

Q2: I'm observing significant side-product formation (e.g., over-alkylation, elimination). How can I enhance the selectivity of my reaction?

A2: The formation of side-products is a common challenge in piperidine N-alkylation. Here's how to address them:

  • Over-alkylation (Quaternary Ammonium Salt Formation): This occurs when the newly formed tertiary amine is further alkylated. To minimize this, use a slight excess of the piperidine starting material and add the alkylating agent slowly to the reaction mixture.[7] This ensures that the concentration of the alkylating agent remains low throughout the reaction.

  • Elimination: This is more likely to occur with secondary and tertiary alkyl halides, especially when using a strong, sterically hindered base. To favor substitution over elimination, consider using a less hindered base and a lower reaction temperature.

A highly effective alternative to direct alkylation that avoids over-alkylation is reductive amination . This two-step, one-pot procedure involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired N-alkylated piperidine.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity.[6][9]

Q3: What are the key considerations when choosing a suitable solvent for my piperidine derivatization?

A3: The ideal solvent should:

  • Dissolve all reactants: Ensure that all starting materials and reagents are soluble in the chosen solvent.

  • Be inert to the reaction conditions: The solvent should not react with any of the reagents or intermediates.

  • Facilitate the desired reaction pathway: As mentioned, polar aprotic solvents are generally preferred for N-alkylation.[7] However, for other transformations, the optimal solvent may differ. For instance, in some cyclization reactions to form piperidines, polar solvents like DMSO and DMF are effective, while the presence of water can lead to side products.[1] In other cases, the choice of solvent can even dictate the regioselectivity of a reaction.[1] Kinetic studies have shown that for some multi-component reactions to form substituted piperidines, ethanol can lead to faster reaction rates compared to methanol.[10][11]

Q4: How do I select the appropriate base for my reaction, and what are the consequences of using the wrong one?

A4: The choice of base is critical and depends on the specific reaction:

  • For N-alkylation: An inorganic base like K₂CO₃ is often sufficient for reactive alkyl halides.[7][12] For less reactive systems or when a stronger base is needed, NaH can be used.[7] Organic bases like DIPEA are also commonly employed.[7]

  • Consequences of an inappropriate base:

    • Too weak: The reaction may not proceed to completion due to the accumulation of the protonated piperidine.[7]

    • Too strong/hindered: Can promote elimination side reactions, especially with secondary or tertiary alkyl halides.

Protecting Group Strategies:

Q5: When is it necessary to use a protecting group for the piperidine nitrogen, and which one should I choose?

A5: A protecting group is necessary when you want to perform a reaction on another part of the molecule without affecting the piperidine nitrogen. The most common protecting group for piperidines is the tert-butyloxycarbonyl (Boc) group . It is easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).[13][14] Other protecting groups like the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups are also used, offering orthogonal deprotection strategies.[14]

Q6: I'm having trouble deprotecting my N-protected piperidine derivative. What are some effective troubleshooting strategies?

A6: Deprotection issues can arise from several factors:

  • Incomplete Deprotection:

    • Insufficient acid: Increase the concentration or equivalents of the acid.[13]

    • Short reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.[13]

    • Low temperature: Most Boc deprotections are performed at room temperature. Gentle warming can sometimes be beneficial, but should be done with caution.[13]

  • Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate other nucleophilic sites in your molecule.[13] To prevent this, add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[13]

Purification & Analysis:

Q7: My crude product is an inseparable mixture. What are some advanced purification techniques I can try?

A7: When standard column chromatography fails, consider these options:

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[15]

  • Distillation: For liquid products, distillation can be effective, but be aware that piperidine can form an azeotrope with its precursor, pyridine.[15]

  • Preparative HPLC: This can provide high levels of purity, especially for polar compounds that are difficult to separate by conventional chromatography.[16]

  • Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities. The piperidine derivative can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[15]

Q8: What are the best analytical methods to monitor the progress of my piperidine derivatization and characterize the final product?

A8: A combination of techniques is usually employed:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product. For piperidines lacking a chromophore, pre-column derivatization can be used to enable UV detection.[17][18]

  • Gas Chromatography (GC): Can be used for the analysis of volatile piperidine derivatives.[19]

III. Troubleshooting Guide: A Deeper Dive into Specific Problems

This section provides a more in-depth analysis of common and complex issues in piperidine derivatization, offering detailed solutions and experimental protocols.

Problem 1: Low Yields in Reductive Amination to form N-substituted Piperidines.
  • Symptoms: The reaction yields are consistently low, and starting materials (piperidine and the carbonyl compound) are recovered.

  • Possible Causes & Explanations:

    • Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a pH-dependent equilibrium. If the reaction medium is too acidic, the piperidine will be protonated and non-nucleophilic.[20] If it is too basic, the carbonyl group will not be sufficiently activated. The optimal pH for iminium ion formation is typically between 4 and 6.[20]

    • Decomposition of the Reducing Agent: Hydride reducing agents can be sensitive to moisture and acidic conditions.

    • Competitive Aldehyde/Ketone Reduction: A non-selective reducing agent may reduce the starting carbonyl compound before it can react with the piperidine.

  • Step-by-Step Solutions & Experimental Protocols:

    Experimental Protocol: Optimized Reductive Amination [6][21]

    • Reaction Setup: To a solution of the piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq) to catalyze iminium ion formation.

    • Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

    • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

    Workflow for Reductive Amination

    G A Piperidine + Aldehyde/Ketone B Anhydrous Solvent (e.g., DCM) Acetic Acid (catalyst) A->B 1. Mix C Iminium Ion Formation B->C 2. Stir at RT D Add NaBH(OAc)3 C->D 3. In situ E Reduction D->E F N-Alkylated Piperidine E->F G Work-up & Purification F->G

    Caption: General workflow for N-alkylation via reductive amination.

Problem 2: Epimerization at C2 or C6 during Derivatization of Chiral Piperidines.
  • Symptoms: Loss of stereochemical integrity at a stereocenter adjacent to the nitrogen atom.

  • Mechanistic Insights: Epimerization can occur through the formation of an achiral enamine intermediate under basic or acidic conditions, especially if there is a carbonyl group or other activating group at the adjacent position.

  • Strategies for Mitigation:

    • Use Mild Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions.

    • Choose the Right Reagents: For N-alkylation, reductive amination is generally milder than direct alkylation with a strong base.

    • Protecting Group Strategy: In some cases, the choice of N-protecting group can influence the stereochemical outcome of reactions at adjacent positions.

Problem 3: Difficulty in Achieving Regioselective C-H Functionalization of the Piperidine Ring.
  • Challenges and Common Pitfalls: Direct C-H functionalization of the piperidine ring is a powerful tool for late-stage diversification, but controlling regioselectivity can be challenging due to the similar reactivity of the C-H bonds.

  • Directing Group Strategies: The use of a directing group attached to the piperidine nitrogen can effectively guide the functionalization to a specific position. For example, different protecting groups and catalysts can direct C-H insertion reactions to the C2 or C4 positions.[5][22] Similarly, an aminoquinoline auxiliary at the C3 position can direct arylation to the C4 position.[23]

  • Recommended Catalytic Systems and Reaction Conditions: Rhodium and palladium catalysts are commonly used for C-H functionalization of piperidines.[5][23] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield. Recent advances have also enabled the α-functionalization of N-alkyl piperidines through the regioselective formation of endo-cyclic iminium ions.[24]

IV. Appendices

Appendix A: Table of Common Solvents and Their Properties
SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)Notes
AcetonitrileMeCN37.582Good for SN2 reactions.[7]
N,N-DimethylformamideDMF36.7153High boiling point, good for sluggish reactions.[7]
Dimethyl sulfoxideDMSO46.7189Highly polar, can accelerate reactions.[1]
DichloromethaneDCM9.140Common solvent for a wide range of reactions.[13]
TetrahydrofuranTHF7.666Ethereal solvent, less polar than DCM.
Toluene-2.4111Non-polar solvent.
EthanolEtOH24.678Protic solvent, can participate in hydrogen bonding.[10]
MethanolMeOH32.765Protic solvent, similar to ethanol.[10]
Appendix B: Table of Common Bases and Their pKaH Values
BaseAbbreviationpKaH of Conjugate AcidNotes
Potassium CarbonateK₂CO₃10.3Mild inorganic base, commonly used in N-alkylation.[7]
Sodium HydrideNaH~35Strong, non-nucleophilic base, requires anhydrous conditions.[7]
N,N-DiisopropylethylamineDIPEA, Hünig's base10.7Sterically hindered, non-nucleophilic organic base.[7]
TriethylamineTEA, Et₃N10.8Common organic base.
Piperidine-11.1The starting material can also act as a base.[7]

V. References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. BenchChem.

  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. BenchChem.

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center.

  • Laschat, S., & Kunz, H. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-256.

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241.

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.

  • Zaitsev, V. G., & Daugulis, O. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3996-3999.

  • MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 9922-9932.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.

  • Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 6(3), 224-235.

  • Fiveable. (n.d.). Piperidine Definition. Fiveable.

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya.

  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.

  • BenchChem. (2025). Method development for the purification of polar piperidine derivatives. BenchChem.

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate.

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

  • PubMed Central. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central.

  • ResearchGate. (2018). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate.

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Sciencemadness.org.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • ResearchGate. (2015). Optimizing reaction conditions of N-alkylation reaction. ResearchGate.

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Reddit.

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.

  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.

  • National Science Foundation. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. National Science Foundation.

  • ResearchGate. (2019). Deprotection of different N-Boc-compounds. ResearchGate.

  • Reddit. (2017). Challenging reductive amination. Reddit.

  • Wikipedia. (n.d.). Piperidine. Wikipedia.

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate.

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.

  • ResearchGate. (2002). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate.

  • Reddit. (2024). Reductive amination of piperazine. Reddit.

Sources

Technical Support Center: Stereochemical Integrity of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl (S)-N-Boc-piperidine-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and field-proven insights to help you maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic transformations. Racemization is a critical challenge that can compromise the efficacy and safety of your final product, and this resource is structured to help you anticipate, troubleshoot, and prevent it.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common questions and issues related to the handling and reaction of this compound, with a focus on preventing racemization.

Q1: I'm observing a loss of enantiomeric excess (ee) in my reaction involving this compound. What is the most likely cause?

A1: The most probable cause of racemization in reactions with this compound is the deprotonation of the hydrogen atom at the chiral alpha-carbon (the carbon atom adjacent to the carbonyl group of the ester), leading to the formation of a planar, achiral enolate intermediate.[1][2][3][4] This enolate can then be re-protonated from either face, resulting in a mixture of both (S) and (R) enantiomers, thus reducing the enantiomeric excess.[2][5][6] This process can be catalyzed by both acids and bases.[3][4]

Troubleshooting Guide: Diagnosing the Source of Racemization

  • Re-evaluate Your Base: Are you using a strong, non-sterically hindered base (e.g., sodium hydroxide, potassium tert-butoxide, triethylamine)? Strong bases readily deprotonate the alpha-carbon, promoting enolate formation.[1][6]

  • Check the Temperature: Are you running your reaction at an elevated temperature? The rate of racemization generally increases with temperature.[7][8]

  • Consider Your Solvent: Is your solvent protic (e.g., methanol, ethanol) and capable of facilitating proton exchange with the enolate intermediate?

  • Reaction Time: Is the reaction time unnecessarily long? Prolonged exposure to conditions that favor enolization can lead to increased racemization.

  • pH of Aqueous Workup: Is your aqueous workup strongly acidic or basic? Both extremes can contribute to racemization.

Q2: How does the N-Boc protecting group influence the stereochemical stability of the molecule?

A2: The N-Boc (tert-butoxycarbonyl) group is an electron-withdrawing group that can influence the acidity of the alpha-proton. While the primary function of the Boc group is to protect the piperidine nitrogen from unwanted reactions, its electronic effect can make the alpha-proton more susceptible to abstraction by a base. However, the Boc group itself is generally stable under basic and nucleophilic conditions, as well as catalytic hydrogenation, which makes it a valuable tool in multi-step synthesis.[9][10][11] Its lability is primarily under acidic conditions.[9][12] Therefore, while the Boc group doesn't directly participate in the racemization mechanism at the alpha-carbon, its electronic influence on the molecule is a factor to consider when choosing reaction conditions.

Q3: What are the best practices for choosing a base to minimize racemization?

A3: When a base is required for your reaction, the choice of base is critical to preserving the stereochemical integrity of this compound.

Recommendations for Base Selection:

  • Sterically Hindered Bases: Opt for sterically hindered, non-nucleophilic bases. These bases are less likely to abstract the alpha-proton due to steric hindrance. Examples include:

    • Diisopropylethylamine (DIPEA or Hünig's base)

    • 2,6-Lutidine

    • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Mild Inorganic Bases: If a stronger base is necessary, consider milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially in polar aprotic solvents.

  • Avoid Strong, Non-Hindered Bases: Steer clear of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), and potassium tert-butoxide (t-BuOK) if the reaction conditions could lead to prolonged exposure of the starting material or product to the base.

Q4: I need to perform a reaction that is known to be sensitive to racemization, such as an amide coupling. What specific precautions should I take?

A4: Amide bond formation is a common reaction where racemization can be a significant issue, particularly during the activation of the carboxylic acid.[13] For this compound, if you are hydrolyzing the ester to the corresponding carboxylic acid and then performing an amide coupling, the risk of racemization at the alpha-carbon is high.

Protocol for Minimizing Racemization During Amide Coupling:

  • Low-Temperature Activation: Perform the activation of the carboxylic acid at low temperatures, typically between -20 °C and 0 °C.[7]

  • Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are effective.[13] Coupling reagents that incorporate these moieties, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are excellent choices.[7][14]

  • Minimize Pre-activation Time: Do not allow the activated carboxylic acid to sit for extended periods before adding the amine component. A short pre-activation time of 1-5 minutes is often sufficient.[7][14]

  • Controlled Base Addition: If a base is required, use a hindered base like DIPEA and add it slowly to the reaction mixture at a low temperature.[7]

Visualizing the Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization pathway for this compound.

Racemization_Mechanism cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_Enantiomer This compound Enolate Achiral Enolate (Planar Intermediate) S_Enantiomer->Enolate Deprotonation (Base) Enolate->S_Enantiomer Protonation R_Enantiomer Ethyl (R)-N-Boc-piperidine-3-carboxylate Enolate->R_Enantiomer Protonation

Caption: Base-catalyzed racemization via an achiral enolate intermediate.

Experimental Protocols

Protocol 1: General Handling and Storage to Maintain Stereochemical Purity
  • Storage: Store this compound in a tightly sealed container in a cool, dry place. Avoid exposure to acidic or basic vapors in the storage area.

  • Inert Atmosphere: For reactions that are sensitive to moisture and air, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • pH Neutral Glassware: Ensure all glassware is clean and free of acidic or basic residues.

Protocol 2: Monitoring Enantiomeric Excess by Chiral HPLC

It is crucial to monitor the enantiomeric excess of your material before and after a reaction. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.[15][16]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating enantiomers of piperidine derivatives.[7]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol.[15] Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) may be required to improve peak shape and resolution.[17][18]

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers should elute as separate peaks.

  • Quantification: Integrate the peak areas of the (S) and (R) enantiomers. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Quantitative Data Summary

The following table provides a general guide to the expected impact of different reaction parameters on racemization. The values are illustrative and can vary based on the specific substrate and reaction conditions.

ParameterConditionExpected Impact on Racemization
Temperature Low (-20 °C to 0 °C)Minimal
Ambient (20-25 °C)Moderate
Elevated (> 50 °C)High
Base DIPEA, 2,6-LutidineLow
K₂CO₃, Cs₂CO₃Moderate
NaOH, t-BuOK, TEAHigh
Solvent Aprotic (DCM, THF, Acetonitrile)Lower
Protic (Methanol, Ethanol)Higher

Logical Workflow for Troubleshooting Racemization

The following diagram outlines a systematic approach to identifying and resolving racemization issues.

Caption: A systematic workflow for troubleshooting racemization.

References

  • Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. (n.d.).
  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1976). PubMed.
  • Reactions at the Alpha Carbon of Carbonyls (Full Lesson) | Sketchy MCAT. (2023, June 1). YouTube.
  • Isomerization at the α-Carbon. (2022, July 20). Chemistry LibreTexts.
  • Resolution of Racemic Modifications. (n.d.). St. Paul's Cathedral Mission College.
  • Role of Additives during Deracemization Using Temperature Cycling. (2018). PMC - NIH.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2025, October 16). ResearchGate.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (n.d.). MDPI.
  • Racemization. (2021, March 5). Chemistry LibreTexts.
  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023, May 5). Creation.com.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019, April 18). ACS Publications.
  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024, August 21). ResearchGate.
  • Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. (2025, August 7). ResearchGate.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Supplemental Topics. (n.d.). MSU chemistry.
  • Racemization of Chiral Carbonyl Compounds. (2014, June 26). YouTube.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Alpha-carbon Reactions. (2023, January 22). Chemistry LibreTexts.
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd..
  • Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. (2016, March 1). PMC - PubMed Central.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry (RSC Publishing).
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Creation.com.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today.
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.). ResearchGate.
  • Agilent Chiral Chromatograph Training Guide. (n.d.).
  • This compound. (n.d.). ChemBK.
  • Ethyl N-Boc-piperidine-3-carboxylate. (n.d.). MySkinRecipes.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025, May). ResearchGate.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2025, August 6). ResearchGate.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Chiral FAQs. (n.d.). MZ-Analysentechnik GmbH.

Sources

Stability issues of Ethyl (S)-N-Boc-piperidine-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl (S)-N-Boc-piperidine-3-carboxylate

Introduction

Welcome to the technical support guide for this compound. This versatile building block is crucial in the synthesis of numerous pharmaceutical agents and complex organic molecules.[1][2] Its unique structure, containing both an acid-labile N-Boc protecting group and an ethyl ester, presents specific challenges during synthetic manipulations, particularly under acidic conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues, ensuring successful and high-yield outcomes in your experiments. We will delve into the mechanisms of degradation, provide actionable troubleshooting advice, and offer validated protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of this compound under acidic conditions.

Q1: What is the primary stability concern when treating this molecule with acid?

The primary concern is the selective removal of the tert-butyloxycarbonyl (Boc) protecting group without affecting the ethyl ester functionality. The Boc group is designed to be labile under acidic conditions, while the ethyl ester is comparatively more stable.[3][4] However, harsh acidic conditions, prolonged reaction times, or the presence of nucleophiles (like water) can lead to unintended side reactions, including hydrolysis of the ethyl ester.[5][6]

Q2: What is the mechanism of Boc group removal?

The acidic deprotection of the Boc group is a two-step process initiated by protonation.[3][7]

  • Protonation and Cleavage: The acid protonates the carbonyl oxygen of the carbamate. This facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][8]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free secondary amine of the piperidine ring. The amine is then protonated by the excess acid in the medium, typically yielding an amine salt (e.g., hydrochloride or trifluoroacetate).

Q3: Under what conditions can the ethyl ester hydrolyze?

Acid-catalyzed ester hydrolysis is the reverse of a Fischer esterification and is an equilibrium-dependent process.[5][9][10] It becomes a significant risk under the following conditions:

  • Presence of Water: Water is a required reagent for hydrolysis. Anhydrous or anhydrous-like conditions will significantly suppress this side reaction.

  • Strong Acids and High Temperatures: While acid is a catalyst, stronger acids and elevated temperatures increase the reaction rate.

  • Prolonged Reaction Times: The longer the ester is exposed to acidic, aqueous conditions, the more likely it is to hydrolyze.

Q4: What are scavengers and why are they critical during Boc deprotection?

Scavengers are nucleophilic compounds added to the reaction mixture to trap the highly reactive tert-butyl cation generated during Boc cleavage.[3] If not trapped, this carbocation can alkylate other nucleophiles present, including the deprotected amine product, solvent, or other sensitive functional groups on the molecule, leading to t-butylated side products.[11] Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.

Troubleshooting Guide

This guide provides solutions to common experimental problems encountered when handling this compound in acidic media.

Issue 1: Incomplete or Sluggish Boc Deprotection

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Acid The deprotection reaction is acid-catalyzed. An inadequate concentration or molar equivalent of acid will result in slow or incomplete protonation of the carbamate.[11]Increase the acid concentration. For example, move from 20% TFA in DCM to 50% TFA, or use 4M HCl in dioxane.[11]
Low Reaction Temperature Most Boc deprotections proceed efficiently at room temperature. However, if the reaction is sluggish, the activation energy barrier may not be sufficiently overcome.Consider gentle warming of the reaction mixture to 30-40°C. Monitor closely, as higher temperatures can also accelerate side reactions.[11]
Short Reaction Time The reaction may simply not have had enough time to go to completion, especially if conditions are not optimal.Extend the reaction time and monitor progress every 30-60 minutes using an appropriate analytical technique (TLC, LC-MS).
Inappropriate Solvent The choice of solvent can affect reagent solubility and reaction kinetics.Ensure the starting material is fully dissolved. Dichloromethane (DCM) is a common choice, but dioxane or ethyl acetate can also be used.[12]
Issue 2: Formation of an Unexpected Side Product (Mass = Product + 56 Da)

Symptoms: LC-MS or NMR analysis reveals a significant side product with a molecular weight 56 units higher than the expected deprotected product.

Root Cause & Solution:

This is the classic signature of t-butylation , where the tert-butyl cation generated from the Boc group has alkylated a nucleophile.[11] The most likely site of alkylation is the newly deprotected piperidine nitrogen.

Workflow: Diagnosing and Solving Stability Issues

G start Problem Encountered During Acid Treatment incomplete Incomplete Reaction (Starting Material Remains) start->incomplete Check Progress side_product Side Product Formation start->side_product Analyze Crude low_yield Low Yield of Desired Product start->low_yield After Workup inc_acid Increase Acid Concentration or Equivalents incomplete->inc_acid Is acid strength low? inc_time Extend Reaction Time & Monitor incomplete->inc_time Is time short? inc_temp Gently Warm (to 40°C) incomplete->inc_temp Is reaction sluggish at RT? check_mass Check Mass Spec (Product + 56 Da?) side_product->check_mass t-Butylation? check_hydrolysis Check Mass Spec (Carboxylic Acid Product?) side_product->check_hydrolysis Ester Hydrolysis? add_scavenger Add Scavenger (e.g., 2.5-5% TIS) low_yield->add_scavenger Side products observed? use_anhydrous Use Anhydrous Conditions (e.g., HCl in Dioxane) low_yield->use_anhydrous Hydrolysis risk? re_optimize Re-optimize Conditions: Milder Acid, Lower Temp inc_acid->re_optimize check_mass->add_scavenger check_hydrolysis->use_anhydrous add_scavenger->re_optimize use_anhydrous->re_optimize

Caption: Troubleshooting workflow for acidic deprotection issues.

Issue 3: Low Overall Yield with Formation of Piperidine-3-carboxylic Acid

Symptoms: The desired ethyl ester product is obtained in low yield, and a more polar byproduct is observed, identified as the corresponding carboxylic acid.

Root Cause & Solution:

This indicates that hydrolysis of the ethyl ester has occurred concurrently with Boc deprotection. This is favored by the presence of water in the reaction mixture.

Mitigation Strategies:

  • Use Anhydrous Acidic Reagents: Switch from aqueous acids (e.g., concentrated HCl) to anhydrous solutions, such as 4M HCl in 1,4-dioxane or dry TFA.[11][12]

  • Ensure Dry Solvents and Glassware: Use freshly dried solvents and flame-dry all glassware before starting the reaction to minimize adventitious water.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-exposure of the product to the acidic conditions.

Reaction Pathways: Deprotection and Potential Side Reactions

G cluster_main Primary Reaction Pathway cluster_side Potential Side Reactions start Ethyl (S)-N-Boc- piperidine-3-carboxylate protonated Protonated Intermediate start->protonated + H+ side_product2 Hydrolysis Product: (S)-N-Boc-piperidine- 3-carboxylic acid start->side_product2 + H2O, H+ (prolonged) carbamic Carbamic Acid Intermediate protonated->carbamic - C4H9+ tbutyl tert-Butyl Cation (C4H9+) protonated->tbutyl product Desired Product: Ethyl (S)-piperidine-3-carboxylate Salt carbamic->product - CO2 side_product1 t-Butylated Byproduct tbutyl->side_product1 + Nucleophile (Nu)

Sources

Technical Support Center: N-Boc Deprotection of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing the tert-butoxycarbonyl (Boc) protecting group, especially from sensitive and complex molecules. Here, we move beyond simple protocols to provide in-depth troubleshooting, address frequently asked questions, and explain the chemical reasoning behind various experimental choices. Our goal is to empower you with the knowledge to optimize your deprotection reactions, ensuring high yields and purity.

Troubleshooting Guide: Navigating Common N-Boc Deprotection Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific principles.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection reaction is not going to completion, or it's incredibly slow. What are the likely causes and how can I fix it?

Answer: Incomplete deprotection is a common frustration, often stemming from a few key factors:

  • Insufficient Acid Strength or Stoichiometry: The most frequent cause is that the acid catalyst is not potent enough or is used in insufficient quantity to drive the reaction forward.[1] The reaction proceeds via protonation of the Boc group, which is the rate-determining step.[2]

    • Troubleshooting Steps:

      • Increase Acid Concentration: If using trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the concentration from a mild 10-20% to a more standard 25-50%.[1] For hydrochloric acid (HCl), a 4M solution in an organic solvent like dioxane or methanol is typically effective.[1]

      • Increase Equivalents: Ensure you are using a sufficient molar excess of the acid, especially if your substrate contains basic functionalities that might quench the acid.

      • Switch to a Stronger Acid: In some cases, a stronger acid system may be necessary, but this must be balanced with substrate compatibility.

  • Low Reaction Temperature: Most Boc deprotections are run at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40°C) can be beneficial. However, be cautious, as elevated temperatures can also promote side reactions.[1]

  • Steric Hindrance: Bulky substituents near the N-Boc group can impede the approach of the acid, slowing down the reaction.[1] In such cases, longer reaction times or slightly harsher conditions (higher acid concentration or temperature) may be required.

Issue 2: Formation of Side Products, Especially t-Butylation

Question: I'm observing unexpected peaks in my LC-MS or NMR analysis after deprotection, often corresponding to a mass increase of 56 Da. What is happening and how can I prevent it?

Answer: The formation of a +56 Da adduct is a classic sign of t-butylation, a common side reaction during Boc deprotection.

  • Causality: The cleavage of the Boc group generates a reactive tert-butyl cation intermediate.[1][3] This electrophile can then be "captured" by nucleophilic residues on your substrate or other molecules in the reaction mixture, leading to unwanted alkylation.[1][4] Nucleophilic amino acid side chains like tryptophan, methionine, cysteine, and tyrosine are particularly susceptible.[4]

    • The Mechanism of Side Product Formation:

      G cluster_0 Boc Deprotection cluster_1 Side Reaction Boc-NH-R N-Boc Protected Substrate Intermediate Protonated Carbamate Boc-NH-R->Intermediate Protonation H+ Acid (e.g., TFA) tBu+ tert-Butyl Cation Intermediate->tBu+ Cleavage H2N-R Desired Deprotected Amine Intermediate->H2N-R Decarboxylation & CO2 release Alkylated_Product t-Butylated Side Product tBu+->Alkylated_Product Alkylation Nu Nucleophile (e.g., Trp, Met, scavenger)

      Caption: Mechanism of t-butylation side reaction.

  • Troubleshooting and Prevention: The key is to trap the tert-butyl cation before it can react with your molecule of interest. This is achieved by using "scavengers."[1]

    • Scavenger Cocktails: These are nucleophilic compounds added to the reaction mixture. Common scavengers and their targets include:

      • Triisopropylsilane (TIS): A very effective scavenger for the tert-butyl cation.

      • Water: Can act as a scavenger and also helps to hydrolyze the intermediate carbamic acid.

      • Thioanisole: Often used to protect methionine and tryptophan residues.

      • 1,2-Ethanedithiol (EDT): Useful for scavenging a variety of reactive species.

    • A Standard Scavenger Cocktail: A common deprotection solution is 25-50% TFA in DCM with added scavengers, for example, 2.5% TIS and 2.5% water.[1]

Issue 3: Degradation of Acid-Sensitive Functional Groups

Question: My substrate contains other acid-labile groups (e.g., tert-butyl esters, silyl ethers, acetals) that are being cleaved along with the N-Boc group. How can I achieve selective deprotection?

Answer: This is a common challenge in multi-step synthesis and requires moving away from standard strong acid conditions towards milder, more selective methods.

  • Understanding Relative Acid Lability: Different acid-labile protecting groups have varying sensitivities to acid. For instance, the Trityl (Trt) group is significantly more acid-labile than Boc, while tert-butyl (tBu) ethers are generally less acid-labile.[5][6] The Carboxybenzyl (Cbz) group is relatively stable to the acidic conditions used for Boc removal.[6]

  • Mild Deprotection Strategies:

    • Lewis Acids: Certain Lewis acids can selectively cleave the N-Boc group under non-protic conditions.

      • Zinc Bromide (ZnBr₂): Anhydrous ZnBr₂ in DCM is a mild reagent for the deprotection of N-Boc groups, particularly on secondary amines, and is compatible with many acid-sensitive functionalities.[7][8]

      • Iron(III) Salts: Catalytic amounts of iron(III) salts, such as FeCl₃, can efficiently and selectively deprotect N-Boc groups, even in the presence of other protecting groups like Cbz.[9][10]

    • Oxalyl Chloride in Methanol: This system provides a mild method for N-Boc deprotection at room temperature.[11][12][13][14] The reaction is often complete within 1-4 hours with high yields and is tolerant of many functional groups.[12][14] Initial attempts to deprotect a complex molecule with traditional acid-mediated protocols (TFA/DCM, HCl/dioxane) were unsuccessful, but the oxalyl chloride/methanol methodology worked cleanly.[11][12]

    • Trimethylsilyl Iodide (TMSI): TMSI is another reagent that can be used for mild deprotection, often in a neutral solvent like DCM.[15] It has been shown to be highly efficient for the deprotection of N-Boc groups in zwitterionic compounds.[16]

    • Thermolytic and Water-Mediated Deprotection:

      • Boiling Water: For some substrates, simply refluxing in water can effect N-Boc deprotection, representing a "green" and neutral alternative.[17][18][19]

      • Continuous Flow Thermal Deprotection: In the absence of an acid catalyst, thermal N-Boc deprotection can be achieved in continuous flow, with solvents like methanol or trifluoroethanol.[20] This method allows for selective deprotection by controlling the temperature.[20]

    • Basic Conditions: While less common due to the general base-stability of the Boc group, some methods have been developed for its removal under basic conditions, which can be useful for substrates that are highly acid-sensitive but base-stable.[11] Examples include using sodium carbonate in refluxing DME or sodium t-butoxide in slightly wet THF.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed N-Boc deprotection?

A1: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[2] This makes the group unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][3] The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[2][3]

Caption: Decision workflow for N-Boc deprotection.

Q2: Can I use HCl instead of TFA for Boc deprotection? What are the pros and cons?

A2: Yes, HCl is a common alternative to TFA. Typically, a 4M solution of HCl in dioxane is used.[1]

  • Pros: The resulting product is the hydrochloride salt, which is often a crystalline solid that can be easily filtered and washed. This can be advantageous for purification compared to the often oily TFA salts.

  • Cons: Preparing and handling anhydrous HCl solutions can be more cumbersome than simply mixing TFA and DCM. Residual HCl can also be problematic in subsequent steps if not completely removed.

Q3: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

A3: Yes, there is growing interest in developing greener alternatives.

  • Water-Mediated Deprotection: As mentioned earlier, heating the N-Boc protected amine in water at reflux can be effective, avoiding the use of corrosive acids and organic solvents.[18][21]

  • Catalytic Methods: Using catalytic amounts of reagents like iron(III) salts reduces waste compared to stoichiometric acid cleavage.[10]

  • Solvent-Free Conditions: Some methods utilize solid-supported reagents or mechanochemistry (grinding/milling) to perform the deprotection without a solvent.[11][21]

Summary of Mild Deprotection Conditions

Reagent/MethodTypical ConditionsAdvantagesConsiderations
ZnBr₂ Anhydrous ZnBr₂ in DCM, room temp.[7][8]Mild, good for secondary amines, compatible with some acid-sensitive groups.[7]Anhydrous conditions are important. Reaction times can be long (up to 3 days).[8]
Oxalyl Chloride/MeOH 3 equiv. (COCl)₂ in MeOH, room temp, 1-4 h.[11][12][14]Mild, fast, high yields, broad substrate scope.[11][12][14]Potential formation of carbon monoxide side-product.[11]
Catalytic Iron(III) Catalytic FeCl₃ in an appropriate solvent.[9][10]Catalytic, selective in the presence of Cbz group, clean process.[9][10]Optimization of catalyst loading and conditions may be needed.
TMSI TMSI in DCM, room temp.[15]Mild, neutral conditions, effective for zwitterionic compounds.[16]Reagent can be moisture-sensitive.
Boiling Water Reflux in H₂O.[17][18][19]Environmentally friendly, neutral pH, simple workup.[18]Not universally applicable, requires elevated temperatures.
Thermal (Flow) Continuous flow at 150-240°C in TFE or MeOH.[20]No acid catalyst, allows for selective deprotection via temperature control.[20]Requires specialized flow chemistry equipment.

Experimental Protocols

Protocol 1: General N-Boc Deprotection with TFA/DCM[1]
  • Dissolve the N-Boc protected substrate in dichloromethane (DCM).

  • In a separate flask, prepare a deprotection cocktail of 25-50% trifluoroacetic acid (TFA) in DCM. If the substrate is sensitive to alkylation, add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water).

  • Add the deprotection cocktail to the substrate solution at room temperature and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt.

Protocol 2: Mild N-Boc Deprotection with Zinc Bromide[7][8]
  • Dry zinc bromide (ZnBr₂) at high temperature under vacuum before use.[7]

  • Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 3-5 equivalents of anhydrous ZnBr₂ to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, quench the reaction with an aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product for further purification.

References

  • Nigama, S. C., Mann, G., & Wulf, J. C. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem Tech Support.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • López-Soria, J. M., Pérez, S. J., Hernandez, J., Ramirez, M. A., Martín, V., & Padrón, J. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar.
  • Common Organic Chemistry. (n.d.). Zinc Bromide. common-organic-chemistry.com.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • López-Soria, J. M., Pérez, S. J., Hernandez, J., Ramirez, M. A., Martín, V., & Padrón, J. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing.
  • Scribd. (n.d.).
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com.
  • Guillaumet, G., et al. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem.
  • Aouf, C., et al. (2012).
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Letters of Chemistry, Physics and Astronomy.
  • Arcadi, A., et al. (2019). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 24(18), 3298.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Tech Support.
  • ResearchGate. (2025). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate.
  • BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. BenchChem.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Albericio, F., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
  • AAPPTec. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. BenchChem Tech Support.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. Sigma-Aldrich.
  • Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab.
  • Popa, I., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(24), 12056-12063.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org.

Sources

Technical Support Center: Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl (S)-N-Boc-piperidine-3-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the use of this versatile building block in your research and development projects. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my batch of this compound?

A1: Impurities in this compound can generally be categorized into four main types:

  • Starting Material-Related Impurities: These include unreacted precursors such as (S)-Piperidine-3-carboxylic acid or its ethyl ester.

  • Stereoisomeric Impurities: The most significant impurity in this category is the (R)-enantiomer of the target molecule. Its presence can arise from the use of non-enantiomerically pure starting materials or racemization during the synthesis or workup stages.

  • Process-Related Impurities: These are by-products formed during the synthesis. A common example is the formation of unstable carbamic-carbonic anhydride intermediates during the Boc-protection step, especially when using di-tert-butyl dicarbonate[1][2][3].

  • Degradation Products: These can form during storage or under certain experimental conditions. The two primary degradation pathways are the hydrolysis of the ethyl ester to the corresponding carboxylic acid, and the cleavage of the Boc-protecting group to yield Ethyl (S)-piperidine-3-carboxylate.

Q2: My reaction requires extremely high chiral purity. How can I be sure of the enantiomeric excess of my material?

A2: The enantiomeric excess (e.e.) is a critical parameter for this chiral building block. While suppliers provide a certificate of analysis, it is prudent to verify the enantiomeric purity, especially for sensitive applications. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. A pre-column derivatization may be necessary to improve the separation and detection of the enantiomers[4].

Q3: I suspect my material has degraded upon storage. What are the likely degradation products and how can I detect them?

A3: The N-Boc protecting group is sensitive to acidic conditions and elevated temperatures[5][6][7][8][9]. The ethyl ester can be hydrolyzed under either acidic or basic conditions. Therefore, the primary degradation products are (S)-N-Boc-piperidine-3-carboxylic acid (from ester hydrolysis) and Ethyl (S)-piperidine-3-carboxylate (from Boc-deprotection). These can be readily detected as separate peaks by Reversed-Phase HPLC (RP-HPLC) and their identities confirmed by mass spectrometry.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Your RP-HPLC analysis of the starting material shows more than just the main peak.

Potential Causes & Solutions:

Potential Cause Plausible Explanation Recommended Action
Presence of Starting Materials Incomplete reaction during the esterification or Boc-protection stages of the synthesis.Identify the impurity by comparing its retention time with authentic samples of (S)-piperidine-3-carboxylic acid or Ethyl (S)-piperidine-3-carboxylate. If present, the material may need to be repurified using flash column chromatography.
Hydrolysis of the Ester Exposure to acidic or basic conditions during workup or storage has led to the hydrolysis of the ethyl ester.The resulting carboxylic acid will be more polar and typically elute earlier on a standard C18 column. Confirm its identity with mass spectrometry. Purification can be achieved by flash chromatography.
Loss of the Boc Group The Boc group is labile to strong acids and high temperatures. Accidental exposure can lead to its removal.The deprotected compound, Ethyl (S)-piperidine-3-carboxylate, will be significantly more polar. An RP-HPLC method can easily separate this impurity[10]. Re-purification by flash chromatography is recommended.
Presence of the (R)-enantiomer The starting material may have had a lower than specified enantiomeric excess, or racemization may have occurred.Perform chiral HPLC analysis to quantify the enantiomeric ratio. If the enantiomeric purity is insufficient for your application, consider recrystallization or preparative chiral HPLC to enrich the desired (S)-enantiomer.
Issue 2: Inconsistent Reaction Yields or By-product Formation

Symptoms: Reactions using this compound are giving low yields or unexpected side products.

Potential Causes & Solutions:

Potential Cause Plausible Explanation Recommended Action
Reactive Impurities The presence of unreacted starting materials or degradation products with free amine or carboxylic acid functionalities can interfere with your reaction.Re-analyze the starting material for purity and identity of any impurities. Purify the material using flash column chromatography or recrystallization before use.
Incorrect Stoichiometry If the material contains a significant amount of non-target impurities, the calculated stoichiometry for your reaction will be inaccurate.Determine the purity of your material (e.g., by qNMR or HPLC with a calibrated standard) and adjust the amount used in your reaction accordingly.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of common impurities in this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is a starting point for determining the enantiomeric excess. Optimization may be required.

  • Column: Chiralpak IA or equivalent amylose-based chiral stationary phase

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)[11]. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

Protocol 3: Purification by Flash Column Chromatography

This is a general procedure for the purification of multigram quantities of this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 10% Ethyl Acetate in Hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30% Ethyl Acetate in Hexanes).

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing Workflows

impurity_analysis_workflow start Sample of this compound rp_hplc RP-HPLC Analysis start->rp_hplc chiral_hplc Chiral HPLC Analysis start->chiral_hplc decision Purity Meets Specification? rp_hplc->decision chiral_hplc->decision nmr_ms NMR / MS for Structural Confirmation end Proceed with Experiment decision->end Yes fail Identify Impurities & Re-evaluate decision->fail No purification Purification (Flash Chromatography / Recrystallization) purification->start fail->nmr_ms fail->purification

Caption: Workflow for impurity analysis and purification.

References

  • Basu, A., & Knaus, E. E. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column.
  • Wikipedia. (2023, December 1). Di-tert-butyl dicarbonate.
  • Basu, A., & Knaus, E. E. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
  • Basu, A., & Knaus, E. E. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-80.
  • Various Authors. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate.
  • Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 94943-94948.
  • Various Authors. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
  • Various Authors. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development.
  • Various Authors. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate.
  • Khom, et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • ChemBK. (n.d.). This compound.
  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • PubChem. (n.d.). (2R,3S)-2-(4-tert-Btoxycarbonylaminophenyl)piperidine-3-carboxylic acid ethyl ester.
  • Various Authors. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. ResearchGate.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779.
  • MySkinRecipes. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate.
  • J&K Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate, 98%.
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate.
  • Jagtap, V. A., et al. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 33(6), 1315-1319.
  • PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid.
  • Amerigo Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate (≥97.0% (GC)).

Sources

How to remove residual palladium catalyst from synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Residual Palladium Catalyst Removal >

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from your synthesis products. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions and troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical?

Palladium catalysts are instrumental in modern organic synthesis, particularly in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, any remaining palladium in the final product is a contaminant. For active pharmaceutical ingredients (APIs), this is a major safety concern due to the inherent toxicity of heavy metals.[4] Regulatory bodies have therefore established strict limits on their presence in final drug products.[2][3][5] Beyond toxicity, residual metals can sometimes interfere with or degrade the final product or affect downstream chemistry.[2][3]

Q2: What are the regulatory limits for palladium in APIs?

The International Council for Harmonisation (ICH) in its Q3D guideline provides limits for elemental impurities. Palladium is classified as a Class 2B element.[6][7] The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a typical daily drug dose of 10 grams or less, translates to a concentration limit of 10 ppm.[6][8] For parenteral (injected) drugs, the limit is much stricter, with a PDE of 10 µ g/day , corresponding to a 1 ppm limit under the same dosing conditions.[8]

Q3: What are the primary methods for palladium removal?

The most common strategies involve adsorption, crystallization, extraction, and chromatography.[5][6]

  • Adsorption: Using materials called scavengers that have a high affinity for palladium. Common adsorbents include activated carbon and specialized silica or polymer-based scavengers.[1][6]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[1][6]

  • Extraction: Using liquid-liquid extraction to wash the palladium out of the organic product phase.[6]

  • Chromatography: Employing techniques like column chromatography to separate the product from the catalyst.[6][9]

Troubleshooting Guide: Metal Scavengers

Metal scavengers are solid-supported materials, often silica or polymer-based, functionalized with ligands that chelate (bind) to palladium.[10] Thiol (sulfur-containing) functional groups are particularly effective due to their strong affinity for soft metals like palladium.[10][11][12]

Q4: My scavenger isn't working well. What are the possible causes and solutions?

Poor scavenger performance can often be traced back to the specific form of the palladium in your reaction mixture or suboptimal scavenging conditions.

  • Possible Cause 1: Palladium Oxidation State. The effectiveness of a scavenger can depend on whether it is targeting Pd(0) or Pd(II).[4] Thiol-based scavengers, for instance, are often highly effective for Pd(II).[10] If your palladium is in a different state, the scavenger's affinity may be lower.

  • Troubleshooting Steps:

    • Standardize Work-up: Ensure your reaction work-up is consistent to avoid variability in the palladium species present.[6]

    • Consider Pre-treatment: A mild oxidation (e.g., bubbling air) or reduction step before scavenging can sometimes convert palladium into a single, more easily captured species.[6]

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea, dimercaptotriazine (DMT)) to find the most effective one for your specific system.[6][13]

  • Possible Cause 2: Suboptimal Conditions. Scavenging efficiency is influenced by time, temperature, solvent, and the amount of scavenger used.

  • Troubleshooting Steps:

    • Optimize Ratio: Increase the scavenger-to-palladium ratio (typically 5-10 molar equivalents).

    • Increase Time/Temperature: Extend the treatment time or moderately increase the temperature to improve kinetics. Monitor for product degradation.

    • Solvent Choice: The solvent can impact the interaction. If possible, screen different solvents compatible with your product.[6]

Q5: I'm losing a significant amount of my product during scavenging. How can I prevent this?

This is a common issue, especially with non-specific adsorbents like activated carbon.[6]

  • Possible Cause: Non-specific Adsorption. The scavenger or adsorbent is binding to your product in addition to the palladium.

  • Troubleshooting Steps:

    • Switch to a More Selective Scavenger: Move from activated carbon to a high-selectivity functionalized silica or polymer scavenger.[2][6][11] These are designed to minimize product loss.[2][11]

    • Minimize Scavenger Amount: Use the lowest effective amount of scavenger needed to meet your palladium limit.[6]

    • Change Purification Method: If product loss remains high, consider switching to a different technique like crystallization or extraction.[6]

Workflow for Scavenger Selection and Optimization

G cluster_start cluster_screen Screening Phase cluster_eval Evaluation cluster_optimize Optimization cluster_end start High Residual Pd (>10 ppm) screen Screen Scavengers: - Thiol-functionalized Silica - Amine-functionalized Silica - Thiourea-based - Activated Carbon start->screen analyze1 Analyze Pd by ICP-MS Analyze Product Recovery screen->analyze1 eval Is Pd < 10 ppm AND Product Loss Acceptable? analyze1->eval optimize Optimize Conditions: - Adjust scavenger equivalents - Modify temperature/time - Test alternative solvent eval->optimize No   success Process Successful eval->success  Yes fail Consider Alternative Method (Crystallization, Chromatography) eval->fail Still No analyze2 Re-analyze Pd and Recovery optimize->analyze2 analyze2->eval Re-evaluate

Caption: Decision workflow for palladium scavenger selection.

Troubleshooting Guide: Other Purification Methods

Q6: Crystallization isn't removing enough palladium. How can I improve it?

Sometimes palladium complexes can co-crystallize with the product or remain trapped in the crystal lattice.[5]

  • Troubleshooting Steps:

    • Solvent System Screening: Experiment with different solvent/anti-solvent combinations to find a system where your product has high solubility at high temperatures and low solubility at low temperatures, while the palladium impurities remain in the mother liquor.

    • Use Additives: The addition of a soluble chelating agent, such as L-cysteine or thiourea, to the crystallization solvent can help keep the palladium complex dissolved in the mother liquor, preventing it from incorporating into your product's crystals.[1]

    • Consider a Re-work: If levels are still high, perform a second crystallization.

Q7: The palladium is co-eluting with my product during column chromatography. What can I do?

This indicates that the palladium species and your product have similar affinities for the stationary phase and mobile phase.

  • Troubleshooting Steps:

    • Pre-treat with a Scavenger: A quick pass through a plug of a suitable scavenger before loading the column can remove the bulk of the palladium, making the chromatography more effective for final polishing. A study showed that combining column chromatography with a scavenging resin was highly effective, removing ~98% of residual palladium.[9]

    • Change the Stationary Phase: If you are using normal-phase (silica gel), the polar palladium complexes might be sticking. Sometimes switching to a different stationary phase can alter the selectivity.

    • Modify the Mobile Phase: Adding a small amount of a chelating agent or a modifier to the mobile phase can sometimes change the retention time of the palladium complex relative to your product.

Comparison of Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest For
Metal Scavengers High selectivity, simple filtration removal, broad solvent compatibility.[2][11]Can be costly, may require screening and optimization.[5]Removing low to moderate levels of dissolved palladium efficiently.
Activated Carbon Low cost, widely available.[6]Low selectivity can lead to high product loss, lower efficiency than scavengers.[5][6]Cost-sensitive processes where some product loss is acceptable.
Crystallization Can be highly effective and cost-efficient for final product purification.Palladium may co-crystallize, may not be effective for all compounds.[5]Purifying stable, crystalline final products.
Chromatography Can provide very high purity products.Can be solvent-intensive, may have loading capacity limits, potential for product loss on column.Lab-scale purification or when other methods fail.
Extraction Simple, inexpensive liquid-liquid process.Often fails to meet strict regulatory limits on its own.[14]Initial bulk removal or for less stringent purity requirements.

Detailed Protocols

Protocol 1: Palladium Removal Using a Silica-Thiol Scavenger

This protocol is a general guideline for using a common scavenger like SiliaMetS® Thiol.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of 10-100 mg/mL.[6]

  • Scavenger Addition: Add the silica-thiol scavenger (typically 5-10 molar equivalents relative to the initial palladium catalyst loading).

  • Agitation: Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.[6]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][6]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[6]

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) as a slurry. A typical starting point is 0.2 wt relative to the crude product.[2]

  • Agitation: Stir the mixture, often at a slightly elevated temperature (e.g., 45 °C), for an extended period (e.g., 12-18 hours).[2]

  • Filtration: Filter the hot mixture through a pad of celite to remove the carbon. Be aware that some fine particles may pass through.

  • Washing & Concentration: Wash the filter cake with fresh, hot solvent. Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Analyze for residual palladium and assess product yield, as losses can be significant with this method.[6]

References

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications.
  • Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. (n.d.). Journal of Materials Chemistry, RSC Publishing.
  • Panchompoo, J., Aldous, L., & Compton, R. G. (2011). Irreversible uptake of palladium from aqueous systems using l-cysteine methyl esterphysisorbed on carbon black. Journal of Materials Chemistry, 21(25), 9513-9522.
  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma.
  • Lennox, A. J. J., Lloyd-Jones, G. C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Bai, R., et al. (n.d.). Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand. ResearchGate.
  • Zhang, T., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. (n.d.). ResearchGate.
  • Oh, D., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed.
  • Methods for the removal of heavy metals. (n.d.). Google Patents.
  • Irreversible uptake of palladium from aqueous systems using L-cysteine methyl ester physisorbed on carbon black. (n.d.). ResearchGate.
  • Guideline for elemental impurities Q3D(R2). (2022, April 26). ICH.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development, ACS Publications.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review.
  • Your trick to remove residual palladium. (n.d.). Reddit.
  • Elemental impurities per USP and ICH q3d guidelines. (2024, July 29). Labcorp.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). NIH.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). ResearchGate.
  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Guideline for Elemental Impurities Q3D(R1). (2019, March 22). ICH.
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. (2013, October 8). RSC Publishing.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). Green Chemistry, RSC Publishing.
  • Method of removing palladium. (n.d.). Google Patents.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (n.d.). ResearchGate.
  • Tris(hydroxymethyl)phosphine. (n.d.). Wikipedia.
  • Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. (2009, November 15). PubMed.
  • Recrystallization help. (n.d.). Reddit.
  • Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. (2024, May 21). ScienceDirect.

Sources

Technical Support Center: Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl (S)-N-Boc-piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the storage, stability, and handling of this key synthetic intermediate.

Introduction

This compound is a versatile chiral building block widely utilized in the synthesis of pharmaceuticals and complex organic molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactivity in multi-step syntheses.[1] However, like many protected amine derivatives, its successful application in the laboratory requires a thorough understanding of its storage, stability, and potential pitfalls during experimental work. This guide aims to provide practical insights and solutions to common challenges encountered by researchers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture.[2] Some suppliers suggest keeping it in a dark place under an inert atmosphere.[2]

Q2: What is the physical appearance of this compound?

A2: this compound is typically a white to light brown solid or liquid, with a melting point in the range of 35-40°C.[1]

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, the N-Boc protecting group confers significant stability to the molecule under a wide range of non-acidic conditions.[3] It is generally stable to basic, reductive, and oxidative conditions, as well as many nucleophilic reagents.[3] However, it is sensitive to strong acids, which are used for its deprotection.[4][5]

Q4: What are the primary safety concerns when handling this compound?

A4: According to safety data sheets, this compound may be harmful if swallowed and can cause eye irritation.[6] It is recommended to use personal protective equipment (PPE) such as gloves, eye shields, and a dust mask when handling the solid form.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in synthetic protocols.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or slow N-Boc deprotection - Insufficient acid strength or concentration.- Inappropriate solvent.- Low reaction temperature.- Use a stronger acid like trifluoroacetic acid (TFA) or 4M HCl in dioxane.[7][8]- Ensure anhydrous conditions, as water can sometimes interfere.[7]- Increase the reaction temperature, but monitor for side reactions.
Formation of unexpected byproducts during deprotection - The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic residues in the substrate.[9]- Trifluoroacetylation of the deprotected amine if TFA is used.[9]- Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.- For TFA-sensitive substrates, consider using HCl in an organic solvent like dioxane for deprotection.[7][9]
Difficulty in achieving selective mono-protection if starting from the unprotected piperidine - Reaction of both nitrogen atoms in a diamine starting material.- Use a large excess of the diamine.- Employ a method of blocking one nitrogen as a hydrochloride salt before adding the Boc-anhydride.[10]
Poor solubility of starting material for N-Boc protection - Zwitterionic nature of the starting material (if it's an amino acid).- Perform the reaction in an aqueous solution with a base like sodium hydroxide, which can also help hydrolyze any mixed anhydride byproducts.[11]

Experimental Protocols

Protocol 1: N-Boc Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of the N-Boc protecting group to yield Ethyl (S)-piperidine-3-carboxylate.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutene).[12] Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl (S)-piperidine-3-carboxylate.

  • The crude product can be purified further by distillation or column chromatography if necessary.

Logical Workflow for Troubleshooting N-Boc Deprotection

The following diagram illustrates a logical workflow for troubleshooting common issues during the N-Boc deprotection of this compound.

Caption: Troubleshooting workflow for N-Boc deprotection.

References

  • ChemBK. (n.d.). This compound.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • J&K Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate, 98%.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Scribd. (n.d.). Application Note - N-Boc Protection.
  • Reddit. (2021). How do I remove the N-Boc protection group to get the amino acid histidine?.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet.
  • National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • Reddit. (2019). Having great trouble with a Boc-protection reaction.
  • PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Ethyl (S)-N-Boc-piperidine-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and pharmaceutical development, the use of chiral building blocks is paramount for creating stereochemically pure and effective therapeutic agents.[1][2] Ethyl (S)-N-Boc-piperidine-3-carboxylate, a key heterocyclic intermediate, serves as a foundational component in the synthesis of a multitude of complex bioactive molecules.[3][4] Its piperidine scaffold is a prevalent feature in many CNS-targeting drugs and other pharmaceuticals. The precise stereochemistry and purity of this building block and its derivatives directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5][]

This guide provides an in-depth comparison of the analytical characterization of this compound and its common derivatives. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a causal understanding behind the choice of analytical techniques, offering field-proven insights into data interpretation and troubleshooting. The protocols and data presented herein are designed to be a self-validating system, ensuring researchers can confidently assess the quality of these critical reagents.

Part 1: The Gold Standard Characterization Workflow

A comprehensive characterization of any chiral building block is a multi-step process designed to confirm its identity, purity (both chemical and enantiomeric), and structural integrity. For a new batch of this compound, a sequential and logical workflow is essential.

Workflow for Primary Characterization

G cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physicochemical Physicochemical Properties NMR ¹H & ¹³C NMR MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Gross Structure RP_HPLC Reverse-Phase HPLC-UV MS->RP_HPLC Proceed if MW matches Chiral_HPLC Chiral HPLC/SFC RP_HPLC->Chiral_HPLC Chemical Purity > 95% MP Melting Point Chiral_HPLC->MP Proceed if ee% is high Polarimetry Optical Rotation MP->Polarimetry Confirms Bulk Properties Final Qualified Reagent Polarimetry->Final

Caption: Standard workflow for qualifying a new batch of a chiral building block.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the initial and most informative step. ¹H NMR confirms the presence of all key structural motifs: the tert-butyl protons of the Boc group, the ethyl ester signals, and the complex multiplets of the piperidine ring. ¹³C NMR complements this by confirming the carbon skeleton.

  • Mass Spectrometry (MS): Typically using electrospray ionization (ESI), MS confirms the correct molecular weight (MW) of the compound, usually as the [M+H]⁺ or [M+Na]⁺ adduct.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is used to determine the chemical purity. This technique separates the target compound from any non-isomeric impurities.

  • Chiral Chromatography (HPLC or SFC): This is the most critical step for a chiral building block.[1][7] Using a chiral stationary phase (CSP), this technique separates the (S)- and (R)-enantiomers, allowing for the precise determination of enantiomeric excess (% ee). Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.

  • Optical Rotation: Measurement of the specific rotation ([α]D) provides a macroscopic confirmation of the enantiomeric enrichment. It should be compared to the literature value.

  • Melting Point (MP): For solid compounds, a sharp melting point range is indicative of high purity.

Part 2: Comparative Analysis of Derivatives and Alternatives

The characterization strategy must adapt to the specific properties of each molecule. Below, we compare the characterization of the parent compound with its key derivatives and its enantiomeric alternative.

Structural Relationships

G Parent Ethyl (S)-N-Boc- piperidine-3-carboxylate (Parent) Acid (S)-N-Boc-piperidine- 3-carboxylic acid (Derivative 1) Parent->Acid Hydrolysis Amine Ethyl (S)-piperidine- 3-carboxylate (Derivative 2) Parent->Amine Deprotection Enantiomer Ethyl (R)-N-Boc- piperidine-3-carboxylate (Alternative 1) Parent->Enantiomer Stereoisomer

Caption: Relationship between the parent compound and its key derivatives.

Data Comparison Table
Compound NameMW ( g/mol )FormMP (°C)Optical Rotation ([α]D)Key Characterization Differences
This compound 257.33Solid35-40 °C+37° (c=1, CHCl₃)Baseline: Full set of signals (Boc, Ethyl, Piperidine). Soluble in common organic solvents.
(S)-N-Boc-piperidine-3-carboxylic acid 229.27Solid165-169 °C[8]+57° (c=1, CHCl₃)[8]NMR: Absence of ethyl ester signals; presence of a broad carboxylic acid proton. Solubility: More polar, may require different HPLC mobile phases.
Ethyl (S)-piperidine-3-carboxylate 157.21LiquidN/AN/A (data varies)NMR: Absence of Boc group signals (~1.4 ppm). MS: Lower MW. Reactivity: Basic amine, handles differently. Can be analyzed by RP-HPLC.[9]
Ethyl (R)-N-Boc-piperidine-3-carboxylate 257.33Solid36-40 °C[10]Opposite sign to (S)-enantiomer (expected)NMR/MS/HPLC: Indistinguishable from (S)-enantiomer by non-chiral methods. Chiral HPLC: Separated from the (S)-enantiomer.
Expert Analysis of Differences
  • (S)-N-Boc-piperidine-3-carboxylic acid (Derivative 1): The primary change upon hydrolysis of the ethyl ester is the introduction of a carboxylic acid. In ¹H NMR, this is observed by the disappearance of the ethyl quartet and triplet, and the appearance of a broad, exchangeable proton signal for the -COOH group (often >10 ppm). Its increased polarity may necessitate changes in HPLC conditions, such as using a more polar mobile phase or a different stationary phase.

  • Ethyl (S)-piperidine-3-carboxylate (Derivative 2): Removal of the Boc protecting group results in a secondary amine. This is most clearly seen in the ¹H NMR by the complete disappearance of the large singlet at ~1.4 ppm corresponding to the nine tert-butyl protons. The molecular weight drops significantly (by 100 amu), which is easily confirmed by MS.[11] Being a basic amine, it may show poor peak shape on standard silica-based HPLC columns; adding a modifier like trifluoroacetic acid (TFA) to the mobile phase is often required to achieve sharp peaks.[9]

  • Ethyl (R)-N-Boc-piperidine-3-carboxylate (Alternative 1): This enantiomer is the mirror image of the parent compound. As enantiomers have identical physical properties in a non-chiral environment, techniques like NMR, MS, and standard HPLC cannot differentiate between them.[] The only definitive ways to distinguish them are:

    • Chiral Chromatography: This is the gold standard. The two enantiomers will have different retention times on a chiral stationary phase.[12]

    • Polarimetry: The (R)-enantiomer will rotate plane-polarized light to the same degree but in the opposite direction of the (S)-enantiomer. However, this is a bulk property and not as precise as chromatography for determining purity.

Part 3: In-Depth Experimental Protocols

Trustworthy data comes from robust, well-defined protocols. The following are standard operating procedures for the key analytical techniques.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (typically CDCl₃ for these compounds). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all peaks and assign them to the corresponding protons in the structure. Check for the absence of solvent or impurity peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Causality: The choice of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, like those coated with derivatives of cellulose or amylose, are highly effective for a broad range of compounds, including N-Boc protected amines.[12] Normal phase (using hexane/alcohol mixtures) often provides better selectivity for these types of separations.

  • System: HPLC or SFC system with UV detector (e.g., set to 210 nm).

  • Column: Chiralpak IC-3 (or a similar polysaccharide-based column), 250 x 4.6 mm, 3 µm.[13]

  • Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small amount of an acidic modifier like TFA. A starting condition could be 95:5 (v/v) n-Hexane:IPA + 0.1% TFA.[12]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in the mobile phase. To confirm peak identity, also prepare a sample of the racemate (if available) or the opposite enantiomer.

  • Injection & Analysis: Inject 5 µL. The two enantiomers should be baseline resolved. Calculate the enantiomeric excess (% ee) using the area percentages of the two peaks: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

References

  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
  • Enamine. Chiral Building Blocks Selection.
  • Wang, R., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Wikipedia. Chiral analysis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central.
  • PubChem. Ethyl (3S)-piperidine-3-carboxylate.
  • Sigma-Aldrich. (S)-Ethyl piperidine-3-carboxylate 97.
  • ChemBK. Ethyl (3S)-piperidine-3-carboxylate.
  • Sigma-Aldrich. This compound 95.
  • Chem-Impex. This compound.
  • PubChem. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid.
  • CymitQuimica. Piperidine-3-carboxylic acid, N-BOC protected.
  • Sigma-Aldrich. (S)-1-Boc-piperidine-3-carboxylic acid 97.
  • Santa Cruz Biotechnology. (S)-Ethyl piperidine-3-carboxylate.
  • BLD Pharm. Ethyl piperidine-3-carboxylate.
  • ChemUniverse. This compound.
  • BOC Sciences. Chiral Compounds.
  • J&K Scientific. Ethyl N-Boc-piperidine-3-carboxylate, 98%.
  • Santa Cruz Biotechnology. (S)-1-Boc-piperidine-3-carboxylic acid.
  • Sigma-Aldrich. Ethyl (R)-N-Boc-piperidine-3-carboxylate 95.
  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • Phenomenex. Chiral HPLC Separations.
  • SIELC Technologies. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column.
  • ChemicalBook. (R)-1-BOC-3-HYDROXYMETHYLPIPERIDINE ETHYL ESTER(194726-40-4) 1H NMR spectrum.
  • NSR laboratories Pvt. Ltd. N-BOC-4-Ethyl Piperidine Carboxylate.
  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

Sources

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a cornerstone of therapeutic efficacy and safety. Ethyl (S)-N-Boc-piperidine-3-carboxylate, a pivotal intermediate in the synthesis of numerous pharmaceuticals, is no exception.[1] Its enantiomeric purity can profoundly influence the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for determining the enantiomeric excess of this crucial molecule, grounded in experimental data and practical expertise.

The Criticality of Enantiomeric Purity

The three-dimensional arrangement of atoms in a molecule can dictate its biological activity. For chiral molecules like this compound, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit undesirable side effects. Therefore, robust and reliable analytical methods to quantify the enantiomeric purity are indispensable in drug discovery and development to ensure the desired stereochemistry for efficacy.[1]

Comparative Analysis of Analytical Methodologies

The primary techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each method offers distinct advantages and is suited to different analytical challenges.

Table 1: At-a-Glance Comparison of Key Analytical Methods
Method Principle Typical Stationary Phase Key Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Polysaccharide-based (e.g., Chiralpak® series)Broad applicability, high resolution, well-established.Longer run times, higher organic solvent consumption.
Chiral SFC Differential interaction with a CSP using supercritical CO2 as the primary mobile phase.Polysaccharide-based (e.g., Chiralpak® series)Fast analysis, reduced organic solvent use ("green" chemistry), lower cost.[2]Requires specialized instrumentation.
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase.Cyclodextrin-basedHigh efficiency for volatile compounds.May require derivatization for polar analytes like N-Boc-piperidine derivatives.[3]

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for enantiomeric purity determination due to its robustness and the wide variety of available chiral stationary phases (CSPs). For N-Boc-piperidine derivatives, polysaccharide-based CSPs are particularly effective.

This method is adapted from a validated procedure for the closely related (S)-1-Boc-3-hydroxypiperidine, demonstrating excellent resolution and peak shape.[2]

Experimental Protocol:

  • Column: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm

  • Mobile Phase: 0.2% Trifluoroacetic acid (TFA) in n-Hexane:Isopropyl alcohol (IPA) (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale Behind Experimental Choices:

  • Chiralpak® IC-3: This CSP is known for its excellent enantiorecognition capabilities for a wide range of chiral compounds, including those with carbamate groups.

  • Normal Phase Eluents: The use of n-Hexane and IPA provides good solubility for the analyte and promotes the chiral recognition interactions with the stationary phase.

  • Trifluoroacetic Acid (TFA): The addition of a small amount of a strong acid like TFA can improve peak shape and resolution for basic compounds by minimizing tailing.

Expected Performance:

Based on data from the analogous hydroxypiperidine, a resolution (Rs) of >1.5 can be anticipated, providing baseline separation of the enantiomers.[2]

Screening different CSPs is a crucial step in method development. The following provides a starting point for an alternative method.

Experimental Protocol:

  • Column: Chiralpak® IG-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 3 µm

  • Mobile Phase: Hexane:Ethanol:TFA (98:2:0.2 v/v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 40 °C

  • Detection: UV at 210 nm

Causality in Protocol Design:

The choice of a different polysaccharide derivative (amylose vs. cellulose) and a different alcohol modifier (ethanol vs. IPA) can significantly alter the chiral recognition mechanism, potentially improving separation for specific analytes.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase (1 mg/mL) Screen Screen CSPs (e.g., Chiralpak IC-3, IG-3) Prep->Screen Inject Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Screen->Optimize Select Best CSP Analyze Inject and Acquire Data Optimize->Analyze Final Method Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate Enantiomeric Purity (%ee) Integrate->Calculate

Caption: Workflow for Chiral HPLC Method Development.

Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

Chiral SFC is a powerful technique that uses supercritical carbon dioxide as the main component of the mobile phase. Its low viscosity allows for higher flow rates and consequently, faster analyses.

Advantages of Chiral SFC:

  • Speed: Analysis times are often significantly shorter than with HPLC.

  • Reduced Solvent Consumption: The use of CO2 drastically reduces the amount of organic solvent required, making it a more environmentally friendly and cost-effective method.[2]

  • Unique Selectivity: SFC can sometimes provide better resolution than HPLC for certain compounds.

Experimental Protocol (Starting Point):

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: CO2/Methanol (gradient or isocratic)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 210 nm

Experimental Workflow for Chiral SFC

SFC_Workflow Prep Dissolve Sample in Modifier (e.g., Methanol) Screen Screen CSPs and Co-solvents Prep->Screen Optimize Optimize Back Pressure, Temperature, and Gradient Screen->Optimize Analysis Inject and Analyze Optimize->Analysis Data Calculate %ee Analysis->Data Method_Selection Start Start: Need to Determine Enantiomeric Purity IsVolatile Is the Compound Volatile & Thermally Stable? Start->IsVolatile HighThroughput High-Throughput or 'Green' Chemistry Focus? IsVolatile->HighThroughput No ChiralGC Consider Chiral GC (with potential derivatization) IsVolatile->ChiralGC Yes RoutineAnalysis Routine QC Analysis? HighThroughput->RoutineAnalysis No ChiralSFC Prioritize Chiral SFC HighThroughput->ChiralSFC Yes ChiralHPLC Default to Chiral HPLC RoutineAnalysis->ChiralHPLC Yes

Sources

A Senior Application Scientist's Guide to the Chiral HPLC Analysis of Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutics. Piperidine carboxylates, such as nipecotic acid and its esters, are pivotal chiral building blocks in a multitude of pharmaceuticals, including anticonvulsants and GABA uptake inhibitors.[1] Consequently, the development of robust, selective, and efficient analytical methods for their chiral separation is not merely an academic exercise but a critical necessity in pharmaceutical quality control and process development.

This guide provides an in-depth, objective comparison of three distinct chromatographic approaches for the enantioselective analysis of a model piperidine carboxylate, ethyl nipecotate (ethyl piperidine-3-carboxylate). We will move beyond simple protocol recitation to explore the underlying chiral recognition mechanisms that dictate the success of each method. The comparison encompasses a classic normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP), a polar-ionic mode HPLC method with a macrocyclic antibiotic CSP, and a modern, high-efficiency approach using Supercritical Fluid Chromatography (SFC).

Method 1: The Workhorse - Normal-Phase HPLC with a Polysaccharide-Based CSP

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are arguably the most versatile and widely used columns for chiral separations in HPLC.[2] Their broad applicability stems from a complex chiral recognition mechanism involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] The helical structure of the polysaccharide polymer creates chiral grooves into which enantiomers can intercalate with differing affinities.

For the separation of piperidine carboxylates like ethyl nipecotate, an immobilized amylose-based CSP, such as Chiralpak® IA, provides excellent results. The term "immobilized" signifies that the polysaccharide selector is covalently bonded to the silica support, rendering the column compatible with a wider range of solvents compared to older "coated" versions.[4]

Causality Behind Experimental Choices:
  • Chiral Stationary Phase (CSP): An amylose tris(3,5-dimethylphenylcarbamate) phase (Chiralpak® IA) is selected. The carbamate groups on the amylose backbone are crucial for interaction. The NH group acts as a hydrogen bond donor, the C=O group as a hydrogen bond acceptor, and the phenyl rings provide sites for π-π stacking.[5]

  • Mobile Phase: A normal-phase eluent consisting of an alkane (n-hexane) and an alcohol (ethanol) is used. This low-polarity environment enhances the hydrogen bonding and dipolar interactions between the analyte and the CSP, which would be suppressed in a more polar, aqueous environment.[2]

  • Amine Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA), is critical. Ethyl nipecotate contains a secondary amine, which can interact strongly and non-specifically with residual acidic silanol groups on the silica support, leading to poor peak shape and long retention times. The DEA acts as a competitive base, masking these silanol groups and ensuring symmetrical, sharp peaks.[6]

Experimental Protocol: Normal-Phase HPLC
  • Analyte: Racemic Ethyl Nipecotate

  • Column: Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm (Note: Lacks a strong chromophore; detection may require higher concentrations or a more sensitive detector like a CAD or ELSD).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase at a concentration of 1 mg/mL.

Expected Performance:

This method is reported to achieve excellent baseline separation with a resolution (Rs) value of 3.59, providing high confidence in the quantification of enantiomeric excess.[7]

Method 2: Alternative Selectivity - Polar Ionic Mode HPLC with a Macrocyclic Antibiotic CSP

Macrocyclic antibiotic CSPs, such as those based on vancomycin (e.g., Chirobiotic® V2), offer a fundamentally different mechanism for chiral recognition.[8] Vancomycin is an amphoteric glycopeptide containing multiple stereogenic centers, aromatic rings, and ionizable amine and carboxylic acid groups.[9] This structural complexity allows for a multitude of interactions, including hydrogen bonding, π-π complexation, steric repulsion, and, most notably, ionic interactions.[2][9]

This "multi-modal" nature allows them to be used in reversed-phase, normal-phase, and polar ionic modes, providing a powerful tool when polysaccharide columns fail to achieve separation.[8] For a piperidine carboxylate, which has both a basic amine and an ester (which can be hydrolyzed to a carboxylic acid), the ionic interaction capabilities are particularly valuable.

Causality Behind Experimental Choices:
  • Chiral Stationary Phase (CSP): A vancomycin-based CSP (Chirobiotic® V2) is chosen. The "basket-like" structure of vancomycin creates chiral cavities. The peptide backbone, sugar moieties, and aromatic rings provide sites for the aforementioned interactions.[10]

  • Mobile Phase: A polar ionic mobile phase, typically a mixture of methanol, acetonitrile, and small amounts of an acid (acetic acid) and a base (triethylamine), is employed. This creates a buffered system where the ionization states of both the analyte and the CSP are controlled. The acid and base compete with the analyte for ionic binding sites on the CSP, modulating retention and selectivity.[11] This mode is highly effective for polar and ionizable compounds.

Experimental Protocol: Polar Ionic Mode HPLC
  • Analyte: Racemic Ethyl Nipecotate

  • Column: Astec® Chirobiotic® V2, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.03:0.02, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase at a concentration of 1 mg/mL.

Expected Performance:

While specific data for ethyl nipecotate on this exact system is not published, this starting method is a robust choice for chiral amines and amino acid derivatives. Resolution is typically good to excellent, and the elution order may be reversed compared to polysaccharide CSPs, offering orthogonal selectivity which is invaluable for method development and validation.[12]

Method 3: The High-Throughput Future - Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC.[13] It utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity.[14] These properties allow for the use of much higher flow rates without generating excessive backpressure, leading to significantly faster analysis times—often 3 to 5 times faster than HPLC.[15]

For chiral separations, SFC is most often paired with the same polysaccharide-based CSPs used in HPLC. The fundamental chiral recognition mechanism on the stationary phase remains the same, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and often higher efficiency.[13]

Causality Behind Experimental Choices:
  • Chromatographic Technique: SFC is chosen for its speed and reduced organic solvent consumption, aligning with green chemistry principles.[16] The lower viscosity of the CO₂-based mobile phase allows for rapid separations and faster column re-equilibration.

  • Chiral Stationary Phase (CSP): The same immobilized amylose CSP (Chiralpak® IA) is used to provide a direct comparison against the HPLC method. This highlights the impact of the mobile phase on the separation.

  • Mobile Phase: Supercritical CO₂ is the main component. A small percentage of a polar organic co-solvent, typically an alcohol like methanol or ethanol, is added to increase the mobile phase's solvating power and ensure the analyte elutes.[14] Similar to normal-phase HPLC, an amine additive is required to ensure good peak shape for basic analytes.

Experimental Protocol: Supercritical Fluid Chromatography (SFC)
  • Analyte: Racemic Ethyl Nipecotate

  • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: CO₂ / Methanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 35°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Methanol at a concentration of 1 mg/mL.

Expected Performance:

SFC is expected to provide a separation with efficiency and resolution comparable to or even better than HPLC, but in a fraction of the time. The analysis time can be reduced from over 10 minutes (in HPLC) to under 3-4 minutes, dramatically increasing sample throughput.

Comparative Data Summary

The following table summarizes the key performance attributes of the three methodologies for the chiral analysis of ethyl nipecotate.

ParameterMethod 1: NP-HPLC (Polysaccharide)Method 2: PI-HPLC (Macrocyclic Antibiotic)Method 3: SFC (Polysaccharide)
Stationary Phase Immobilized Amylose (Chiralpak® IA)Vancomycin (Chirobiotic® V2)Immobilized Amylose (Chiralpak® IA)
Mobile Phase n-Hexane/Ethanol/DEAMethanol/ACN/Acid/BaseSupercritical CO₂/Methanol/DEA
Typical Run Time 10 - 15 min15 - 20 min2 - 4 min
Resolution (Rs) Excellent (Rs = 3.59) [7]Good to Excellent (Analyte Dependent)Excellent (Often higher efficiency than HPLC)
Selectivity (α) HighOrthogonal to Polysaccharide CSPsOften similar to NP-HPLC, but can be unique
Solvent Usage High (Organic)Moderate (Polar Organic)Very Low (Organic), "Green"
Key Advantage Broad Applicability, Well-EstablishedOrthogonal Selectivity, Good for Polar/Ionic AnalytesHigh Speed , Low Solvent Waste
Key Disadvantage High Solvent Cost & WasteLonger Equilibration TimesRequires Specialized Instrumentation

Visualizing the Workflows

To better understand the practical steps, the following diagrams illustrate the general workflows for a typical HPLC analysis and the decision-making process for selecting a chiral separation strategy.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation & Degassing A1 System Equilibration (Stable Baseline) P1->A1 Pump P2 Sample Dissolution (1 mg/mL in Mobile Phase) A2 Inject Sample (10 µL) P2->A2 Autosampler A1->A2 A3 Data Acquisition (UV Detector) A2->A3 Column & Detector D1 Peak Integration A3->D1 D2 Calculate Resolution (Rs) & Enantiomeric Excess (%ee) D1->D2

Caption: Generalized workflow for a chiral HPLC analysis.

Decision_Tree decision decision result result start Start: Chiral Separation Needed screen1 Screen on Polysaccharide CSPs (e.g., Chiralpak IA/IB/IC) Normal Phase & Polar Organic Modes start->screen1 decision1 Resolution Acceptable? (Rs > 1.5) screen1->decision1 screen2 Screen on Macrocyclic Antibiotic CSPs (e.g., Chirobiotic V2/T) Polar Ionic & RP Modes decision1->screen2 No optimize Optimize Method (Mobile Phase, Temp, etc.) decision1->optimize Yes decision2 Resolution Acceptable? screen2->decision2 decision2->optimize Yes result_fail Consult Specialist/ Try Other CSPs decision2->result_fail No consider_sfc Need for High Throughput or Green Method? optimize->consider_sfc result_ok Validated Method consider_sfc->result_ok No result_sfc Develop SFC Method (Likely on Polysaccharide CSP) consider_sfc->result_sfc Yes

Caption: Decision tree for chiral method development strategy.

Conclusion and Recommendations

For the routine, high-precision analysis of chiral piperidine carboxylates, the validated normal-phase HPLC method using an immobilized polysaccharide column (Method 1) offers a robust, reliable, and highly effective solution. Its broad applicability and the wealth of historical data make it the primary choice for most laboratories.

The macrocyclic antibiotic CSP (Method 2) serves as an essential tool for orthogonal method development. When polysaccharide phases fail or when a complementary technique is required for validation, the unique selectivity of columns like the Chirobiotic® V2 is invaluable.

For laboratories focused on high-throughput screening, process development, or "green" analytical chemistry, exploring chiral SFC (Method 3) is highly recommended. The dramatic reduction in analysis time and solvent waste represents a significant leap in efficiency and sustainability, making it the superior choice where instrument availability permits.

Ultimately, the choice of method depends on the specific goals of the analysis—be it routine QC, complex problem-solving, or high-throughput screening. A comprehensive understanding of the underlying principles of each technique empowers the scientist to make the most informed and effective decision.

References

  • Rane, V. P., Ahirrao, V. K., Patil, K. R., Jadhav, A. B., More, K. B., & Yeole, R. D. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815–820.
  • DAICEL. (n.d.). Method development with CHIRALPAK® IB.
  • Ilisz, I., Aranyi, A., & Péter, A. (2012). Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations. In Chiral Recognition in Separation Methods. Springer.
  • Roskam, G., van de Velde, B., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-107.
  • Welch, C. J., Biba, M., Gouker, J. R., et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Zhang, Y., Wu, D. R., & Wang-Iverson, D. B. (2012). Supercritical Fluid Chromatography in Bioanalysis–A Review. Journal of Chromatographic Science, 50(3), 211–221.
  • DAICEL. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA.
  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2016). Enantioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase. Journal of the Chilean Chemical Society.
  • Ates, H., & Arslan, F. N. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3349.
  • ResearchGate. (2012). Stereoselective interactions of chiral dipeptides on amylose based chiral stationary phases.
  • Fodor, G. (2015). Enantioselective Separations Based on High-performance Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 59(4), 282-289.
  • Sun, X., et al. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic acid and Tartaric acid Derivative. Advanced Materials Research, 781-784, 469-472.

Sources

A Senior Application Scientist's Guide to Ethyl (S)- and (R)-N-Boc-piperidine-3-carboxylate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for accessing diverse chemical space.[3][4][5] However, the introduction of stereocenters into the piperidine ring elevates its role from a simple structural motif to a critical determinant of biological activity. Chiral piperidines are ubiquitous in modern drug design, as the spatial arrangement of substituents can profoundly influence a molecule's interaction with its biological target.[3][4]

This guide provides an in-depth comparison of two pivotal chiral building blocks: Ethyl (S)-N-Boc-piperidine-3-carboxylate and its mirror image, the (R)-enantiomer. These compounds serve as indispensable starting materials for the synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is paramount for therapeutic efficacy and safety.[6] For researchers and drug development professionals, understanding the subtle yet critical differences between these enantiomers is essential for rational drug design, from optimizing target engagement to improving pharmacokinetic profiles and minimizing off-target toxicity.[3][5] This document will delve into their comparative properties, analytical differentiation, and strategic applications, supported by actionable experimental protocols.

Comparative Physicochemical Properties

While enantiomers share identical molecular formulas and connectivity, they differ in their interaction with plane-polarized light. This defining characteristic, optical rotation, is the primary physical distinction. Other bulk physical properties, such as melting point and molecular weight, are identical.

PropertyThis compoundEthyl (R)-N-Boc-piperidine-3-carboxylate
Synonyms (S)-(+)-N-Boc-nipecotic acid ethyl ester(R)-(-)-N-Boc-nipecotic acid ethyl ester
CAS Number 191599-51-6[6][7]194726-40-4
Molecular Formula C₁₃H₂₃NO₄[6][7]C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol [6][7]257.33 g/mol
Appearance White to light brown solid or liquid[6]Solid
Melting Point 35 - 40 °C[6]36 - 40 °C
Optical Rotation [α]22/D = +37° (c=1 in Chloroform)[6][α] not specified, but will be equal in magnitude and opposite in sign to the (S)-enantiomer
Purity (Typical) ≥ 95%[6]≥ 95%

Synthesis and Sourcing of Enantiopure Material

The synthesis of these chiral building blocks typically begins with the racemic mixture, Ethyl N-Boc-piperidine-3-carboxylate. Achieving enantiomeric purity is the critical step, accomplished either through asymmetric synthesis, where the chiral center is installed selectively, or through chiral resolution of the racemic mixture. A common resolution strategy involves reacting the racemic carboxylic acid precursor (N-Boc-piperidine-3-carboxylic acid) with a chiral amine to form diastereomeric salts, which can then be separated by crystallization. The separated diastereomer is then treated with acid to liberate the desired enantiomerically pure carboxylic acid, which is subsequently esterified.

G cluster_0 Synthesis Pathway Racemic Racemic N-Boc-piperidine- 3-carboxylic acid Resolution Chiral Resolution (e.g., with chiral amine) Racemic->Resolution Diastereomers Separable Diastereomeric Salts Resolution->Diastereomers S_Acid (S)-N-Boc-piperidine- 3-carboxylic acid Diastereomers->S_Acid Separation & Acidification R_Acid (R)-N-Boc-piperidine- 3-carboxylic acid Diastereomers->R_Acid Separation & Acidification Ester_S Esterification (Ethanol, Acid catalyst) S_Acid->Ester_S Ester_R Esterification (Ethanol, Acid catalyst) R_Acid->Ester_R Final_S Ethyl (S)-N-Boc-piperidine- 3-carboxylate Ester_S->Final_S Final_R Ethyl (R)-N-Boc-piperidine- 3-carboxylate Ester_R->Final_R

Caption: General workflow for obtaining enantiopure piperidine carboxylates.

Analytical Differentiation: Confirming Enantiomeric Identity and Purity

Distinguishing between the (S) and (R) enantiomers and quantifying the enantiomeric excess (e.e.) is crucial for quality control and for interpreting biological data. While standard spectroscopic methods like NMR and IR cannot differentiate between enantiomers, specialized techniques are required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[8] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, resulting in different retention times. A validated chiral HPLC method allows for the precise determination of the ratio of the two enantiomers in a sample.[8][9]

  • Polarimetry: As noted in the properties table, enantiomers rotate plane-polarized light to an equal degree but in opposite directions. The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer will be levorotatory (-). This technique confirms the identity of the bulk sample but is less precise for quantifying high enantiomeric excess compared to chiral HPLC.

G cluster_1 Analytical Workflow Sample Sample Mixture ((S) and (R) enantiomers) Injection Inject onto Chiral HPLC Column Sample->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram Output Detection->Chromatogram Peak_R Peak 1 (e.g., R-enantiomer) Chromatogram->Peak_R Peak_S Peak 2 (e.g., S-enantiomer) Chromatogram->Peak_S

Caption: Workflow for chiral HPLC analysis of enantiomers.

The Impact of Stereochemistry in Drug Discovery Applications

The true value of separating Ethyl (S)- and (R)-N-Boc-piperidine-3-carboxylate lies in the distinct biological outcomes that their downstream derivatives can produce. The three-dimensional structure of a drug is what dictates its ability to bind to a specific protein, receptor, or enzyme active site.

Key Advantages of Using Enantiopure Piperidine Scaffolds:

  • Enhanced Biological Activity and Selectivity: One enantiomer often exhibits significantly higher affinity for the biological target (the eutomer), while the other may be inactive (the distomer) or even interact with a different target, causing side effects.[3][4] Using a single enantiomer maximizes the desired therapeutic effect and reduces the overall dose required.

  • Modulation of Physicochemical Properties: The spatial orientation of substituents on the piperidine ring can influence properties like pKa and lipophilicity (logD), which in turn affect solubility, permeability, and oral bioavailability.[3]

  • Improved Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be stereoselective. Enzymes responsible for drug metabolism may process one enantiomer faster than the other, leading to differences in drug exposure and duration of action.

  • Reduced Toxicity: In some cases, the unwanted enantiomer is not merely inactive but can be responsible for the drug's toxicity.[3][4] A classic example is thalidomide, where one enantiomer was therapeutic and the other was teratogenic. Using enantiopure starting materials like those discussed here is a key strategy to mitigate such risks.[5]

Both the (S) and (R) forms of ethyl piperidine-3-carboxylate have been utilized as starting components for the chiral optimization of drug candidates, underscoring the importance of having access to both building blocks to fully explore the structure-activity relationship (SAR) around a target.[2]

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the analysis and subsequent chemical modification of these chiral building blocks.

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol describes a general method for separating the (S) and (R) enantiomers. The exact conditions may require optimization for specific downstream derivatives.

Objective: To separate and quantify the (S) and (R) enantiomers of N-Boc-piperidine-3-carboxylate derivatives.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade Ethanol and n-Hexane

  • Diethylamine (additive)

  • Test Sample (approx. 1 mg/mL solution)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of 90:10 (v/v) n-Hexane:Ethanol with 0.1% diethylamine. Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm or 228 nm).[8]

  • Injection and Analysis: Inject 5-10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomeric peaks. The (S) and (R) enantiomers will appear as two distinct, well-resolved peaks.

  • Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.

Trustworthiness Check: The resolution between the two enantiomer peaks should be greater than 2.0 for reliable quantification.[8] Run a standard of the racemic mixture to confirm the identity of both peaks and their baseline separation.

Protocol 2: N-Boc Deprotection for Further Synthesis

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group, a common next step to enable functionalization of the piperidine nitrogen.

Objective: To deprotect the piperidine nitrogen, yielding the secondary amine as a salt.

Instrumentation & Reagents:

  • Round-bottom flask with magnetic stirrer

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the Ethyl (S)- or (R)-N-Boc-piperidine-3-carboxylate (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Ethyl (S)- or (R)-piperidine-3-carboxylate.

Trustworthiness Check: The final product can be verified by ¹H NMR spectroscopy (disappearance of the large singlet peak around 1.4 ppm corresponding to the Boc group's t-butyl protons) and mass spectrometry to confirm the expected molecular weight.

References

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • ChemUniverse. ETHYL (S)
  • National Center for Biotechnology Information.
  • Encyclopedia.pub.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
  • PubMed.

Sources

A Researcher's Guide to N-Boc Deprotection: A Comparative Study of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents.[1] Its widespread adoption is a testament to its unique stability profile—robust against nucleophilic, basic, and hydrogenolytic conditions—and, most critically, its facile and clean removal under acidic conditions.[1][2] This orthogonality allows for precise, selective deprotection in the presence of other protecting groups like Fmoc and Cbz, making it an indispensable tool for multistep synthesis.[3][4]

However, the very lability that makes the Boc group so useful also presents a challenge. The choice of deprotection method is not a one-size-fits-all decision; it is dictated by the specific nature of the substrate, the presence of other sensitive functional groups, and the overall synthetic strategy. This guide provides a comparative analysis of common N-Boc deprotection methods, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed, effective decisions in the laboratory.

Pillar 1: The Mechanism of Cleavage

Understanding the "how" is critical to mastering the "when" and "why" of N-Boc deprotection. The predominant pathway for cleavage is acid-catalyzed hydrolysis.[5]

Acid-Catalyzed Deprotection Mechanism

The reaction proceeds through a well-established, multi-step process:

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[4][6][7] This step activates the group for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a carbamic acid intermediate.[3][8][9]

  • Decarboxylation & Release: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[3][9] The evolution of CO2 provides a strong thermodynamic driving force for the reaction.[3] The final product is typically the amine salt of the acid used for deprotection.[9]

A potential side reaction involves the liberated tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent.[4] This can often be mitigated by the use of a cation scavenger, such as anisole or thioanisole.

Pillar 2: A Comparative Overview of Deprotection Reagents

The choice of reagent is the most critical variable in an N-Boc deprotection strategy. The methods can be broadly categorized into strong acid, mild acid, and neutral/Lewis acid conditions.

MethodTypical ConditionsAdvantagesDisadvantagesSelectivity & Compatibility Notes
Trifluoroacetic Acid (TFA) 20-50% TFA in CH₂Cl₂ (DCM), 0°C to RT, 0.5-2 h.[10][11]Fast, highly effective, volatile reagents are easily removed.[12][13]Highly corrosive and toxic.[12] Can cleave other acid-labile groups (t-butyl esters, trityl).Low selectivity against other highly acid-sensitive groups. Scavengers may be required.
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane, RT, 0.5-16 h.[14][15][16]Common, cost-effective, can be more selective than TFA.[15]Dioxane is a hazardous solvent. Reaction times can be longer.Offers good selectivity for N-Boc over t-butyl esters and ethers in some cases.[14][15]
Lewis Acids (e.g., ZnBr₂, TMSI) ZnBr₂ in CH₂Cl₂, RT.[17][18] TMSI in CH₂Cl₂ or MeCN.[19][20]Mild, non-protic conditions. Useful for acid-sensitive substrates.Reagents can be moisture-sensitive and more expensive.ZnBr₂ can selectively cleave secondary N-Boc groups over primary ones.[13][17] TMSI is effective for zwitterionic compounds.[19][20]
Mild/Alternative Methods Oxalyl Chloride/MeOH, RT, 1-4 h.[21][22] Thermal (refluxing water or solvent), >100°C.[23][24][25]High functional group tolerance, avoids strong acids.May require specific reagents or elevated temperatures. Not universally applicable.Oxalyl chloride method is tolerant of acid-labile esters.[26][27] Thermal methods are catalyst-free but can require high heat.[24][25]

Pillar 3: Method Selection and Experimental Design

The optimal deprotection strategy hinges on a careful analysis of the substrate. The following decision-making workflow can guide the experimental design process.

G Diagram 1: N-Boc Deprotection Method Selection Logic sub Start: Analyze Substrate q1 Is the substrate sensitive to strong acid? sub->q1 strong_acid Standard Acidic Methods - TFA / DCM - 4M HCl / Dioxane q1->strong_acid No mild_methods Consider Mild or Alternative Methods q1->mild_methods Yes q2 Are other acid-labile groups present? (e.g., t-Bu esters/ethers) strong_acid->q2 lewis_thermal Lewis Acid (ZnBr₂, TMSI) or Neutral Methods (Thermal, Oxalyl Chloride) mild_methods->lewis_thermal q2->strong_acid No hcl_dioxane 4M HCl / Dioxane (Offers moderate selectivity) q2->hcl_dioxane Yes

Caption: Decision tree for selecting an appropriate N-Boc deprotection method.

Pillar 4: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common deprotection procedures.

Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for substrates that can tolerate strong acidic conditions.

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and pressure release.[1][9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash cautiously with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol B: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a frequent alternative to TFA and can offer improved selectivity for certain substrates.[15]

Materials:

  • N-Boc protected amine (1.0 eq)

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.[16]

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[15][16]

  • Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. Diethyl ether can be added to facilitate further precipitation.[28]

  • Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To obtain the free amine, the hydrochloride salt can be neutralized by dissolving in an appropriate solvent and washing with a base like saturated NaHCO₃ solution.

Protocol C: Mild Deprotection with Oxalyl Chloride in Methanol

This recently reported method is suitable for substrates with acid-labile functionalities, such as esters, where traditional methods fail.[21][22][26]

Materials:

  • N-Boc protected amine (1.0 eq)

  • Oxalyl chloride (3.0 eq)

  • Methanol, anhydrous

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in anhydrous methanol at room temperature.[27]

  • Slowly add oxalyl chloride (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[21][22]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can then be subjected to a standard aqueous workup (e.g., partitioning between ethyl acetate and a mild base) to isolate the deprotected amine.[29]

Workflow Visualization

A generalized workflow for any N-Boc deprotection experiment is outlined below.

Caption: A generalized flowchart of the key stages in an N-Boc deprotection experiment.

Conclusion

The deprotection of the N-Boc group is a fundamental and frequently performed transformation in organic synthesis.[30] While strong acids like TFA and HCl remain the workhorses for this task, a nuanced understanding of the substrate's stability profile is essential for success. The development of milder and more selective methods using Lewis acids or alternative reagents has expanded the chemist's toolkit, enabling the synthesis of increasingly complex and sensitive molecules.[19][23] By carefully considering the mechanistic principles and comparative data presented in this guide, researchers can confidently select and execute the optimal N-Boc deprotection strategy for their specific synthetic challenge.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
  • Nigama, S. C., Mann, A., Taddei, M., & Wermutha, C-G. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity. [Link]
  • Berredjem, M., et al. (2012).
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Rinaldi, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]
  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). Pubs.acs.org. [Link]
  • Organic Chemistry Portal. Zinc Bromide. organic-chemistry.org. [Link]
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Li, B., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds.
  • Han, G., Tamaki, M., & Hruby, V. J. (1997). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research. [Link]
  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. (2002).
  • Donohoe, T. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Donohoe, T. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Organic Chemistry Portal. Boc Deprotection Mechanism - TFA. organic-chemistry.org. [Link]
  • Organic Chemistry Portal. Boc Deprotection - TFA. organic-chemistry.org. [Link]
  • Han, G., et al. (1997). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Wang, X., et al. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]
  • Organic Chemistry Portal. Boc Deprotection - HCl. organic-chemistry.org. [Link]
  • Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. [Link]
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]
  • George, N., et al. (2020). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan.
  • Berredjem, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
  • Wu, Y., et al. (2005). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.
  • Organic Chemistry Portal. Boc Deprotection - ZnBr2. organic-chemistry.org. [Link]
  • Routier, S., et al. (2002). A Mild and Selective Method for N-Boc Deprotection. SciSpace. [Link]

Sources

The Analyst's Gambit: A Comparative Guide to NMR and Mass Spectrometry for Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the unambiguous confirmation of a product's molecular structure is the bedrock of scientific integrity and progress. In the analytical laboratory, two titans of structural elucidation stand ready: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While both are powerful, they speak different molecular languages. NMR whispers the secrets of the atomic neighborhood, detailing the intricate web of connectivity and spatial relationships. In contrast, MS shouts the molecular weight with astounding precision and then shatters the molecule to reveal its fundamental building blocks.

This guide eschews a rigid, templated approach. Instead, we will navigate the strategic application of these orthogonal techniques, moving from their core principles to a practical, integrated workflow. We will explore not just the "how" but, more critically, the "why" behind experimental choices, empowering you to move beyond mere data acquisition to true molecular understanding. Every claim and protocol herein is supported by authoritative references, ensuring a self-validating framework for your own structural elucidation challenges.

At a Glance: A Tale of Two Techniques

Before delving into the intricate details, a high-level comparison reveals the complementary nature of NMR and MS. Each technique offers a unique lens through which to view a molecule, and their synergistic use provides a level of structural confidence that neither can achieve alone.[1][2][3]

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Atomic connectivity (through-bond), spatial proximity (through-space), stereochemistry, dynamic processes.Molecular weight, elemental composition, fragmentation patterns (substructural information).
Sensitivity Lower (milligrams to micrograms)[4]Higher (micrograms to femtograms)[4]
Resolution High spectral dispersion, allowing for the resolution of individual atomic environments.High mass resolution, enabling the differentiation of isobaric compounds.
Quantitative Ability Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[5]Can be quantitative with appropriate standards and calibration.[6]
Sample State Typically in solution; solid-state NMR is also possible.Gas phase (ions); requires an ionization source.
Destructive? Non-destructive; the sample can be recovered.[2]Destructive; the sample is consumed during analysis.
Throughput Lower; experiments can range from minutes to days.Higher; analyses can be performed in seconds to minutes.

The Core Principles: A Duality of Detection

A foundational understanding of the physics underpinning NMR and MS is crucial for their intelligent application.

NMR Spectroscopy: The Dance of the Nuclei

NMR spectroscopy leverages the magnetic properties of atomic nuclei.[1] When placed in a strong external magnetic field, nuclei with a non-zero spin (such as ¹H and ¹³C) align in discrete energy levels. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal whose frequency is exquisitely sensitive to the local electronic environment. This "chemical shift" provides a unique fingerprint for each atom in a molecule.

Furthermore, interactions between neighboring nuclei (spin-spin coupling) cause signals to split into distinct patterns, revealing which atoms are connected through chemical bonds. Advanced two-dimensional (2D) NMR techniques, which we will explore in detail, correlate signals from different nuclei to map out the entire molecular scaffold.[7]

Mass Spectrometry: A Journey of Ions

Mass spectrometry, in its essence, is a highly sophisticated molecular scale.[8] Molecules are first converted into gas-phase ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise measurement of the molecular weight.

High-resolution mass spectrometers can determine the mass with such accuracy (often to within a few parts per million) that the elemental composition of the molecule can be deduced.[9][10] Tandem mass spectrometry (MS/MS) takes this a step further by isolating ions of a specific m/z, fragmenting them, and then analyzing the masses of the resulting fragments.[8] This fragmentation pattern provides a roadmap to the molecule's substructures.

The Strategic Workflow: An Integrated Approach

The most robust structural confirmations arise from a logical, integrated workflow that leverages the strengths of both NMR and MS. This workflow is not a rigid sequence but rather a dynamic process where the results from one technique inform the experiments of the other.

cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Stereochemical and Final Confirmation A Sample Preparation B High-Resolution Mass Spectrometry (HRMS) A->B Determine Molecular Formula C 1D NMR (¹H, ¹³C, DEPT) A->C Initial Structural Insights E Tandem MS (MS/MS) B->E Confirm Substructures G Data Integration & Structure Proposal B->G D 2D NMR (COSY, HSQC, HMBC) C->D Elucidate Connectivity C->G F 2D NMR (NOESY/ROESY) D->F Determine Stereochemistry E->G F->G H Final Structure Confirmation G->H

An integrated workflow for structural elucidation using NMR and MS.

Experimental Protocols: From Sample to Structure

The following protocols provide a detailed, step-by-step methodology for acquiring high-quality data for a typical small organic molecule.

NMR Spectroscopy: A Suite of Experiments

1. Sample Preparation: The Foundation of a Good Spectrum

The quality of your NMR data is intrinsically linked to the quality of your sample preparation.

  • Analyte Quantity: For a standard 5 mm NMR tube, aim for 1-10 mg of your compound for ¹H NMR and 10-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that fully dissolves your compound. The choice of solvent can influence chemical shifts, so consistency is key.

  • Filtration: Ensure your sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

2. 1D NMR Acquisition: The Initial Sketch

  • ¹H NMR: This is the workhorse experiment, providing information on the number of different proton environments, their chemical shifts, and their coupling patterns.

  • ¹³C NMR: This experiment reveals the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help distinguish between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C spectrum.

3. 2D NMR Acquisition: Connecting the Dots

2D NMR experiments are crucial for piecing together the molecular puzzle.[7][11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This provides a direct link between the proton and carbon skeletons of the molecule.[12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different spin systems and identifying quaternary carbons.[12][13][15]

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry: Precision and Fragmentation

1. Sample Preparation for LC-MS: Cleanliness is Key

  • Solvent Compatibility: Dissolve your sample in a solvent that is compatible with the liquid chromatography (LC) mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Concentration: A typical starting concentration is around 1 mg/mL, which can be diluted further as needed.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

2. LC-MS Analysis: Separating and Weighing

  • Chromatography: A reversed-phase C18 column is commonly used for the separation of small organic molecules. A gradient elution from a high-aqueous mobile phase to a high-organic mobile phase is typically employed.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for a wide range of small molecules. It can be run in either positive or negative ion mode, depending on the analyte's properties.

  • High-Resolution Mass Analysis: An Orbitrap or Time-of-Flight (TOF) mass analyzer can provide mass accuracy of <5 ppm, which is often sufficient to determine the elemental composition of the molecular ion.[9][16][17][18]

3. Tandem MS (MS/MS) Analysis: Deconstructing the Molecule

  • Precursor Ion Selection: The molecular ion (or a prominent adduct) is selected in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): The selected ions are fragmented by colliding them with an inert gas (e.g., nitrogen or argon).

  • Product Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum that provides valuable structural information.

Data Interpretation: A Synergistic Approach

The true power of this dual-pronged approach lies in the integrated interpretation of the data.

cluster_0 MS Data cluster_1 NMR Data MS_Data HRMS Data (Molecular Formula) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure Constrains Elemental Composition MSMS_Data MS/MS Data (Substructural Fragments) MSMS_Data->Proposed_Structure Confirms Fragment Connectivity NMR_1D 1D NMR Data (Functional Groups, Proton/Carbon Count) NMR_1D->Proposed_Structure Identifies Key Moieties NMR_2D 2D NMR Data (Connectivity, Spatial Proximity) NMR_2D->Proposed_Structure Defines Molecular Scaffold Final_Confirmation Confirmed Structure Proposed_Structure->Final_Confirmation Cross-Validation

The logic of data integration for structural confirmation.
  • Start with the Molecular Formula: The high-resolution MS data provides the molecular formula, which serves as a fundamental constraint for the structural elucidation process.

  • Identify Spin Systems and Functional Groups: The 1D NMR data (¹H, ¹³C, DEPT) allows for the identification of key functional groups and the initial grouping of protons into spin systems.

  • Build the Carbon Skeleton: The 2D NMR data (COSY, HSQC, HMBC) is used to connect the spin systems and build the carbon skeleton of the molecule. The HMBC data is particularly crucial for linking fragments across quaternary carbons.

  • Confirm Substructures with MS/MS: The fragmentation patterns observed in the MS/MS spectra should be consistent with the proposed connectivity from the NMR data. This provides an independent validation of the proposed substructures.

  • Determine Stereochemistry: The NOESY/ROESY data reveals through-space correlations, which are used to determine the relative stereochemistry of the molecule.

  • Final Confirmation: The proposed structure must be consistent with all of the acquired data. The chemical shifts, coupling constants, and fragmentation patterns should all be in agreement with the final proposed structure.

Conclusion: A Partnership for Unambiguous Confirmation

In the pursuit of absolute structural confirmation, NMR and MS are not competitors, but rather indispensable partners.[1][3][19] MS provides the elemental composition and a fragmentation-based blueprint, while NMR meticulously details the atomic-level connectivity and three-dimensional architecture. By strategically employing these orthogonal techniques in an integrated workflow, researchers can achieve a level of structural certainty that is unattainable with either method alone. This robust, self-validating approach is not merely good practice; it is the cornerstone of rigorous and reproducible science.

References

  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024). Frontiers in Chemistry, 12.
  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.). Metabolites, 5(4), 599-611.
  • FOCUS ON : NMR spectroscopy, when limits m
  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. (n.d.).
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). Journal of Pharmaceutical and Biomedical Analysis, 176, 112793.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021, June 26). Metabolomics Blog.
  • High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. (n.d.). Thermo Fisher Scientific.
  • Accurate mass measurements and ultrahigh-resolution: evaluation of different mass spectrometers for daily routine analysis of small molecules in negative electrospray ionization mode. (2011). Analytical and Bioanalytical Chemistry, 400(7), 2023-2037.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.). MetwareBio.
  • NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. (2011). Accounts of Chemical Research, 44(9), 839-847.
  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013). In NMR Spectroscopy in the Undergraduate Curriculum (pp. 103-128). American Chemical Society.
  • LC-NMR-MS in drug discovery. (2003). Drug Discovery Today, 8(14), 624-631.
  • NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. (2011). Accounts of Chemical Research, 44(9), 839-847.
  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2013). In Annual Reports on NMR Spectroscopy (Vol. 79, pp. 1-179).
  • NMR And Mass Spectrometry In Pharmaceutical Development. (n.d.).
  • Getting the Most Out of HSQC and HMBC Spectra. (2005). In Structure Determination of Organic Compounds (pp. 241-278).
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2011). Magnetic Resonance in Chemistry, 49(S1), S102-S109.
  • Advances in structure elucidation of small molecules using mass spectrometry. (2016). Analytical and Bioanalytical Chemistry, 408(1), 209-235.
  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014).
  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. (2020). Metabolites, 10(11), 451.
  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023).
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Structure elucidation. (n.d.). IMSERC - Northwestern University.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2024). Metabolites, 14(1), 35.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Journal of Analytical & Bioanalytical Techniques, S11.
  • Quantifying Small Molecules by Mass Spectrometry. (2014, December 1).
  • NMR of molecules large and small in biomedical research and drug design. (2022, May 26). YouTube.

Sources

A Comparative Guide to the Biological Activity of Piperidine Stereoisomers: The Case of Methylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. The piperidine ring, a ubiquitous scaffold in a multitude of pharmaceuticals, frequently harbors chiral centers, giving rise to stereoisomers with often dramatically different pharmacological profiles.[1][2] This guide provides an in-depth, objective comparison of the biological activities of piperidine stereoisomers, using the well-characterized psychostimulant methylphenidate as a case study. We will delve into the supporting experimental data, provide detailed methodologies for key assays, and explore the underlying mechanistic principles that govern this stereoselectivity.

The Critical Role of Chirality in Piperidine-Containing Drugs

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological targets, such as receptors and enzymes, are themselves chiral entities, creating a diastereomeric interaction with chiral drugs.[3] This can lead to one stereoisomer (the eutomer) exhibiting high affinity and the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for off-target effects and toxicity. For piperidine-containing drugs, the spatial arrangement of substituents on the piperidine ring dictates how the molecule fits into its binding pocket, profoundly influencing its biological activity.

Case Study: Methylphenidate Stereoisomers

Methylphenidate, widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutic agent is the racemic mixture of the threo diastereomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH).[4] The primary mechanism of action of methylphenidate is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][5]

Comparative Biological Activity Data

Extensive research has demonstrated that the pharmacological activity of methylphenidate resides almost exclusively in the d-threo enantiomer.[4][6] The l-threo enantiomer is significantly less potent at the target transporters. This stereoselectivity is quantified by comparing their inhibitory concentrations (IC50), which represent the concentration of the drug required to inhibit 50% of the transporter's activity.

StereoisomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Reference
d-threo-methylphenidate (d-MPH)33244[4]
l-threo-methylphenidate (l-MPH)5405100[4]

As the data clearly indicates, d-MPH is approximately 16-fold more potent at inhibiting DAT and about 21-fold more potent at inhibiting NET than its l-MPH counterpart. This substantial difference in potency underscores the critical importance of stereochemistry in the design of piperidine-based therapeutics.

Mechanistic Insights: The Dopaminergic Synapse

The differential activity of methylphenidate stereoisomers can be visualized at the level of the dopaminergic synapse. The d-enantiomer's higher affinity for DAT results in a more effective blockade of dopamine reuptake, leading to a significant increase in synaptic dopamine levels and enhanced downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage Vesicular Storage Dopamine Synthesis->Vesicular Storage Packaging Dopamine Vesicular Storage->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Binding d-MPH d-MPH d-MPH->DAT High Affinity Blockade l-MPH l-MPH l-MPH->DAT Low Affinity Ineffective Blockade Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction Activation

Caption: Differential interaction of methylphenidate stereoisomers at the dopaminergic synapse.

Experimental Protocols

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key in vitro assays used to determine the biological activity of piperidine stereoisomers like methylphenidate.

Experimental Workflow

The general workflow for assessing the stereoselective inhibition of monoamine transporters involves several key stages, from preparing the biological material to analyzing the final data.

Start Start Cell Culture or\nTissue Preparation Cell Culture or Tissue Preparation Start->Cell Culture or\nTissue Preparation End End Membrane Preparation Membrane Preparation Cell Culture or\nTissue Preparation->Membrane Preparation Radioligand Binding Assay Radioligand Binding Assay Membrane Preparation->Radioligand Binding Assay Neurotransmitter Uptake Assay Neurotransmitter Uptake Assay Membrane Preparation->Neurotransmitter Uptake Assay Data Analysis (Ki) Data Analysis (Ki) Radioligand Binding Assay->Data Analysis (Ki) Data Analysis (Ki)->End Data Analysis (IC50) Data Analysis (IC50) Neurotransmitter Uptake Assay->Data Analysis (IC50) Data Analysis (IC50)->End

Caption: General experimental workflow for assessing stereoselective monoamine transporter inhibition.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay quantifies the affinity of a test compound for DAT by measuring its ability to displace a specific radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of each methylphenidate stereoisomer for DAT.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines stably expressing human DAT (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compounds: d-threo-methylphenidate and l-threo-methylphenidate.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize rat striatum or hDAT-expressing cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer.

    • Add 50 µL of various concentrations of the test compound (d- or l-MPH).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • Add 50 µL of [³H]WIN 35,428 at a concentration near its dissociation constant (Kd).

    • Initiate the reaction by adding 100 µL of the membrane preparation (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by performing a non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC50 of each methylphenidate stereoisomer for the inhibition of dopamine uptake.

Materials:

  • Cell Line: HEK293 cells stably expressing hDAT.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compounds: d-threo-methylphenidate and l-threo-methylphenidate.

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., nomifensine).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Assay Preparation:

    • On the day of the experiment, wash the cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing various concentrations of the test compound (d- or l-MPH) to the wells.

    • For total uptake wells, add buffer without any test compound.

    • For non-specific uptake wells, add the non-specific uptake control.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiation of Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine to each well to start the uptake process.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

  • Gatley, S. J., Pan, D., Chen, R., Chaturvedi, G., & Ding, Y. S. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(12), PL 231-PL 239. [Link]
  • Markowitz, J. S., DeVane, C. L., Boulton, D. W., & Nahas, Z. (2010). PharmGKB summary: methylphenidate pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 20(12), 767. [Link]
  • Methylphenidate Pathway, Pharmacodynamics. PharmGKB. [Link]
  • Methylphenid
  • Markowitz, J. S., & Patrick, K. S. (2007). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of child and adolescent psychopharmacology, 17(5), 687-698. [Link]
  • Patrick, K. S., & Markowitz, J. S. (2006). Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers. CNS drugs, 20(1), 21-36. [Link]
  • Hannun, Y. A., & Obeid, L. M. (2018). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. The Journal of neuroscience : the official journal of the Society for Neuroscience, 38(37), 8050–8059. [Link]
  • Meltzer, P. C., Wang, Z., Choy, K. C., & Madras, B. K. (2003). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of medicinal chemistry, 46(8), 1538–1541. [Link]
  • Markowitz, J. S., & Patrick, K. S. (2007). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of child and adolescent psychopharmacology, 17(5), 687-698. [Link]
  • Heal, D. J., & Pierce, D. M. (2006). Methylphenidate and its Isomers: Their Role in the Treatment of Attention-Deficit Hyperactivity Disorder Using a Transdermal Delivery System. CNS drugs, 20(9), 713–738. [Link]
  • Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C] d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71-78. [Link]
  • Meltzer, P. C., Wang, Z., Choy, K. C., & Madras, B. K. (2003). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of medicinal chemistry, 46(8), 1538–1541. [Link]
  • Maheshwari, S., & Tipre, D. (2013). Overview of Monoamine Transporters. Journal of pharmaceutical sciences and research, 5(10), 195. [Link]
  • Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Gerasimov, M., Maynard, L., ... & Franceschi, D. (2001). Therapeutic doses of oral methylphenidate significantly increase extracellular dopamine in the human brain. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(2), RC121. [Link]
  • Hannun, Y. A., & Obeid, L. M. (2018). Clinically Relevant Doses of Methylphenidate Significantly Occupy Norepinephrine Transporters in Humans In Vivo. The Journal of neuroscience : the official journal of the Society for Neuroscience, 38(37), 8050–8059. [Link]
  • Volkow, N. D., & Swanson, J. M. (2003). Imaging the Effects of Methylphenidate on Brain Dopamine: New Model on Its Therapeutic Actions for Attention-Deficit/Hyperactivity Disorder.
  • Farr, C., & Raiteri, L. (2022). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits.
  • Neuro Transmissions. (2016, September 22).

Sources

Navigating the Labyrinth of Chirality: A Cost-Benefit Analysis of Synthetic Routes to Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates efficient and cost-effective access to enantiomerically pure forms. This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for obtaining chiral piperidines, moving beyond simple academic yields to a holistic evaluation of economic viability, scalability, and sustainability.

The optimal synthetic route to a chiral piperidine is not a one-size-fits-all solution. The decision is a complex interplay of factors including the cost of starting materials, the price and availability of catalysts and reagents, the number of synthetic steps, overall yield, enantioselectivity, and the ease of scale-up. This guide will dissect four major approaches: leveraging the chiral pool, asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries, providing both qualitative insights and quantitative data to inform strategic decision-making in your research and development endeavors.

The Contenders: A Strategic Overview of Synthetic Approaches

The journey to an enantiopure piperidine can be embarked upon from various starting points, each with its own set of economic and practical implications. We will explore the following key strategies:

  • Chiral Pool Synthesis: This classical approach utilizes naturally occurring, inexpensive chiral molecules as starting materials.

  • Asymmetric Catalysis: Modern methods employing chiral metal catalysts to induce stereoselectivity.

  • Biocatalysis: The use of enzymes to perform highly selective transformations, often under mild conditions.

  • Chiral Auxiliaries: A well-established method involving the temporary attachment of a chiral moiety to guide the stereochemical outcome of a reaction.

A comparative overview of these methodologies is presented below, with a focus on key cost and performance indicators.

StrategyKey AdvantagesKey DisadvantagesTypical Cost Drivers
Chiral Pool Synthesis Inexpensive and readily available starting materials.Limited structural diversity; may require lengthy synthetic sequences.Starting material cost, multi-step processing costs.
Asymmetric Catalysis High efficiency (low catalyst loading), high enantioselectivity, step economy.High cost of precious metal catalysts and chiral ligands; potential for metal contamination.Catalyst and ligand cost, purification to remove metal traces.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly ("green"), potential for cost-effectiveness at scale.High initial cost of enzymes, substrate scope limitations, potential for product inhibition.Enzyme cost, process development for optimal activity and stability.
Chiral Auxiliaries Well-established and reliable, high diastereoselectivity.Stoichiometric use of expensive auxiliaries, additional steps for attachment and removal, lower atom economy.Cost of the chiral auxiliary, additional reagents for protection/deprotection.

In-Depth Analysis of Synthetic Routes

Chiral Pool Synthesis: The Path of Economy and Tradition

The use of readily available chiral starting materials, such as amino acids, is a time-honored and often cost-effective strategy. L-glutamic acid, for instance, is an inexpensive and abundant chiral building block for the synthesis of certain substituted piperidines.

A significant advantage of this approach is the low cost of the initial chiral source. For example, bulk L-glutamic acid can be purchased for approximately $56.5 per kilogram. However, the journey from this simple starting material to a complex chiral piperidine often involves a multi-step synthesis, which can increase labor, solvent, and energy costs, thereby eroding the initial cost advantage.

Illustrative Workflow: Chiral Pool Synthesis

Caption: A generalized workflow for chiral pool synthesis.

Asymmetric Catalysis: Precision at a Premium

Transition metal-catalyzed asymmetric synthesis has emerged as a powerful tool for the direct creation of chiral centers with high enantioselectivity. Rhodium-based catalysts, in particular, have shown remarkable efficacy in the synthesis of chiral piperidines through methods like asymmetric hydrogenation and dearomatization of pyridines. These methods are often characterized by high atom economy and fewer synthetic steps compared to chiral pool approaches.

The primary drawback of this strategy is the high cost of the catalysts and the specialized chiral ligands required. Rhodium itself is a precious metal with a volatile price, and complex chiral phosphine ligands such as (R)-BINAP and (S)-SEGPHOS can be very expensive. For instance, (R)-BINAP can cost around $288 per 5 grams, while (S)-SEGPHOS can be priced at approximately $341 per 5 grams.[1][2] However, the high efficiency of these catalysts (often used at low loadings) can offset their initial cost, especially in large-scale production.

Case Study: Rhodium-Catalyzed Asymmetric Synthesis of a Preclamol Precursor

A notable example is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate, which has been applied to the formal synthesis of the antipsychotic agent Preclamol.[3] This approach offers a convergent and efficient route to the chiral piperidine core.

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation

  • Catalyst Preparation: In a glovebox, a solution of [Rh(cod)Cl]₂ and the chiral ligand (e.g., a chiral diene or phosphine) in an appropriate solvent (e.g., THF) is prepared.

  • Reaction Setup: To a solution of the dihydropyridine substrate in a suitable solvent, the catalyst solution is added, followed by the arylboronic acid reagent.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature until completion, monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the enantioenriched tetrahydropyridine precursor.

Logical Relationship: Asymmetric Catalysis

Caption: Key components of an asymmetric catalytic system.

Biocatalysis: The Green and Selective Alternative

Biocatalysis, particularly the use of transaminase enzymes, has gained significant traction for the synthesis of chiral amines, including piperidines. These enzymes can catalyze the asymmetric amination of a prochiral ketone with high enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

The cost of the enzyme is a critical factor in the economic viability of this approach. While the initial investment in a commercial biocatalyst like Novozym 435 (an immobilized lipase often used in resolutions, with transaminases also being commercially available) can be substantial (around $130 for 5 grams), their reusability through immobilization can lead to long-term cost savings.[4] A techno-economic analysis of chiral amine production revealed that the biocatalyst cost can account for over 90% of the raw material costs.[5] However, the high selectivity of enzymes often simplifies purification, reducing downstream processing costs.

Chemo-Enzymatic Dearomatization of Pyridines

A powerful strategy that combines the advantages of both chemical and biological catalysis is the chemo-enzymatic dearomatization of pyridines. This approach has been successfully applied to the synthesis of key intermediates for drugs like Niraparib and Preclamol.[6]

Experimental Workflow: Biocatalytic Asymmetric Amination

  • Reaction Setup: A buffered aqueous solution containing the prochiral piperidone substrate, an amine donor (e.g., isopropylamine), and the transaminase enzyme is prepared.

  • Reaction Execution: The mixture is incubated at a controlled temperature and pH, with gentle agitation.

  • Monitoring: The reaction progress is monitored by analyzing the conversion and enantiomeric excess (e.e.) of the product using chiral chromatography (HPLC or SFC).

  • Work-up and Isolation: The enzyme is removed (e.g., by filtration if immobilized), and the product is extracted from the aqueous phase and purified.

Decision Flow: Biocatalysis vs. Chemical Catalysis

Biocatalysis_vs_Chemical A Target Chiral Piperidine B Is a suitable prochiral ketone available? A->B C Consider Biocatalytic Asymmetric Amination B->C Yes D Explore other routes (e.g., Asymmetric Catalysis) B->D No E Is a commercial transaminase available? C->E F High potential for cost-effective & green process E->F Yes G Enzyme screening & development required E->G No

Caption: A decision-making flowchart for choosing a catalytic approach.

Chiral Auxiliaries: The Tried and True Method

The use of chiral auxiliaries, such as those derived from pseudoephedrine or Evans' oxazolidinones, is a well-established and reliable method for controlling stereochemistry. This strategy involves covalently attaching the chiral auxiliary to the substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to reveal the chiral product.

While this method can provide high levels of stereocontrol, it has significant drawbacks from a cost and efficiency perspective. The chiral auxiliary must be used in stoichiometric amounts and is often expensive. Furthermore, the attachment and removal of the auxiliary add two extra steps to the synthetic sequence, increasing labor and material costs and lowering the overall atom economy. However, for small-scale synthesis in a research setting where reliability and high diastereoselectivity are paramount, this method remains a valuable tool.

Ancillary Costs: The Hidden Factors in Your Budget

A comprehensive cost analysis must extend beyond the price of starting materials and catalysts. Several ancillary costs can significantly impact the overall economic viability of a synthetic route:

  • Solvent and Reagent Consumption: The volume and type of solvents and reagents used directly influence purchasing and disposal costs. Process Mass Intensity (PMI), which is the total mass of materials used per kilogram of product, is a key metric for evaluating the "greenness" and efficiency of a process.[7] Lower PMI values are indicative of a more sustainable and cost-effective process.

  • Purification: The method of purification has a major impact on cost and throughput. Crystallization is generally preferred for large-scale production due to its low cost and scalability. In contrast, chromatographic purification, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), can be expensive, especially at scale. SFC is often faster and uses less solvent than HPLC, potentially offering cost savings for chiral separations.[8][9]

  • Waste Disposal: The disposal of chemical waste is a significant and often underestimated cost. Pharmaceutical waste disposal can exceed $2.55 per pound, and the true cost, including handling and documentation, can be even higher.[10] Routes that generate large volumes of hazardous waste will incur substantial disposal costs.

Conclusion: A Strategic Approach to Synthesis

The selection of a synthetic route to a chiral piperidine is a strategic decision that requires a multi-faceted cost analysis. For large-scale manufacturing where cost and sustainability are paramount, biocatalytic and modern asymmetric catalytic methods, despite their higher initial catalyst investment, often prove to be the most economical in the long run due to their high efficiency, selectivity, and reduced waste generation. Chiral pool synthesis remains a viable option for specific targets where a short and efficient route from an inexpensive starting material can be devised. The use of chiral auxiliaries, while a powerful tool for achieving high stereocontrol, is generally less cost-effective for large-scale production due to its inherent atom inefficiency.

Ultimately, the "best" synthetic route is context-dependent. By carefully considering the factors outlined in this guide—from the cost of raw materials to the impact of purification and waste disposal—researchers and drug development professionals can make informed decisions that balance scientific innovation with economic reality, paving the way for the efficient and sustainable production of these vital pharmaceutical building blocks.

References

  • (R)-BINAP - BoroPharm Inc. (n.d.).
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
  • Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., Sun, M., & Ye, J. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3210. [Link]
  • Wang, S., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Molecules, 25(24), 5929. [Link]
  • Rowe, D. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21064–21073. [Link]
  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Wastewater recycling is a pathway to lower risk exposure and costs in pharmaceutical manufacturing. (2023, September 1). Manufacturing Chemist.
  • The True Cost of Solvent Disposal in Pharmaceutical Manufacturing. (2025, June 24). Altiras.
  • Hartwieg, C., et al. (2018). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 22(11), 1615–1623. [Link]
  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2380–2420. [Link]
  • Kumar, V., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 44(15-16), 723–736. [Link]
  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.
  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository.
  • Treatment of wastewater in the pharmaceutical industry. (n.d.). Condorchem Enviro Solutions.
  • The Hidden Cost Shock: What Your Pharmaceutical Waste Budget Isn't Telling You. (n.d.). Veolia.
  • Kulkarni, P. S., & Kadam, R. V. (2006). Treatment of Pharmaceutical Wastes. In Waste Treatment in the Process Industries. CRC Press.
  • Should I use SFC or HPLC for my Analysis? (2023, February 28). Chromatography Today.
  • Cost to run various sized SFCs. (n.d.). ResearchGate.
  • Process Mass Intensity (PMI). (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC Europe.
  • Cigan, S. Z., et al. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. Molecules, 27(19), 6432. [Link]
  • Supercritical Fluid Chromatography: Cost Savings and ROI. (2023, June 27). YouTube.
  • Chemoenzymatic synthesis. (2025, March 13). Nature Communications.
  • Kim, H. J., & Lee, J. H. (2021). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Journal of Industrial and Engineering Chemistry, 99, 1-16. [Link]
  • de la Torre, A., et al. (2023). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. Organic Process Research & Development, 27(5), 890–901. [Link]
  • Sherer, E. C., et al. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. Organic Process Research & Development, 26(4), 1046–1053. [Link]
  • How “good” can the synthetic route be? SMART-PMI: Predicting Process Mass Intensity from Molecular Structure. (2024, August 28). Chem-Station Int. Ed.
  • Sherer, E. C., et al. (2022).

Sources

Review of synthetic applications of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of Ethyl (S)-N-Boc-piperidine-3-carboxylate

The chiral piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting a wide range of diseases.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a rigid scaffold for the precise three-dimensional orientation of pharmacophoric groups.[1] Among the diverse toolkit of chiral building blocks available to synthetic chemists, this compound has emerged as a particularly versatile and valuable synthon for the construction of complex, enantiomerically pure molecules.[4][5]

This guide provides a comprehensive review of the synthetic applications of this compound, offering a comparative analysis against alternative synthons, and detailed experimental insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound

The utility of this building block is rooted in its bifunctional nature, featuring two key reactive handles with orthogonal protecting group strategies.

  • The (S)-Chiral Center: The pre-defined stereochemistry at the C3 position is crucial for developing drugs that require specific stereoisomers for optimal biological activity and to avoid off-target effects.[4]

  • The Ethyl Ester: This functional group at the C3 position serves as a versatile point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to a primary alcohol, or used in various carbon-carbon bond-forming reactions.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under a wide range of reaction conditions, yet can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid).[4][5] This allows for selective manipulation of the C3-ester moiety while the nitrogen remains protected, preventing unwanted side reactions. The nitrogen can then be deprotected and functionalized in a later synthetic step.

Synthetic_Utility cluster_c3 C3 Position Chemistry cluster_n1 N1 Position Chemistry start Ethyl (S)-N-Boc- piperidine-3-carboxylate hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis 1. acid (S)-N-Boc-piperidine- 3-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (e.g., HATU, R-NH2) amide C3-Amide Derivative amide_coupling->amide acid->amide_coupling 2. deprotection Boc Deprotection (e.g., TFA) amide->deprotection 3. amine Ethyl (S)-piperidine- 3-carboxylate deprotection->amine alkylation N-Alkylation / Arylation (e.g., R-X, Base) final_product N-Substituted Piperidine alkylation->final_product amine->alkylation 4.

Caption: General synthetic workflow for this compound.

Core Application I: Synthesis of Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

One of the most prominent applications of this compound is in the synthesis of DPP-4 inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[6][7] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner.[6][8] Many potent DPP-4 inhibitors, such as Sitagliptin and Alogliptin, feature a β-amino amide core where a chiral amine component is crucial for binding to the S2 pocket of the DPP-4 enzyme.[6][9]

The (S)-piperidine-3-carboxylic acid scaffold (derived from the title compound) can serve as a bioisostere or key component of the chiral amine portion of these inhibitors. The synthesis typically involves the hydrolysis of the ethyl ester followed by amide coupling with a substituted amine.

Representative Synthetic Pathway: Key Intermediate for a DPP-4 Inhibitor

DPP4_Synthesis A Ethyl (S)-N-Boc- piperidine-3-carboxylate B (S)-N-Boc-piperidine- 3-carboxylic acid A->B 1. LiOH, THF/H2O D Boc-Protected DPP-4 Inhibitor Intermediate B->D 2. Amide Coupling (HATU, DIPEA) C Target Amine (e.g., 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) C->D E Final DPP-4 Inhibitor (After Deprotection) D->E 3. TFA, DCM

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our labs are fundamentally linked to the meticulous management of the chemical reagents we use, from initial handling to final disposal. This guide provides a comprehensive, procedural framework for the proper disposal of Ethyl (S)-N-Boc-piperidine-3-carboxylate (CAS No. 191599-51-6), a common intermediate in peptide synthesis.[1]

The principle of "cradle-to-grave" waste management, as established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), holds that the generator of the waste is responsible for it from generation to ultimate disposal.[2][3] This guide is designed to ensure that your disposal practices are not only compliant but also scientifically sound, protecting both you and the environment.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal plan can be formulated, a thorough understanding of the compound's specific hazards is essential. This knowledge forms the basis for all subsequent handling and segregation decisions. The hazard profile of this compound dictates why it cannot be treated as common waste.

This compound is classified as a combustible solid and is harmful if swallowed, causing serious eye irritation. Critically, it has a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. This high water hazard classification is a primary reason why this chemical must never be disposed of down the sewer system.[2][3]

Property Information Source
Chemical Name This compound[1]
CAS Number 191599-51-6
Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation
Storage Class 11: Combustible Solids
Water Hazard Class WGK 3: Severely hazardous to water
Incompatibilities Strong oxidizing agents, Strong acids[4]

Part 2: Pre-Disposal Planning & The Waste Management Hierarchy

Effective waste management is not an afterthought; it is an integral part of experimental design. The most prudent approach to laboratory waste is to prevent its generation in the first place.[5] This involves a strategic hierarchy of actions that prioritizes safety and environmental protection.

Waste Minimization Strategies:

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[6]

  • Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicates and to track expiration dates.[5][6]

  • Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[5][6]

The following diagram illustrates the ideal workflow for chemical management, where disposal is the final option after all other avenues have been considered.

cluster_hierarchy The Waste Management Hierarchy A Prevention & Source Reduction B Reuse or Redistribute Surplus A->B If prevention is not possible C Treatment & Recycling B->C If reuse is not feasible D Compliant Disposal C->D If recycling is not an option

Caption: The Waste Management Hierarchy prioritizes waste prevention over disposal.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Your first line of defense is proper PPE. The rationale is to prevent accidental ingestion, eye contact, and inhalation of the solid dust.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask is required.

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Designate a specific solid waste container for this compound and other compatible solid chemical waste.

  • Crucially, do not mix this waste with incompatible materials such as strong acids or strong oxidizing agents. [4]

  • Keep solid and liquid waste streams separate.[8]

Step 3: Select and Label the Waste Container

Proper container management ensures safety and compliance.

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid.[7] Plastic containers are often preferred to glass to minimize the risk of breakage.[6][9]

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled.[10] The label must include:

    • The words "Hazardous Waste".[7][9]

    • The full, unabbreviated chemical name: "this compound".[9] If it's a mixture, all components must be listed.[7][9]

    • The accumulation start date (the date the first waste is added).[9]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[9]

    • Appropriate hazard identification (check boxes or pictograms).[9]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste in laboratories.

  • The designated SAA must be at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10][11]

  • Keep the waste container securely closed at all times, except when adding waste.[6]

  • Be aware of institutional limits, which are typically a maximum of 55 gallons of hazardous waste per SAA.[6][10]

Step 5: Arrange for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste.[10]

  • Once your experiments are complete or the waste container is full (leaving ~10% headspace), complete the hazardous waste tag with the "full" date.[10][12]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][10] Follow their specific procedures for requesting a collection.

The following diagram outlines this procedural flow.

A Step 1: Don PPE (Gloves, Goggles, N95 Mask) B Step 2: Segregate Waste (Solids only, away from incompatibles) A->B C Step 3: Select & Label Container ('Hazardous Waste' Tag) B->C D Step 4: Store in SAA (Secondary Containment, Closed Lid) C->D E Step 5: Request EHS Pickup (Complete waste tag) D->E F EHS Collects for Final Disposal E->F

Caption: Workflow for the compliant disposal of solid chemical waste.

Part 4: Managing Contaminated Materials and Spills

Disposal considerations extend beyond the chemical itself to anything it has contaminated.

  • Contaminated Labware and PPE: Disposable items such as weigh boats, contaminated paper towels, and gloves should be placed directly into the designated solid hazardous waste container along with the chemical.

  • Empty Containers: The original product container is not considered "empty" until it has been properly decontaminated. An unrinsed container must be managed as hazardous waste. If the container is triple-rinsed with a suitable solvent (and the rinsate is collected as hazardous liquid waste), the defaced container may then be disposed of in the regular trash.[10] Always remove or deface all labels from empty, decontaminated containers before disposal.[8][10]

  • Small Spill Cleanup:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Gently sweep or wipe up the solid material, taking care to avoid creating dust.[4]

    • Place the spilled chemical and all cleanup materials (e.g., paper towels, absorbent pads) into your labeled hazardous waste container.

    • Do not allow the spilled product to enter drains.[4]

    • Once the material is collected, clean the surface with soap and water.

  • Large Spills: For any spill that you are not equipped or trained to handle, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute directly to a culture of safety and responsibility. Proper chemical disposal is a hallmark of professional scientific practice.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental.
  • Best Practices for Laboratory Waste Management. ACTenviro.
  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental.
  • MSDS - Safety Data Sheet. AAPPTec.
  • Ethyl N-Boc-piperidine-3-carboxylate, 98% | 130250-54-3. J&K Scientific.
  • This compound. ChemBK.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (S)-N-Boc-piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (S)-N-Boc-piperidine-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。